5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEFFZBZEHLUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404586 | |
| Record name | 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34771-17-0 | |
| Record name | 34771-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a prominent member of the aminothiouracil family, stands as a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural architecture, featuring a pyrimidine core embellished with both a nucleophilic amino group and a reactive thione moiety, imparts a rich chemical reactivity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this molecule, consolidating current knowledge on its synthesis, characterization, chemical behavior, and burgeoning applications in drug discovery. Particular emphasis is placed on its role as a precursor for novel therapeutic agents, including enzyme inhibitors with potential applications in oncology and infectious diseases. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of this intriguing molecule.
Introduction: The Chemical and Biological Significance of this compound
This compound, systematically named 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione , is a heterocyclic compound built upon a dihydropyrimidine framework.[1] The strategic placement of an amino group at the C5 position and a thione group at the C6 position creates a molecule with a unique electronic landscape and diverse reactive capabilities. This distinct combination of functional groups is central to its utility as a versatile building block in the synthesis of more complex heterocyclic systems and as a pharmacophore in its own right.[1]
The pyrimidine ring is a cornerstone of numerous biologically vital molecules, including nucleobases, vitamins, and a plethora of synthetic drugs. The introduction of amino and thioxo substituents dramatically influences the molecule's properties, enhancing its potential for diverse biological interactions.[1][2] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antioxidant, and antitumor effects.[1] A key area of investigation is its potential as an enzyme inhibitor, with studies suggesting activity against targets such as dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1] This positions the molecule as a promising scaffold for the development of novel antibacterial and antiparasitic drugs.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione |
| CAS Number | 34771-17-0 |
| Molecular Formula | C₄H₅N₃O₂S |
| Molecular Weight | 159.17 g/mol |
| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N |
Synthesis and Characterization: Pathways to the Core Scaffold
General Synthetic Strategies
One of the most prevalent methods for the synthesis of thioxopyrimidines is the multicomponent Biginelli-like reaction. This typically involves the condensation of an active methylene compound, an aldehyde, and thiourea. For the target molecule, a plausible synthetic route would involve the reaction of an aminomalonic acid derivative with thiourea.
Another established approach is the derivatization of pre-existing pyrimidine rings. For instance, the synthesis of 5-aminouracil derivatives often starts with the nitration of uracil at the 5-position, followed by reduction of the nitro group to an amino group. Subsequent thionation at the 6-position could then yield the desired product.
A review of synthetic methods for related aminouracils and aminothiouracils highlights several viable pathways:
-
Condensation Reactions: A common approach involves the condensation of thiobarbituric acid with appropriate amines or aldehydes under acidic or basic conditions.[3]
-
One-Pot Synthesis: Modern synthetic efforts often focus on efficient one-pot procedures that combine multiple reactants in a single vessel, which can improve yield and reduce reaction time.[3]
The following diagram illustrates a generalized synthetic workflow for related aminothiouracil derivatives.
Figure 1: Generalized workflow for the synthesis of aminothiouracils.
Postulated Experimental Protocol
Based on the synthesis of structurally similar compounds, a potential experimental protocol for the synthesis of this compound is outlined below. It is crucial to note that this is a hypothetical protocol and requires experimental validation.
Protocol 1: Synthesis via Condensation
-
Reaction Setup: To a solution of aminocyanoacetamide (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and thiourea (1 equivalent).
-
Reaction Conditions: Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include exchangeable protons for the NH groups of the pyrimidine ring and the amino group, as well as a signal for the CH proton at the 5-position.
-
¹³C NMR: Signals corresponding to the carbonyl carbons (C2 and C4), the thione carbon (C6), and the carbon bearing the amino group (C5) would be anticipated.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino and amide groups, C=O stretching of the carbonyl groups, and the C=S stretching of the thione group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.17 g/mol ).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dictated by its key functional groups: the nucleophilic amino group, the electrophilic carbonyl carbons, and the versatile thione group.
Reactions at the Amino Group
The amino group at the C5 position is a potent nucleophile and can readily participate in various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are valuable intermediates for the synthesis of more complex heterocyclic systems.
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents on the amino group.
Reactions Involving the Thione Group
The thione group exhibits diverse reactivity:
-
Thiol-Thione Tautomerism: The molecule can exist in equilibrium with its thiol tautomer, 5-amino-6-mercaptopyrimidine-2,4(1H,3H)-dione. This equilibrium is influenced by the solvent and pH.
-
S-Alkylation: The sulfur atom in the thiol form is a strong nucleophile and can be readily alkylated with alkyl halides to form S-alkyl derivatives.
-
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone, which can alter the biological activity of the molecule.
-
Desulfurization: Treatment with reagents like Raney nickel can replace the sulfur atom with a hydrogen atom.
Ring Formation and Condensation Reactions
The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent ring nitrogen or the thione group can participate in cyclocondensation reactions with various electrophiles to form bicyclic and tricyclic compounds with potential therapeutic applications.
Figure 2: Key reaction pathways for the core molecule.
Applications in Drug Discovery and Development
The structural features of this compound make it a privileged scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications.
Enzyme Inhibition
-
Dihydrofolate Reductase (DHFR) Inhibition: As previously mentioned, this class of compounds has been explored as potential inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[1] Inhibition of DHFR disrupts cellular replication and is a validated strategy for antimicrobial and anticancer therapies.
-
d-Dopachrome Tautomerase (MIF2) Inhibition: A derivative of this scaffold, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been identified as a potent and selective inhibitor of d-dopachrome tautomerase (MIF2), a cytokine implicated in cancer. This inhibitor demonstrated an IC₅₀ of 1.0 µM for MIF2 tautomerase activity and suppressed the proliferation of non-small cell lung cancer cells. Mechanistic studies revealed that this inhibition leads to cell cycle arrest via the deactivation of the mitogen-activated protein kinase (MAPK) pathway.
-
Poly (ADP-ribose) Polymerase (PARP-1) Inhibition: Certain pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel inhibitors of PARP-1, an enzyme involved in DNA repair. PARP-1 inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways.
Antimicrobial and Antitumor Activity
Beyond specific enzyme inhibition, derivatives of this compound have demonstrated broader antimicrobial and antitumor activities.[1] The pyrimidine core is a known pharmacophore in many clinically used antimicrobial and anticancer drugs, and the amino and thioxo groups provide opportunities for further chemical modifications to optimize potency and selectivity.
Scaffold for Combinatorial Chemistry
The reactive handles on the core molecule make it an ideal starting point for the generation of compound libraries through combinatorial chemistry.[1] By systematically modifying the amino and thione groups, and by using the core as a template for the synthesis of fused ring systems, a vast chemical space can be explored to identify novel drug candidates with diverse biological activities.
Figure 3: Overview of the therapeutic applications of the core scaffold.
Conclusion and Future Directions
This compound is a molecule of considerable interest to the medicinal chemistry community. Its straightforward, albeit not yet fully detailed, synthesis and its versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly in the realm of enzyme inhibition, underscore its potential as a privileged scaffold in drug discovery.
Future research should focus on several key areas:
-
Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is essential for making this compound and its derivatives more accessible to the research community.
-
Comprehensive characterization: Detailed spectroscopic and crystallographic data will provide a solid foundation for understanding its structure and reactivity.
-
Exploration of its full biological potential: Systematic screening of the core molecule and its derivatives against a broader range of biological targets is warranted.
-
Structure-activity relationship (SAR) studies: A deeper understanding of how structural modifications influence biological activity will guide the rational design of more potent and selective drug candidates.
References
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El-Agrody, A. M., Ali, F. M., Eid, F. A., El-Nassag, M. A. A., El-Sherbeny, G., & Bedair, A. H. (2006). Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(4), 839-853. [Link]
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El-Sayed, N. N. E., & El-Gohary, N. S. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-25. [Link]
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Taylor & Francis Online. (2006). Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(4). [Link]
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Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 7(7). [Link]
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ResearchGate. (n.d.). Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems. [Link]
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ResearchGate. (2025, August 6). Thienopyrimidines: Synthesis, Properties, and Biological Activity. [Link]
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Semantic Scholar. (n.d.). Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems. [Link]
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ResearchGate. (2025, August 9). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d']dipyrimidines under Microwave Irradiation without Catalyst. [Link]
- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
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National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]
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Semantic Scholar. (n.d.). Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems. [Link]
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ResearchGate. (2025, August 10). Synthesis of 5-amino-6-nitrozopyrimidine-2,4(1 H ,3 H )-dione. [Link]
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National Center for Biotechnology Information. (2023, June 29). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. [Link]
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bioRxiv. (2022, September 17). Quantitative bioactivity signatures of dietary supplements and natural products. [Link]
- Google Patents. (n.d.). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
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ResearchGate. (2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4(3H,5H)-dione 3.5-hydrate. [Link]
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PubMed. (n.d.). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. [Link]
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MDPI. (n.d.). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. [Link]
- Google Patents. (n.d.). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
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PubMed. (2009). Synthesis, Bioactivity and SAR Study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as Ketol-Acid Reductoisomerase Inhibitors. [Link]
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- 3. 5-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4(3H,5H)-dione 3.5-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 34771-17-0): A Versatile Scaffold in Medicinal Chemistry
Foreword: Unveiling the Potential of a Unique Heterocycle
In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its vast derivatives, 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-6-thiouracil, has emerged as a compound of significant interest. Its unique structural features, including the presence of both an amino group and a thioxo group, impart a rich chemical reactivity and a diverse pharmacological profile. This guide provides an in-depth technical exploration of this molecule, from its fundamental properties and synthesis to its burgeoning applications in medicinal chemistry, with a particular focus on its anticancer, antioxidant, and antimicrobial activities. We will delve into the mechanistic underpinnings of its biological effects and provide validated experimental protocols to empower researchers in their quest for novel therapeutics.
Section 1: Foundational Chemistry and Physicochemical Profile
This compound is a heterocyclic compound characterized by a pyrimidine ring system with key functional groups that dictate its chemical behavior and biological interactions.[1]
Structural and Physicochemical Data
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing aspects from solubility and formulation to target engagement.
| Property | Value | Source |
| CAS Number | 34771-17-0 | [1] |
| Molecular Formula | C₄H₅N₃O₂S | [1] |
| Molecular Weight | 159.17 g/mol | [1] |
| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |
| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N | [1] |
| InChI Key | VPEFFZBZEHLUKT-UHFFFAOYSA-N | [1] |
Section 2: Synthesis and Characterization: A Practical Approach
The synthesis of this compound and its derivatives is a critical aspect of its study and application. Several synthetic routes have been developed, often involving condensation reactions.[1]
General Synthesis Strategy
A common and efficient method for the synthesis of the 5-amino-6-thiouracil core involves the condensation of a suitable active methylene compound with thiourea in the presence of a base. Further modifications can be introduced to the core structure to generate a library of derivatives with diverse biological activities. One-pot synthesis methods have also been reported, which offer improved yields and reduced reaction times by combining multiple reactants in a single vessel.[1]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for 5-amino-6-thiouracil derivatives, showcasing the versatility of this scaffold for chemical modification.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of a 5-amino-6-thiouracil derivative
This protocol describes a representative synthesis of a 5-aminouracil derivative, which can be adapted for the synthesis of the title compound. The reaction of 5-aminouracil with 3-methoxyphenyl isothiocyanate in refluxing methanol yields 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea.[2]
Materials:
-
5-aminouracil
-
3-methoxyphenyl isothiocyanate
-
Methanol (refluxing)
-
Doxorubicin (for comparison in biological assays)
Procedure:
-
Dissolve 5-aminouracil in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add 3-methoxyphenyl isothiocyanate to the solution.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold methanol and dry under vacuum.
Spectroscopic Characterization
The structural elucidation of synthesized compounds is unequivocally established through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O, C=S, N-H, and C-N bonds, which are characteristic of the thiouracil ring.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the synthesized compound, confirming its molecular formula.[4]
Section 3: The Pharmacological Landscape: A Multifaceted Molecule
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity: Targeting Cell Proliferation and Survival
Numerous studies have highlighted the potential of thiouracil derivatives as anticancer agents.[1][2] Their mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis.
3.1.1. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Derivatives of 5-amino-6-thiouracil have been shown to induce apoptosis in cancer cells.[5] This programmed cell death is a critical mechanism for eliminating malignant cells. Furthermore, these compounds can interfere with the cell cycle, arresting its progression at specific checkpoints, thereby preventing cancer cell proliferation.[6] For instance, some 2-thiouracil-5-sulfonamide derivatives have been shown to cause cell growth arrest at the G1/S, S, or G2/M phases of the cell cycle in different cancer cell lines.[6] This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), such as CDK2A.[6]
The following diagram illustrates the potential signaling pathways affected by 5-amino-6-thiouracil derivatives in cancer cells.
Caption: Putative anticancer mechanism of 5-amino-6-thiouracil derivatives.
3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.[7]
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[7] Include untreated and vehicle controls.
-
After the incubation period, add 10 µL of the MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity: Scavenging Free Radicals
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.[1] Derivatives of 5-amino-6-thiouracil have been studied for their antioxidant properties.[1]
3.2.1. Mechanism of Action: Hydrogen Atom Donation
The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.
3.2.2. Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[11][12]
Materials:
-
DPPH solution (in methanol or ethanol)
-
Test compound
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
Procedure:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a series of dilutions of the test compound.
-
In a set of test tubes or a 96-well plate, add a specific volume of the DPPH solution to each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[11]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Antimicrobial Activity: A Potential New Class of Antibiotics
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiouracil derivatives have shown promise as potential antibacterial and antifungal agents.[1]
3.3.1. Mechanism of Action: Targeting Essential Bacterial Processes
The precise mechanism of antimicrobial action is still under investigation, but it is hypothesized that these compounds may interfere with essential bacterial enzymes or cellular processes, leading to the inhibition of growth or cell death. Some thiouracil derivatives have been shown to inhibit bacterial SecA, an essential component of the protein translocation machinery.[13]
3.3.2. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Standard antibiotic (e.g., ciprofloxacin for bacteria)
-
Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.[14]
-
Inoculate each well with a standardized suspension of the microorganism.[14]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[14]
-
Visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[14]
Section 4: Future Perspectives and Concluding Remarks
This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its rich chemistry allows for the generation of diverse libraries of derivatives, while its multifaceted biological profile offers potential applications in oncology, infectious diseases, and conditions associated with oxidative stress.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this class of compounds to enable rational drug design and optimization. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued exploration of this unique heterocyclic core holds significant promise for the future of drug discovery.
References
A comprehensive list of references cited in this guide can be found below, providing access to the primary literature for further in-depth study.
-
View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
- Fatahala SS, Sayed AI, Mahgoub S, Taha H, El-Sayed MIK, El-Shehry MF, Awad SM, Abd El-Hameed RH. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Pharmaceuticals (Basel). 2021 Nov 12;14(11):1153. doi: 10.3390/ph14111153. PMID: 34832935; PMCID: PMC8622158.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research. 2016;8(4):839-847.
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Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Scirp.org. Available from: [Link]
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DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available from: [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available from: [Link]
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(PDF) DPPH Radical Scavenging Assay. ResearchGate. Available from: [Link]
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- Peeters R, De Smet B, Evens L, et al. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Endocrinology. 2014;155(2):646-656. doi:10.1210/en.2013-1698
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]
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Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... ResearchGate. Available from: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available from: [Link]
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Synthesis of 5-amino-6-nitrozopyrimidine-2,4(1 H ,3 H )-dione. ResearchGate. Available from: [Link]
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The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC. Available from: [Link]
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Direct Synthesis, Characterization and Theoretical Studies of N‐(6‐Amino‐1,3‐dimethyl‐2,4‐dioxo‐1,2,3,4‐tetrahydropyrimidin‐5‐yl)benzamide Derivatives. ResearchGate. Available from: [Link]
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"5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione" molecular weight
An In-Depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Characterized by a pyrimidine core functionalized with both an amino and a thione group, this molecule possesses a unique electronic and structural profile that makes it a valuable scaffold for chemical synthesis.[1] Its molecular weight is approximately 159.17 g/mol .[1] This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, key chemical reactions, and its established and potential applications as a biologically active agent. We will explore its role as an enzyme inhibitor and a versatile precursor for generating diverse molecular libraries, providing researchers and drug development professionals with a foundational understanding of its utility and potential.[1]
Physicochemical Properties and Molecular Identification
The foundational characteristics of a compound are critical for its application in research and development. The properties of this compound are summarized below. The presence of a thione group (C=S) and an amino group (-NH2) on the dihydropyrimidine ring are the primary drivers of its chemical reactivity and biological potential.[1]
| Property | Value | Source |
| Molecular Weight | 159.17 g/mol | [1] |
| Molecular Formula | C4H5N3O2S | [1] |
| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |
| CAS Number | 34771-17-0 | [1][2][3] |
| Synonyms | 5-amino-4-thio-barbituric acid | [2][3] |
| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N | [1] |
| InChI Key | VPEFFZBZEHLUKT-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives is central to its exploration as a pharmaceutical scaffold. The methodologies employed are designed to be efficient and adaptable for creating diverse chemical libraries.
Synthetic Pathways
The primary route for synthesizing this pyrimidine derivative involves condensation reactions. A common and established method is the condensation of thiobarbituric acid with suitable amines or aldehydes under controlled acidic or basic conditions.[1]
To enhance efficiency, modern synthetic chemistry has moved towards more streamlined processes. Recent studies have highlighted the development of one-pot synthesis methods, which combine multiple reaction steps into a single vessel. This approach significantly improves the overall yield, reduces reaction time, and minimizes waste, making it a preferred strategy in drug discovery settings.[1]
Caption: The compound as a versatile scaffold for creating derivative libraries.
Applications in Drug Development and Life Sciences
The unique structure of this compound has led to its investigation across several therapeutic areas. Its derivatives have shown promising biological activities.
| Biological Activity | Description | Potential Application |
| Enzyme Inhibition | Studies suggest inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. [1] | Antibacterial and antiparasitic drugs. [1] |
| Antimicrobial | Derivatives have demonstrated antibacterial properties against various strains. [1] | Development of new antibiotics to combat resistant bacteria. |
| Antitumor | Some derivatives have been shown to inhibit the proliferation of cancer cells in vitro. [1] | Anticancer agent development. |
| Antioxidant | The compound has been studied for its ability to scavenge free radicals. [1] | Protection against oxidative stress-related diseases. |
Experimental Protocols and Methodologies
To translate theoretical knowledge into practice, robust and reproducible experimental workflows are essential. The following sections outline a generalized synthesis protocol and a standard workflow for evaluating biological activity.
Protocol: General One-Pot Synthesis
This protocol describes a generalized, self-validating one-pot synthesis. The causality behind each step is explained to ensure scientific integrity.
Objective: To synthesize this compound with high efficiency.
Materials:
-
Thiobarbituric acid
-
Ammonium acetate (or other amine source)
-
Glacial acetic acid (catalyst and solvent)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiobarbituric acid (1 equivalent) and ammonium acetate (1.5 equivalents).
-
Rationale: Using a slight excess of the amine source ensures the reaction goes to completion.
-
-
Solvent/Catalyst Addition: Add glacial acetic acid as the solvent. The acidic environment catalyzes the condensation reaction.
-
Reflux: Heat the mixture to reflux (approximately 118°C) with vigorous stirring for 2-4 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.
-
Rationale: The product is less soluble in the cooled solvent mixture, allowing for its isolation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and solvent residues.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.
-
Rationale: This final step is a self-validating measure to ensure the synthesized compound is the correct structure and of sufficient purity for subsequent biological testing.
-
Workflow: Investigating Biological Activity
This workflow illustrates a logical and self-validating process for screening the compound and its derivatives for potential therapeutic activity.
Caption: A validated workflow from compound synthesis to lead optimization.
This workflow is inherently self-validating. Computational predictions from molecular docking are treated as hypotheses that must be confirmed experimentally through in vitro enzyme and cell-based assays. [1]This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.
Safety, Handling, and Storage
While detailed toxicological properties have not been fully investigated, standard laboratory precautions should be observed when handling this compound and its derivatives. [4]
| Aspect | Guideline | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety glasses, lab coat, and chemical-resistant gloves. | To prevent accidental contact with eyes and skin. [4][5] |
| Handling | Avoid breathing dust. Use in a well-ventilated area or fume hood. | Inhalation may cause respiratory irritation. [5] |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. | To prevent degradation and ensure chemical stability. [5] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | To prevent potentially hazardous chemical reactions. [4][5] |
| First Aid (Eyes/Skin) | In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. | To mitigate potential irritation. [5]|
Conclusion and Future Outlook
This compound, with a molecular weight of 159.17 g/mol , is more than just a chemical compound; it is a gateway to a vast chemical space with significant therapeutic potential. [1]Its value as a versatile scaffold, coupled with the reported biological activities of its derivatives, positions it as a molecule of high interest for researchers in drug discovery. [1] Future research should focus on expanding the library of its derivatives through combinatorial synthesis and screening them against a wider array of biological targets. Advanced computational studies could further refine lead compounds, while comprehensive toxicological evaluations will be necessary for any derivatives advancing toward clinical consideration. The continued exploration of this pyrimidine core promises to yield novel candidates for addressing unmet medical needs.
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5-Amino-6-nitrosopyrimidine-2,4(1h,3h)-dione - PubChem. [Link]
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5-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) - NIH. [Link]
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A Technical Guide to the Synthesis Precursors of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Executive Summary
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-6-thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a pyrimidine core with key functional groups, serves as a valuable scaffold for the development of novel therapeutic agents.[1][2] Derivatives of this molecule have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and antitumor effects.[1][2] This technical guide provides an in-depth analysis of the primary synthetic precursors and methodologies for obtaining this target compound. We will explore two robust and field-proven strategies: the modification of a pre-formed pyrimidine ring via nitrosation and subsequent reduction, and the de novo construction of the ring through cyclocondensation reactions. This document is intended for researchers, chemists, and professionals in drug development, offering both the theoretical basis and practical, step-by-step protocols for these synthetic pathways.
Introduction to this compound
The target molecule is a uracil analog characterized by an amino group at the C5 position and a thioxo group at the C6 position. This unique arrangement of functional groups imparts distinct chemical reactivity and potential for biological interaction, making it a compelling starting point for synthetic campaigns.
-
IUPAC Name: 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione[1]
-
CAS Number: 34771-17-0
-
Molecular Formula: C₄H₅N₃O₂S[1]
-
Molecular Weight: 159.17 g/mol [1]
The significance of this compound lies in its utility as a precursor for more complex heterocyclic systems.[2] The amino and thione moieties offer reactive handles for further functionalization, enabling the synthesis of diverse chemical libraries for screening against various biological targets, including enzymes like dihydrofolate reductase (DHFR).[1]
Core Synthetic Strategies and Key Precursors
The synthesis of 5-amino-6-thiouracil can be approached from two distinct perspectives: functional group introduction onto a pre-existing pyrimidine scaffold or the construction of the heterocyclic ring from acyclic precursors.
Strategy 1: Functionalization of a Thiobarbituric Acid Core
This well-established, two-step methodology leverages a commercially available and cost-effective precursor, Thiobarbituric Acid. The core logic is to first introduce a nitrogen-containing functional group at the activated C5 position, which is then converted to the desired primary amine.
Causality Behind Experimental Choices: The C5 position of the thiobarbituric acid ring is flanked by two carbonyl groups, making the C5 proton acidic and the position susceptible to electrophilic substitution. The chosen method, nitrosation via nitrous acid (generated in situ from sodium nitrite and acid), is a classic and highly efficient way to install an electrophilic nitroso group at this activated site. The subsequent reduction of the nitroso group to an amino group is readily achieved using a mild reducing agent like sodium hydrosulfite, which is selective and effective for this transformation under aqueous conditions. This pathway is analogous to the synthesis of other 5-aminouracil derivatives.[3]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 5-amino-6-thiouracil from thiobarbituric acid.
Detailed Experimental Protocol:
Step A: Synthesis of 5-Nitroso-thiobarbituric Acid
-
Suspend thiobarbituric acid (1.0 eq) in a suitable volume of water in a reaction vessel equipped with a magnetic stirrer.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the cold thiobarbituric acid suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
The resulting colored precipitate (typically pink or violet) is the 5-nitroso intermediate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of ethanol.
-
Dry the product under vacuum to a constant weight.
Step B: Synthesis of this compound
-
Add the dried 5-nitroso-thiobarbituric acid (1.0 eq) to a volume of water sufficient to create a stirrable slurry and heat the mixture to 70-80 °C with vigorous stirring.[3]
-
In a separate beaker, prepare a solution of sodium hydrosulfite (Na₂S₂O₄, approx. 2.5-3.0 eq) in warm water.
-
Add the sodium hydrosulfite solution in portions to the hot suspension of the nitroso compound over 15-20 minutes. The color of the reaction mixture should change, indicating the reduction is proceeding.
-
Maintain the temperature and continue stirring for an additional 2-3 hours after the addition is complete to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Filter the solid product, wash it sequentially with cold water and ethanol.
-
Dry the final product, this compound, in a vacuum oven at 90-100 °C.[3]
Strategy 2: De Novo Ring Construction via Cyclocondensation
This approach builds the pyrimidine ring from acyclic precursors in a one-pot reaction. It relies on the condensation of thiourea with a C3-dicarbonyl equivalent or a related active methylene compound. This strategy is highly convergent and aligns with the principles of green chemistry by often reducing the number of synthetic steps.
Causality Behind Experimental Choices: The core of this strategy is the Biginelli-type reaction or a related cyclocondensation.[4][5] The reaction typically requires an active methylene compound (e.g., ethyl cyanoacetate), an aldehyde, and thiourea. The base catalyst (e.g., sodium ethoxide, piperidine) serves multiple roles: it deprotonates the active methylene compound to form a potent nucleophile, and it facilitates the final cyclization and dehydration steps. The initial Knoevenagel condensation between the aldehyde and the active methylene compound creates an electrophilic α,β-unsaturated system, which is then attacked by thiourea in a Michael addition, followed by intramolecular cyclization and tautomerization to yield the stable pyrimidine ring.[4]
Reaction Pathway Diagram:
Caption: One-pot synthesis of a 2-mercaptopyrimidine core via three-component reaction.
Detailed Experimental Protocol (General Procedure): This protocol describes the synthesis of a related 6-amino-5-cyano-2-mercaptopyrimidine, which illustrates the core principle.[4][6]
-
To a round-bottom flask containing absolute ethanol (25 mL), add an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a catalyst such as phosphorus pentoxide or a few drops of piperidine.[4][6]
-
Stir the resulting mixture mechanically for approximately 10 minutes at room temperature to initiate the Knoevenagel condensation.
-
Add thiourea (10-20 mmol) to the reaction mixture.[4]
-
Heat the mixture to reflux using a water bath or heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the filtered solid with water and then petroleum ether to remove any non-polar impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrimidine derivative.[4]
Comparative Analysis of Synthetic Routes
| Feature | Strategy 1: Functionalization | Strategy 2: Cyclocondensation |
| Primary Precursors | Thiobarbituric Acid, Sodium Nitrite, Sodium Hydrosulfite | Aldehyde, Active Methylene Compound (e.g., Malononitrile), Thiourea |
| Key Advantages | - Utilizes a readily available, inexpensive starting material.- Well-documented and reliable chemistry.[3]- Avoids handling of highly toxic reagents like cyanides directly in some variations. | - Often a one-pot synthesis, improving efficiency.[1][4]- High atom economy.- Allows for easy diversification by varying the aldehyde and active methylene precursors. |
| Key Disadvantages | - Two distinct synthetic steps are required.- Use of potentially unstable reagents like nitrous acid and sodium hydrosulfite. | - May require optimization of catalyst and reaction conditions for different substrates.- Yields can be sensitive to the purity of reagents and solvents. |
| Ideal Application | Large-scale, process-oriented synthesis where precursor cost is a major driver. | Rapid library synthesis and lead optimization in a research and development setting. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways, each with distinct advantages. The functionalization of thiobarbituric acid offers a robust and economical route suitable for large-scale production. In contrast, the de novo construction via one-pot cyclocondensation provides a rapid and versatile method ideal for creating diverse molecular libraries for drug discovery programs. The selection of an optimal route will depend on the specific project goals, available resources, scale of the synthesis, and the desired level of structural diversity in the final products. Both strategies rely on fundamental and well-understood chemical transformations, ensuring their accessibility to a broad range of chemical research and development professionals.
References
[1] Smolecule. (2023, August 15). This compound. Available from:
[2] National Institutes of Health (NIH). (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available from:
[7] PubMed. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Available from:
[8] Scirp.org. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Available from:
[9] National Institutes of Health (NIH). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Available from:
[10] Taylor & Francis Online. Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Available from:
[11] Google Patents. (US2724711A). Method for the manufacture of 6-mercaptopurine. Available from:
[4] Bentham Open. (2010, June 30). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available from:
[5] International Journal of Chemical Studies. (2024, July 29). Synthetic design of novel uracil and thiouracil derivatives. Available from:
[3] PrepChem.com. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Available from:
[12] Benchchem. Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Available from:
[6] ResearchGate. (2025, August 8). One step synthesis of 6_amino-5-cyano-4-phenyl –2-Mercapto Pyrimidine Using phosphorus Pentoxide. Available from:
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An In-depth Technical Guide to the Solubility of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Introduction
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known by its synonym 5-Amino-2-thiouracil, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its pyrimidine core, functionalized with both an amino and a thioxo group, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antioxidant, and antitumor effects.[1]
The successful development and formulation of any biologically active compound are critically dependent on a thorough understanding of its physicochemical properties, with aqueous solubility being paramount. Solubility influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is important to note that while extensive research has been conducted on related pyrimidine and thiouracil derivatives, specific quantitative solubility data for this particular compound is not widely available in peer-reviewed literature. Therefore, this guide will focus on providing a robust qualitative solubility profile based on its structural features and the known properties of analogous compounds. Furthermore, we will present detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties provide the basis for understanding its solubility behavior.
| Property | Value | Source |
| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |
| Synonyms | 5-Amino-2-thiouracil | |
| Molecular Formula | C₄H₅N₃O₂S | [1] |
| Molecular Weight | 159.17 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | |
| pKa (estimated) | ~7.5 - 8.5 (for the N1-H proton) | Inferred from related compounds |
The solubility of this compound is governed by the interplay of its functional groups. The pyrimidine ring itself is aromatic and relatively nonpolar. However, the presence of two carbonyl groups, an amino group, and a thioamide group introduces significant polarity and the capacity for hydrogen bonding. The thioamide and amide protons are weakly acidic, while the amino group is weakly basic. This amphoteric nature suggests that the solubility of this compound will be highly dependent on the pH of the medium.
Qualitative Solubility Profile
Based on the physicochemical properties and the known behavior of similar compounds like thiouracil and aminouracil, the following qualitative solubility profile can be anticipated:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aqueous (Acidic) | Dilute HCl (pH 1-3) | Low to Moderate | The amino group will be protonated (-NH₃⁺), increasing polarity and hydrogen bonding with water. However, the overall molecule may still have limited solubility. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Sparingly Soluble | In a neutral solution, the molecule will be predominantly in its neutral form, with limited solubility due to intermolecular forces in the crystal lattice. |
| Aqueous (Alkaline) | Dilute NaOH (pH 10-12) | Readily Soluble | The acidic thioamide proton (N1-H) will be deprotonated, forming a salt that is significantly more soluble in water. |
| Polar Protic | Ethanol, Methanol | Slightly Soluble | These solvents can act as both hydrogen bond donors and acceptors, allowing for some interaction with the solute. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule, disrupting the crystal lattice. |
| Nonpolar | Hexane, Toluene | Insoluble | The high polarity of the molecule makes it incompatible with nonpolar solvents. |
Factors Influencing Solubility
Effect of pH
The pH of the aqueous medium is the most critical factor influencing the solubility of this compound. The molecule possesses both an acidic proton (on the thioamide) and a basic site (the amino group). The equilibrium between the neutral, protonated, and deprotonated forms will dictate the overall solubility.
Sources
An In-depth Technical Guide on the Tautomeric Forms of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, more commonly known as 5-amino-2-thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural complexity gives rise to a fascinating and crucial phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric forms of 5-amino-2-thiouracil, delving into the intricate interplay of keto-enol and thione-thiol equilibria. We will examine the structural nuances of the predominant tautomers, the experimental and computational methodologies employed for their characterization, and the environmental factors that influence their relative stabilities. This in-depth analysis is designed to equip researchers and drug development professionals with the foundational knowledge required to understand and manipulate the tautomeric behavior of this important molecule for therapeutic advantage.
Introduction: The Significance of Tautomerism in 5-Amino-2-thiouracil
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium is a critical consideration in drug design and development, as different tautomers of a single molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most importantly, biological activity.[2] The ability of a molecule to exist in multiple tautomeric forms can profoundly impact its interaction with biological targets, such as enzymes and receptors.[3]
5-Amino-2-thiouracil, a derivative of uracil, possesses multiple sites for proton migration, leading to a rich tautomeric landscape. The primary tautomeric equilibria at play are the keto-enol and thione-thiol transformations.[2][4] Understanding the delicate balance between these forms is paramount for predicting the compound's behavior in physiological environments and for designing analogues with optimized therapeutic profiles.
The Tautomeric Landscape of 5-Amino-2-thiouracil
The potential for proton migration within the 5-amino-2-thiouracil scaffold gives rise to several possible tautomers. These can be broadly categorized into two main types of equilibria:
-
Keto-Enol Tautomerism: This involves the interconversion between a ketone (or amide in this case) and an enol form. In 5-amino-2-thiouracil, the carbonyl group at the C4 position can tautomerize to a hydroxyl group.[1][5]
-
Thione-Thiol Tautomerism: This equilibrium involves the interconversion between a thione (C=S) and a thiol (S-H) form. The thione group at the C2 position is a key participant in this process.[6][7][8]
The interplay of these equilibria results in a number of potential tautomeric structures. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these forms.[2] Generally, in the gas phase and in many solvents, the diketo-thione form is predicted to be the most stable.[8][9]
Below is a visual representation of the key tautomeric equilibria.
Caption: Key tautomeric equilibria of 5-amino-2-thiouracil.
Experimental and Computational Characterization of Tautomers
A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a thorough understanding of the tautomeric behavior of 5-amino-2-thiouracil.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the dominant tautomeric form in solution. Chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the presence of a distinct N-H proton signal is indicative of the keto/thione form, while the appearance of an S-H or O-H signal would suggest the presence of thiol or enol tautomers, respectively.[10][11][12][13] The solvent used for NMR analysis can significantly influence the observed tautomeric equilibrium.[14]
-
UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are distinct. The thione and keto forms typically exhibit different λmax values compared to their thiol and enol counterparts.[15][16][17] By comparing the experimental spectrum with computationally predicted spectra for each tautomer, the predominant form in a given solvent can be identified.[16]
-
X-ray Crystallography: This technique provides definitive structural information in the solid state.[18][19] By determining the precise atomic positions and bond lengths, X-ray crystallography can unambiguously identify the tautomeric form present in the crystal lattice. It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium in solution.
Computational Modeling
-
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum chemical methods are invaluable for predicting the relative energies and stabilities of different tautomers.[2][9] Calculations can be performed for the gas phase and can also incorporate solvent effects using models like the Self-Consistent Reaction Field (SCRF) theory.[9] These studies consistently indicate that the diketo-thione form is the most stable tautomer in the gas phase and in various solvents.[8][9] The stability order of other tautomers can be influenced by the level of theory and the dielectric constant of the solvent.[9]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[14][20][21] Polar protic solvents can form hydrogen bonds with the carbonyl and thione groups, potentially favoring the keto-thione form. Conversely, less polar solvents might favor the less polar enol or thiol forms.
-
Substitution Effects: The introduction of substituents on the pyrimidine ring can alter the electronic properties of the molecule and thereby shift the tautomeric equilibrium. The amino group at the 5-position in 5-amino-2-thiouracil, for example, influences the electron density distribution and can affect the relative stabilities of the tautomers compared to unsubstituted 2-thiouracil.[22][23]
-
Temperature: Temperature can influence the position of the equilibrium, although this effect is often less pronounced than solvent or substituent effects.
Synthesis and Applications
5-Amino-2-thiouracil and its derivatives are typically synthesized through the condensation of appropriate starting materials. For instance, derivatives have been prepared by the condensation of 6-amino-2-thiouracil with benzaldehyde derivatives.[24] This class of compounds has shown promise in various therapeutic areas, including as anticancer agents.[24][25] The biological activity is intrinsically linked to the tautomeric form that interacts with the biological target.[2][3]
Experimental Protocols
General Procedure for Synthesis of 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives
This protocol is adapted from a known synthetic route.[24]
-
A solution of 6-amino-2-thiouracil (3.4 mmol) is prepared in glacial acetic acid (15 mL).
-
The appropriate aromatic aldehyde (1.5 mmol) is added to the solution.
-
The reaction mixture is heated under reflux for 4 hours.
-
After cooling, the mixture is diluted with water (10 mL).
-
The crude product precipitates and is collected by filtration.
-
The product is recrystallized from ethanol to yield the purified 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative.
Caption: General workflow for the synthesis of bis(6-amino-2-thiouracil) derivatives.
Protocol for NMR Spectroscopic Analysis of Tautomerism
-
Prepare a solution of 5-amino-2-thiouracil in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).
-
Analyze the chemical shifts and coupling constants of the signals. Pay close attention to the presence and chemical shifts of exchangeable protons (NH, OH, SH).
-
Compare the experimental data with literature values and with predicted spectra from computational models to assign the dominant tautomeric form.
Quantitative Data Summary
| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Key Spectroscopic Features |
| Dioxo-thione | 0.00 (most stable)[9] | Distinct N-H proton signals in ¹H NMR. |
| 4-Hydroxy-2-thioxo | Higher in energy[9] | Appearance of an O-H signal in ¹H NMR. |
| 2-Mercapto-4-oxo | Higher in energy[9] | Appearance of an S-H signal in ¹H NMR. |
| 2-Mercapto-4-hydroxy | Highest in energy[9] | Appearance of both O-H and S-H signals. |
Note: Relative energies are highly dependent on the computational method and basis set used.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with profound implications for its chemical and biological properties. A comprehensive understanding of the factors governing the tautomeric equilibrium is essential for researchers in the fields of medicinal chemistry and drug development. The synergistic use of advanced spectroscopic techniques and high-level computational modeling provides a powerful platform for elucidating the tautomeric landscape of this and other related heterocyclic systems. This knowledge is critical for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.
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El-Sayed, W. A., et al. (2025). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d']dipyrimidines under Microwave Irradiation without Catalyst. ResearchGate. [https://www.researchgate.net/publication/382879555_5-Aminouracil_as_a_Building_Block_in_Heterocyclic_Synthesis_Part_II_One-pot_Synthesis_of_Pyrido32-d65-d']dipyrimidines_under_Microwave_Irradiation_without_Catalyst]([Link])
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Spectroscopic Blueprint of a Bioactive Scaffold: A Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
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Methodological & Application
Synthesis of "5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione"
An In-Depth Guide to the Synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound
This compound, also commonly known as 5,6-diamino-2-thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted thiouracil, it belongs to a class of compounds recognized for a wide array of biological activities. The pyrimidine scaffold is a core structure in numerous natural and synthetic molecules with therapeutic value, including antiviral, antibacterial, and anticancer agents.
The presence of vicinal amino groups at the C5 and C6 positions, combined with the thiocarbonyl group at C2, offers a unique electronic and structural profile, making it a versatile precursor for the synthesis of more complex fused heterocyclic systems, such as thiopurines and pteridines. These resulting bicyclic structures are foundational to many pharmacologically active molecules. This guide provides a detailed, two-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by literature precedents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of a key precursor, 6-amino-2-thiouracil. This intermediate is then functionalized at the C5 position to introduce the second amino group.
The overall synthetic pathway is as follows:
-
Step 1: Synthesis of 6-Amino-2-thiouracil via the cyclocondensation of ethyl cyanoacetate and thiourea.
-
Step 2: Synthesis of this compound through nitrosation of 6-amino-2-thiouracil, followed by in-situ reduction of the nitroso intermediate.
This approach is logical and efficient, leveraging the inherent reactivity of the starting materials to build the pyrimidine ring, followed by a well-established method for introducing an amino group onto an activated pyrimidine ring.
Part 1: Synthesis of 6-Amino-2-thiouracil
The initial step involves a base-catalyzed condensation reaction between ethyl cyanoacetate and thiourea. This reaction is a classic method for the formation of the 6-aminothiouracil core.
Reaction Mechanism
The mechanism proceeds through several key stages:
-
Deprotonation: The base, sodium ethoxide (formed in situ from sodium metal and ethanol), deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups. This generates a resonance-stabilized carbanion.
-
Nucleophilic Acyl Substitution: The nucleophilic nitrogen of thiourea attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate.
-
Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The second nitrogen atom of the thiourea derivative attacks the nitrile carbon.
-
Tautomerization and Elimination: A series of proton transfers (tautomerization) and the elimination of ethanol lead to the formation of the stable, aromatic 6-amino-2-thiouracil ring.
Visualizing the Workflow: Synthesis of 6-Amino-2-thiouracil
Caption: Workflow for the synthesis of 6-Amino-2-thiouracil.
Detailed Experimental Protocol: 6-Amino-2-thiouracil
This protocol is adapted from established procedures for the synthesis of 6-aminouracil derivatives.[1][2]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium Metal | 22.99 | 2.3 g | 0.1 |
| Absolute Ethanol | 46.07 | 150 mL | - |
| Ethyl Cyanoacetate | 113.12 | 11.3 g (10.1 mL) | 0.1 |
| Thiourea | 76.12 | 7.6 g | 0.1 |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Distilled Water | 18.02 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 7.6 g of thiourea and 11.3 g of ethyl cyanoacetate.
-
Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring for 10-12 hours. The mixture may become thick as the product precipitates.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Acidify the mixture by slowly adding glacial acetic acid until the pH reaches approximately 6. This will cause the product to precipitate fully.
-
Purification: Filter the resulting precipitate using a Büchner funnel. Wash the collected solid thoroughly with distilled water to remove any inorganic salts. Dry the product in a desiccator or a vacuum oven at 60-70°C.
Expected Outcome: A white to off-white solid product of 6-amino-2-thiouracil. The reported yield for the analogous 6-aminouracil synthesis is around 69%.[1]
Part 2: Synthesis of this compound
This second stage of the synthesis involves the introduction of an amino group at the C5 position of the 6-amino-2-thiouracil ring. This is achieved via a nitrosation reaction to form a 5-nitroso intermediate, which is then reduced to the desired 5-amino product. This method is a well-documented approach for the amination of activated pyrimidine rings.[3][4]
Reaction Mechanism
-
Nitrosation: In an acidic medium (acetic acid), sodium nitrite is converted to nitrous acid (HONO). The 6-amino-2-thiouracil, being an electron-rich enamine-like system, undergoes electrophilic substitution at the C5 position by the nitrosonium ion (NO⁺) generated from nitrous acid. This results in the formation of 6-amino-5-nitroso-2-thiouracil, a colored compound. The existence of this intermediate is well-established.[5][6]
-
Reduction: The 5-nitroso group is readily reduced to an amino group using a mild reducing agent such as sodium hydrosulfite (sodium dithionite, Na₂S₂O₄). The nitroso group is converted to a hydroxylamino group, which is further reduced to the final amino group.
Visualizing the Workflow: Synthesis of the Final Product
Caption: Workflow for the conversion of 6-Amino-2-thiouracil to the final product.
Detailed Experimental Protocol: this compound
This protocol is adapted from the well-established synthesis of 5,6-diaminouracil from 6-aminouracil.[3][4]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Amino-2-thiouracil | 143.16 | 14.3 g | 0.1 |
| Water | 18.02 | 150 mL + 10 mL | - |
| Glacial Acetic Acid | 60.05 | 25 g | ~0.42 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Sodium Hydrosulfite (Na₂S₂O₄) | 174.11 | ~40 g | ~0.23 |
Procedure:
-
Suspension of Starting Material: In a 1 L flask, suspend 14.3 g of 6-amino-2-thiouracil in 150 mL of water. Add 25 g of glacial acetic acid.
-
Nitrosation: Cool the mixture in an ice bath to about 10°C with continuous stirring. Prepare a solution of 7.6 g of sodium nitrite in 10 mL of water and add it dropwise to the cooled suspension. Maintain the temperature below 20°C during the addition. A colored precipitate of 6-amino-5-nitroso-2-thiouracil will form. Stir for an additional 30 minutes in the ice bath.
-
Isolation of Intermediate (Optional but Recommended): The colored nitroso compound can be filtered and washed with a small amount of ice water. This intermediate can be used directly in the next step.
-
Reduction: Transfer the moist nitroso intermediate to a larger flask (e.g., 2 L) containing approximately 250 mL of warm water (around 50°C). Heat the slurry on a steam bath with mechanical stirring. Perform this step in a well-ventilated fume hood.
-
Addition of Reducing Agent: Gradually add solid sodium hydrosulfite to the heated, stirred suspension until the color of the nitroso compound is completely discharged, resulting in a buff-colored precipitate. This typically requires about 40 g of sodium hydrosulfite.[4]
-
Completion and Isolation: After the color change is complete, heat the mixture to boiling for 15 minutes, then allow it to cool to room temperature. Filter the buff-colored precipitate, wash it thoroughly with cold water, and then with a small amount of ethanol.
-
Drying: Dry the final product, this compound, in a vacuum oven.
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=O, C=S).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Safety and Handling
-
Sodium Metal: Highly reactive with water and alcohols. Handle with care, under an inert atmosphere if possible, and away from any source of water.
-
Thiourea: A suspected carcinogen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium Nitrite: An oxidizing agent. Keep away from combustible materials.
-
Sodium Hydrosulfite: Can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. Handle in a well-ventilated fume hood.
-
General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment at all times.
Conclusion
The described two-step synthetic route provides a reliable and scalable method for the preparation of this compound. By following these detailed protocols, researchers and drug development professionals can efficiently synthesize this valuable heterocyclic building block, enabling further exploration of its potential in the development of novel therapeutic agents. The causality behind each step, from the base-catalyzed ring formation to the electrophilic substitution and subsequent reduction, is well-understood, providing a robust foundation for successful synthesis.
References
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Bollettino Chimico Farmaceutico, 143(5), 205-211.
- Gaafar, A. M., Ali, A. S., & El-Husseiny, W. M. (2016). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Egyptian Journal of Chemistry, 59(5), 779-794.
-
Abeed, A. A. O. (2013, September 16). What is the convenient method for synthesis of 6-aminouracil? ResearchGate. Retrieved January 17, 2026, from [Link]
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The Versatility of 6-Amino-2-thiouracil: A Comprehensive Guide to its Application in Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic precursors, 6-amino-2-thiouracil, systematically named 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, has emerged as a cornerstone for the synthesis of a diverse array of fused pyrimidine systems. Its unique arrangement of reactive functional groups—an amino group at the 6-position, a thiourea moiety embedded within the pyrimidine ring, and an active methylene group at the 5-position—renders it a highly versatile and reactive scaffold.
This guide provides an in-depth exploration of 6-amino-2-thiouracil as a pivotal building block. We will delve into its synthesis, explore its reactivity in key annulation reactions, and provide detailed, field-proven protocols for the preparation of medicinally relevant fused heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this remarkable molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is fundamental to its successful application. The properties of 6-amino-2-thiouracil are summarized below.
| Property | Value | Reference |
| CAS Number | 1004-40-6 | |
| Molecular Formula | C₄H₅N₃OS | |
| Molecular Weight | 143.17 g/mol | |
| Appearance | Off-white crystalline solid | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol |
Spectroscopic Data:
-
¹³C NMR (Polysol): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key chemical shifts are indicative of the carbonyl, thiocarbonyl, and olefinic carbons within the pyrimidine ring.[1]
-
IR (KBr, cm⁻¹): Infrared spectroscopy reveals the presence of key functional groups. Characteristic absorption bands for N-H, C=O, and C=S stretching vibrations are typically observed.
-
Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound.[1]
Protocol 1: Synthesis of the Building Block: 6-Amino-2-thiouracil
The most common and efficient synthesis of 6-amino-2-thiouracil involves the condensation of thiourea with an active methylene compound, typically ethyl cyanoacetate, in the presence of a base.[2]
Reaction Scheme:
Caption: Synthesis of 6-Amino-2-thiouracil.
Detailed Experimental Protocol:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (e.g., 2.3 g, 0.1 mol) in absolute ethanol (e.g., 50 mL) under an inert atmosphere (e.g., nitrogen or argon). Caution: The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add thiourea (e.g., 7.6 g, 0.1 mol). Stir the mixture until the thiourea is completely dissolved.
-
Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate (e.g., 11.3 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid and wash it with cold ethanol.
-
Purification: Dissolve the crude product in hot water and acidify with glacial acetic acid to a pH of approximately 5-6. The pure 6-amino-2-thiouracil will precipitate out. Filter the solid, wash with water, and dry under vacuum to obtain the final product as an off-white powder.
Application in the Synthesis of Fused Heterocycles
The strategic placement of nucleophilic and electrophilic centers in 6-amino-2-thiouracil makes it an ideal precursor for the construction of various fused heterocyclic systems, many of which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4]
Synthesis of Pyrimido[4,5-d]pyrimidines
The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps.[8][9]
Caption: General workflow for Pyrimido[4,5-d]pyrimidine synthesis.
Mechanistic Insight: The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electrophilic α,β-unsaturated intermediate. The nucleophilic C5 position of 6-amino-2-thiouracil then undergoes a Michael addition to this intermediate. Subsequent intramolecular cyclization involving the amino group and a nitrile or ester group, followed by dehydration or tautomerization, leads to the formation of the fused pyrimido[4,5-d]pyrimidine ring system.[10]
This protocol is an example of a three-component reaction to synthesize a pyrido[2,3-d]pyrimidine, a closely related fused system.
-
Reaction Setup: In a round-bottom flask, combine 6-amino-2-thiouracil (1.43 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).
-
Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent like DMF/ethanol to obtain the pure pyrido[2,3-d]pyrimidine derivative.[11]
| Compound | R¹ | R² | R³ | Yield (%) | Spectroscopic Data Highlights | Reference |
| 4d | H | H | p-Tolyl | 16 | ¹H NMR (DMSO-d₆): δ 10.37 (s, 1H), 10.03 (s, 1H), 8.43 (d, 2H), 7.90 (d, 2H), 7.44 (t, 2H), 7.38 (d, 2H), 7.19 (t, 1H), 2.56 (s, 3H), 2.41 (s, 3H). | [12] |
| 4g | H | CH₃ | p-Tolyl | 28 | ¹H NMR (CDCl₃): δ 8.65 (d, 2H), 7.64 (d, 2H), 7.54–7.47 (m, 3H), 7.24 (d, 2H), 3.20 (s, 3H), 2.66 (s, 3H), 2.41 (s, 3H). | [12] |
| 4k | H | H | 3,5-Dimethoxyphenyl | 47 | ¹H NMR (DMSO-d₆): δ 10.27 (s, 1H), 10.06 (s, 1H), 8.56 (d, 2H), 7.61 (m, 3H), 7.27 (d, 2H), 6.35 (s, 1H), 3.80 (s, 6H), 2.61 (s, 3H). | [12] |
Synthesis of Thiazolo[4,5-d]pyrimidines
Thiazolo[4,5-d]pyrimidines represent another class of fused heterocycles with significant biological activities, including antimicrobial and anticancer properties.[13] Their synthesis from 6-amino-2-thiouracil often involves reaction with reagents that can provide the thiazole ring fragment.
A common approach involves the reaction of 6-amino-2-thiouracil with α-halocarbonyl compounds or isothiocyanates followed by cyclization.[10][14]
Caption: General workflow for Thiazolo[4,5-d]pyrimidine synthesis.
This protocol describes the synthesis of a thiazolo[4,5-d]pyrimidine derivative through the reaction of a 6-aminouracil with ammonium thiocyanate.
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-amino-1,3-dimethyluracil (a derivative of 6-aminouracil) in a suitable solvent.
-
Reagent Addition: Add ammonium thiocyanate to the solution.
-
Catalysis and Reaction: Catalyze the reaction with hydrogen peroxide at room temperature.[10]
-
Work-up: After the reaction is complete, treat the mixture with sodium hydroxide.
-
Isolation and Purification: Isolate the product through filtration and purify by recrystallization to yield the amino-thiazolo[4,5-d]pyrimidine-5,7-(4H,6H)-dione derivative.
Conclusion and Future Perspectives
6-Amino-2-thiouracil has unequivocally established its role as a versatile and indispensable building block in organic synthesis. Its ability to participate in a variety of cyclocondensation reactions provides facile access to a wide range of fused pyrimidine heterocycles, which are of paramount importance in the field of medicinal chemistry. The protocols detailed in this guide offer a starting point for the exploration of its synthetic utility.
The future of research involving this scaffold lies in the development of more sustainable and efficient synthetic methodologies, such as flow chemistry and the use of green catalysts. Furthermore, the continued exploration of the biological activities of novel fused pyrimidines derived from 6-amino-2-thiouracil will undoubtedly lead to the discovery of new therapeutic agents. The inherent reactivity and synthetic accessibility of this building block ensure its continued prominence in the quest for novel molecular entities with valuable biological properties.
References
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Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(xx), xxxx-xxxx. [Link]
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Gadaleta, D., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3789. [Link]
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Shishkina, S. V., et al. (2006). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Russian Journal of Organic Chemistry, 42(11), 1686-1693. [Link]
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Konstantinopoulou, M., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5678. [Link]
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Tchoukoua, A., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(4), 1-6. [Link]
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Kidwai, M., Singhal, K., & Kukreja, S. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 62(5), 732-736. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511-1520. [Link]
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Fathalla, O. A., et al. (2004). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Archiv der Pharmazie, 337(8), 441-447. [Link]
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Yaragorla, S., Latha, D. S., & Kumar, R. (2025). Mechanochemical Regioselective [3+3] Annulation of 6-Amino Uracil with Propargyl Alcohols Catalyzed by a Brønsted Acid/Hexafluoroisopropanol. Chemistry – An Asian Journal. [Link]
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Ghorab, M. M., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(12), 21957-21975. [Link]
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Patel, R., et al. (2022). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Molecular Diversity, 26(5), 2821-2840. [Link]
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Kidwai, M., Singhal, K., & Kukreja, S. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]
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Yavolovskii, A. A., et al. (2015). Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl and Bromo-β-Dicarbonyl Compounds and Their Nitrile Analogs. Journal of Heterocyclic Chemistry, 53(6), 2030-2035. [Link]
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Lister, J. H., & Taylor, E. C. (1966). Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I. Journal of the Chemical Society C: Organic, 1303-1305. [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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El-Dean, A. M. K., et al. (2014). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 836-847. [Link]
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Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
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Bartkowiak, G., et al. (2016). Structure and NMR properties of potential anti-cancer 6-amino-2-thiouracil derivatives. [Link]
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Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
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Shirini, F., et al. (2019). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 9(3), 225-231. [Link]
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Shishkina, S. V., et al. (2006). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Sci-Hub. [Link]
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El-Kashef, H. S., et al. (2002). Facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters. Journal of the Chinese Chemical Society, 49(6), 1059-1064. [Link]
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Shishkina, S. V., et al. (2006). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Sci-Hub. [Link]
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Preprints.org. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-thiouracil and 6-Propyl-2-thiouracil. [Link]
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Mohamed, N. R., et al. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Scientia Pharmaceutica, 75(1), 9-28. [Link]
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Aly, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12176-12200. [Link]
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Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica, 75(1), 9-28. [Link]
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Application Notes & Protocols: Unveiling the Biological Potential of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and clinically approved drugs.[1][2] Uracil and its derivatives, in particular, are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this esteemed class of compounds lies the this compound core, a structure ripe for exploration. The presence of an amino group at the 5-position and a thioxo group at the 6-position offers unique electronic properties and multiple points for chemical modification, making its derivatives attractive candidates for novel therapeutic agents.
These application notes provide a comprehensive guide to exploring the biological activities of this promising class of compounds. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to systematically screen and characterize the therapeutic potential of novel derivatives.
Postulated Biological Activities and Mechanisms of Action
Based on the extensive research into structurally related pyrimidine and thiopyrimidine analogs, derivatives of this compound are hypothesized to exhibit a range of biological effects.
Anticancer Activity
The uracil backbone is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being mainstays in chemotherapy for decades.[3][4][5][6] The mechanism of action for many pyrimidine-based anticancer agents involves the disruption of nucleic acid synthesis and function.[3][7] Derivatives of the title compound may exert their cytotoxic effects through several potential mechanisms:
-
Inhibition of Thymidylate Synthase (TS): As analogs of uracil, these compounds could be metabolized into fraudulent nucleotides that inhibit TS, an enzyme critical for DNA synthesis and repair.[7]
-
Incorporation into DNA and RNA: The metabolic products of these derivatives might be incorporated into DNA and RNA, leading to strand breaks, inhibition of protein synthesis, and ultimately, apoptosis.[5][6]
-
Kinase Inhibition: Many heterocyclic compounds, including pyrimidine derivatives, have been shown to be potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and BRAF.[1]
Antimicrobial Activity
Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][8][9] The mode of action for antimicrobial activity could be multifaceted:
-
Inhibition of Essential Enzymes: These compounds may target microbial enzymes that are absent or significantly different in host cells, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.[10]
-
Disruption of Cell Wall or Membrane Integrity: The heterocyclic structure could interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.
-
DNA Gyrase Inhibition: Some heterocyclic compounds are known to inhibit bacterial DNA gyrase, an enzyme necessary for DNA replication and repair.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine analogs has been increasingly recognized.[2][11][12] A derivative of 2-thioxodihydropyrimidine has been shown to reduce inflammation by decreasing the levels of pro-inflammatory mediators like PGE2, TNF-α, and IL-1β.[13] The proposed mechanisms for anti-inflammatory action include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives can act as selective inhibitors of COX-2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[14][15]
-
Modulation of Inflammatory Signaling Pathways: These compounds may interfere with inflammatory signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines and enzymes.
-
Activation of PPAR-gamma: Some aminosalicylate-related compounds are known to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in controlling inflammation.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the initial screening of this compound derivatives for anticancer, antimicrobial, and anti-inflammatory activities.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compounds on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) [8][9]* Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
Test compounds and a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (in broth with a small percentage of DMSO) to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Compound | Microorganism | Gram Stain | MIC (µg/mL) |
| Derivative 1 | S. aureus | Gram-positive | Value |
| Derivative 1 | E. coli | Gram-negative | Value |
| Derivative 1 | C. albicans | N/A | Value |
| Gentamicin | S. aureus | Gram-positive | Value |
| Gentamicin | E. coli | Gram-negative | Value |
| Amphotericin B | C. albicans | N/A | Value |
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of the test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO), a pro-inflammatory mediator. The Griess assay measures nitrite (a stable product of NO), and a reduction in nitrite levels indicates potential anti-inflammatory activity.
Hypothetical Signaling Pathway:
Caption: Hypothesized pathway for NO production and potential inhibition.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
-
Test compounds and a positive control (e.g., Dexamethasone)
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO inhibition: % Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] * 100
-
Determine the IC50 value for NO inhibition.
-
Note: A parallel MTT assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.
-
Data Presentation:
| Compound | NO Inhibition IC50 (µM) ± SD | Cell Viability at IC50 (%) |
| Derivative 1 | Value | Value |
| Derivative 2 | Value | Value |
| Dexamethasone | Value | Value |
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Aly, A. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-25. [Link]
-
Alves, M. F. S., de Oliveira, T. A., & da Silva, M. S. (2020). Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. European Journal of Pharmacology, 886, 173388. [Link]
-
Aly, A. A., El-Sayed, W. A., & Mohamed, Y. A. (2021). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Current Organic Synthesis, 18(6), 643-655. [Link]
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The Pivotal Role of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a wide array of clinically significant molecules, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] Within this privileged class of heterocycles, 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione , also known as 5-aminothiouracil, emerges as a particularly compelling building block for the development of novel therapeutics. The presence of a reactive amino group and a thione moiety provides versatile handles for chemical modification, allowing for the creation of diverse compound libraries with a broad spectrum of biological activities.[3]
This comprehensive guide serves as a technical resource for researchers and drug development professionals, offering in-depth application notes and detailed experimental protocols centered on this promising scaffold. We will explore its synthesis, key therapeutic applications with insights into its mechanism of action, and provide step-by-step methodologies for its evaluation.
The Strategic Advantage of the 5-Aminothiouracil Scaffold
The unique arrangement of functional groups on the 5-aminothiouracil core imparts a distinct chemical personality, making it an attractive starting point for drug discovery campaigns. The electron-donating amino group at the 5-position and the thione group at the 6-position influence the electronic properties of the pyrimidine ring, modulating its interaction with biological targets. These functional groups also serve as key points for derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Figure 1: Chemical structure of this compound.
Synthesis of the 5-Aminothiouracil Core: A Step-by-Step Protocol
The synthesis of the 5-aminothiouracil scaffold can be achieved through a multi-step process, often starting from readily available precursors. While various synthetic routes have been explored for related aminouracils, a common and adaptable strategy involves the initial formation of a cyanoacetamide intermediate followed by cyclization with thiourea.[4]
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route adapted from established methods for similar pyrimidine derivatives.
Materials:
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and purification
Procedure:
-
Preparation of the Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a calculated amount of sodium metal in absolute ethanol to generate a fresh solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the sodium ethoxide solution, add equimolar amounts of ethyl cyanoacetate and thiourea.
-
Cyclization Reaction: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Figure 2: General workflow for the synthesis of the 5-aminothiouracil scaffold.
Therapeutic Applications and Biological Evaluation Protocols
The 5-aminothiouracil scaffold has shown promise in several therapeutic areas, primarily driven by its potential to be elaborated into potent anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Derivatives of 5-aminothiouracil have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of key enzymes in nucleotide biosynthesis or the induction of apoptosis. One of the key targets for pyrimidine-based anticancer agents is Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][6][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Exemplary Cytotoxicity Data for Thiouracil Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 9.59 | [9] |
| Derivative B | MDA-MB-231 (Breast) | 4.2 | [9] |
| Derivative C | HOP-92 (Lung) | Potent Growth Inhibition | [2] |
| Derivative D | MOLT-4 (Leukemia) | Potent Growth Inhibition | [2] |
This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.[1][10]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known DHFR inhibitor (e.g., Methotrexate)
-
UV-transparent 96-well plate
-
Microplate spectrophotometer
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the DHFR enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding DHF to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Antimicrobial Activity
Thiouracil derivatives have been reported to possess broad-spectrum antimicrobial activity against both bacteria and fungi.[2][11] The thione group is often implicated in the mechanism of action, potentially through metal chelation or interaction with essential microbial enzymes.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][12]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and a standard antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Table 2: Exemplary Antimicrobial Activity of Thiouracil Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | S. aureus | < 0.19 | [8] |
| Derivative F | B. subtilis | 1.17 | [8] |
| Derivative G | C. albicans | 2.34 | [2] |
Anti-inflammatory Activity
Certain thiouracil derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[13] A common in vitro assay to screen for anti-inflammatory potential is the nitric oxide (NO) scavenging assay.
This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.[14][15]
Materials:
-
Sodium nitroprusside solution
-
Phosphate-buffered saline (PBS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with sodium nitroprusside solution in PBS.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 150 minutes) under illumination.
-
Griess Reagent Addition: Add Griess reagent to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm. The decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.
-
Data Analysis: Calculate the percentage of NO scavenging for each concentration and determine the IC₅₀ value.
Figure 3: Potential mechanisms of action for 5-aminothiouracil derivatives.
Conclusion and Future Directions
This compound represents a versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the presence of multiple points for diversification make it an ideal starting point for the development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, and potential anti-inflammatory activities of its derivatives underscore the significant potential of this chemical class.
The protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new compounds based on the 5-aminothiouracil core. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the promise of this scaffold into clinically effective drugs. As our understanding of disease biology deepens, the adaptability of the 5-aminothiouracil skeleton will undoubtedly continue to inspire the design and discovery of next-generation therapeutics.
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Application Notes & Protocols: Antimicrobial Screening of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and its analogs. This class of compounds, belonging to the broader family of thiouracils, has garnered significant interest due to its structural similarity to endogenous pyrimidines and its potential to interact with essential microbial pathways.[1][2] We present a structured, field-tested workflow, from foundational principles and experimental design to detailed, step-by-step protocols for determining key antimicrobial metrics. The protocols are grounded in internationally recognized standards to ensure data integrity and reproducibility, while also offering insights into the scientific rationale behind critical steps.
Scientific Background & Rationale
The pyrimidine scaffold is a cornerstone of life, forming the basis of nucleobases in DNA and RNA. Analogs of these structures, therefore, represent a promising avenue for antimicrobial discovery.[2][3] The core structure of this compound, a thiouracil derivative, is a bioisostere of thymine or uracil, allowing it to potentially interfere with nucleic acid synthesis or other metabolic pathways dependent on pyrimidines.[4]
Potential Mechanisms of Action: The antimicrobial activity of pyrimidine-based compounds can be attributed to several mechanisms:
-
Inhibition of Essential Enzymes: Thiouracil derivatives can act as inhibitors of crucial bacterial enzymes that are distinct from their mammalian counterparts. One such target is Dihydrofolate Reductase (DHFR), an enzyme vital for folate metabolism and, consequently, the synthesis of nucleotides.[1][5]
-
Disruption of Cell Division: Some pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein.[5][6] FtsZ is a bacterial homolog of tubulin and is essential for forming the Z-ring during cell division, making it an attractive target for novel antibiotics.[5]
-
Targeting SecA Protein: SecA, an ATPase, is a critical component of the bacterial protein secretion pathway. Inhibition of SecA can disrupt the transport of virulence factors and other essential proteins, representing a promising strategy to combat bacterial infections, including those with multidrug resistance.[7]
The screening workflow detailed herein is designed to empirically determine the antimicrobial efficacy of novel analogs based on this promising scaffold.
Principle of Antimicrobial Susceptibility Testing (AST)
The primary goal of this screening process is to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of the test compounds.
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8] This is the fundamental measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] It is determined as a follow-up to the MIC assay and distinguishes bactericidal (killing) agents from bacteriostatic (growth-inhibiting) ones.[10]
This guide utilizes the broth microdilution method , a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure results are accurate and comparable across different studies.[8][11][12]
Overall Experimental Workflow
A successful screening campaign follows a logical progression from initial compound handling to final data analysis and hit validation. The workflow is designed to be systematic, ensuring that each step builds upon validated results from the previous one.
Caption: High-level workflow for antimicrobial screening of thiouracil analogs.
Detailed Protocols
Protocol 1: Preparation of Reagents and Cultures
A. Preparation of Test Compound Stock Solutions
-
Rationale: Accurate stock solutions are critical for reliable serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its concentration in the final assay must be controlled to avoid inherent antimicrobial or toxic effects.
-
Weigh approximately 1-5 mg of each analog using an analytical balance.
-
Dissolve the compound in 100% DMSO to create a master stock solution of known concentration (e.g., 10 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store stock solutions at -20°C in small aliquots to prevent freeze-thaw cycles.
B. Preparation of Bacterial Inoculum
-
Rationale: The density of the starting bacterial culture must be standardized to ensure that the MIC values are reproducible. The 0.5 McFarland turbidity standard is a universally accepted reference corresponding to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the desired bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Transfer the colonies into a tube containing sterile saline or broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension by adding more bacteria or more saline until it visually matches a 0.5 McFarland standard. This can be done by eye or with a spectrophotometer (A625 nm = 0.08-0.13).
-
Within 15 minutes of standardization, dilute this suspension into the final testing broth (CAMHB) so that after inoculation, each well of the microplate contains approximately 5 x 10⁵ CFU/mL.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: This protocol follows the CLSI M07 guidelines for broth microdilution.[11] A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate and then challenged with a standardized bacterial inoculum.
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a sterile 96-well plate.
-
Prepare an intermediate dilution of the compound stock solution. In a separate tube, add a calculated volume of the 10 mg/mL DMSO stock to CAMHB to create a starting concentration that is 4x the highest desired final concentration (e.g., 512 µg/mL for a final top concentration of 128 µg/mL). This minimizes the final DMSO concentration.
-
Add 100 µL of this starting compound solution to well 1.
-
Perform a two-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix by pipetting, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.
-
This leaves wells 11 and 12 as controls.
-
Well 11 (Growth Control): Contains broth and bacteria, but no compound.
-
Well 12 (Sterility Control): Contains broth only.
-
-
Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1B) to wells 1 through 11. The final volume in each well is now 100 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: After incubation, inspect the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
-
Principle: This assay determines if the inhibition observed in the MIC test was due to killing the bacteria (bactericidal) or merely halting their growth (bacteriostatic). It involves subculturing from the clear wells of the MIC plate onto an agar medium that does not contain any test compound.[13]
-
Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Homogenize the contents of each selected well by gentle pipetting.
-
Spot 10 µL from each of these wells onto a fresh Tryptic Soy Agar (TSA) or other suitable non-selective agar plate. Label each spot clearly.
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the inoculum count from the growth control well at time zero.[9][14] An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[10]
Caption: Logical flow from MIC determination to MBC endpoint.
Protocol 4: Optional - Preliminary Cytotoxicity Screening (MTT Assay)
-
Rationale: A promising antimicrobial agent should exhibit selective toxicity against microbial cells over host (mammalian) cells. The MTT assay is a standard colorimetric method to assess cell viability.[15] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[16]
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the thiouracil analogs in the appropriate cell culture medium. Replace the old medium in the cell plate with the medium containing the test compounds. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17] Live cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This helps determine the concentration at which the compounds become toxic to mammalian cells (IC₅₀).
Data Presentation and Interpretation
Results should be organized clearly to facilitate comparison between analogs and against reference antibiotics.
Table 1: Example Data Summary for Antimicrobial Screening
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Analog-001 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Analog-001 | E. coli | 64 | >128 | >2 | Bacteriostatic |
| Analog-002 | S. aureus | 16 | >128 | >8 | Bacteriostatic |
| Analog-002 | E. coli | >128 | >128 | - | Inactive |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
-
Interpretation:
-
Potency: Lower MIC values indicate higher potency.[8]
-
Spectrum: Activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria indicates a broader spectrum.
-
Mechanism of Killing: An MBC/MIC ratio ≤ 4 suggests a bactericidal mode of action, which is often desirable for treating serious infections.[10] A ratio > 4 suggests bacteriostatic activity.
-
References
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Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Cui, P., Zhang, D., Guo, X., Ji, S., & Jiang, Q. (2021). Synthesis and Antibacterial Evaluation of Thiouracil Derivatives Containing 1,2,4-Triazolo[1,5-a]Pyrimidine. Letters in Organic Chemistry, 18(7), 555-560. Retrieved from [Link]
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Mornese, M., et al. (1993). Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil. Il Farmaco, 48(7), 979-88. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Mori, H., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases, 5(10), 1775-1785. Retrieved from [Link]
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Ingenta Connect. (2021). Synthesis and Antibacterial Evaluation of Thiouracil Derivatives Containing 1,2,4-Triazolo[1,5-a]Pyrimidine. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
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ResearchGate. (2022). Synthesis, antibacterial activities and molecular docking study of thiouracil derivatives containing oxadiazole moiety. Retrieved from [Link]
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Scilit. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from [Link]
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Juniper Publishers. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. Retrieved from [Link]
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Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. Retrieved from [Link]
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Regulations.gov. (n.d.). CLSI Document M07-A8. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. Retrieved from [Link]
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Journal of King Saud University - Science. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. Retrieved from [Link]
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ResearchGate. (2021). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. Retrieved from [Link]
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Application Note: Comprehensive NMR Characterization of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Introduction
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a substituted thiopyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development.[1] These scaffolds are explored for a range of biological activities, including antimicrobial and antitumor effects.[1][2] The precise arrangement of functional groups—amines, carbonyls, and a thiocarbonyl—creates a molecule with rich chemical reactivity and the potential for complex tautomeric equilibria.[3][4]
Unambiguous structural characterization is therefore not merely a routine confirmation but a prerequisite for understanding its chemical behavior, interpreting structure-activity relationships (SAR), and ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing atom-level structural information.
This application note presents a comprehensive, field-proven guide for the complete NMR characterization of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, providing a robust framework for researchers, scientists, and drug development professionals to achieve confident structural elucidation.
Foundational Principles & Experimental Rationale
The Structural Challenge: Beyond a Simple Spectrum
The primary challenge in characterizing this molecule lies in its lack of carbon-bound protons on the heterocyclic ring. A standard ¹H NMR spectrum will only reveal protons on the nitrogen atoms (N-H and -NH₂), which are broad, environmentally sensitive, and do not offer information about the core carbon framework. Furthermore, the potential for thione-thiol and lactam-lactim tautomerism means the molecule could exist in different forms depending on its environment, particularly the solvent.[4][5] Therefore, a multi-faceted NMR approach is not just recommended; it is essential.
The NMR Toolkit: A Multi-dimensional Strategy
To overcome these challenges, we employ a suite of NMR experiments, each providing a unique piece of the structural puzzle:
-
¹H NMR: To identify and quantify all proton environments, specifically the exchangeable N-H and NH₂ protons.
-
D₂O Exchange: A simple yet powerful experiment to definitively confirm which signals arise from labile protons (those attached to heteroatoms like nitrogen).
-
¹³C NMR: To detect all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shifts are highly diagnostic for carbonyl (C=O) and thiocarbonyl (C=S) groups.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of this analytical strategy. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For a molecule lacking C-H bonds, HMBC is the only way to connect the observable N-H protons to the unobservable quaternary carbons of the ring, allowing for complete and unambiguous assignment.
-
2D HSQC (Heteronuclear Single Quantum Coherence): While not expected to show correlations for the core ring, this experiment is crucial for quality control, confirming the absence of any unexpected C-H groups and assigning any carbon signals from alkyl side chains in derivative compounds.
The Solvent is the System: Why DMSO-d₆ is the Gold Standard
The choice of solvent is a critical experimental parameter that directly influences the quality and interpretation of the data.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for this compound.
-
Solubility: Its high polarity readily dissolves the target compound.
-
Hydrogen Bonding: As a hydrogen bond acceptor, DMSO-d₆ helps to slow down the exchange rate of the N-H protons, resulting in sharper signals compared to protic solvents.[7]
-
Chemical Shift Window: Its residual proton signal (~2.50 ppm) and carbon signal (~39.5 ppm) do not typically interfere with the signals of interest for this molecule.[8]
-
Experimental Protocols
These protocols are designed for a standard 400-600 MHz NMR spectrometer.
Protocol 2.1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogeneous solution is required.
Scientist's Note: Precise concentration is less critical for qualitative structural confirmation than for quantitative analysis. However, maintaining a concentration below ~20 mg/mL helps avoid potential signal broadening due to aggregation. TMS is the universal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.
Protocol 2.2: ¹H NMR Acquisition
-
Load the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Acquire a standard 1D ¹H NMR spectrum using the following typical parameters:
-
Pulse Sequence: zg30 (or equivalent)
-
Spectral Width: -2 to 14 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (D1): 2 seconds
-
Protocol 2.3: ¹³C{¹H} NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Pulse Sequence: zgpg30 (or equivalent)
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved)
-
Relaxation Delay (D1): 5 seconds
-
Scientist's Note: The quaternary carbonyl and thiocarbonyl carbons have long T₁ relaxation times. A longer relaxation delay (D1 ≥ 5s) is crucial for ensuring these signals are properly detected and can be integrated if necessary.
Protocol 2.4: 2D NMR Acquisition (HMBC & HSQC)
-
Acquire a standard gradient-selected HMBC spectrum optimized for a long-range coupling constant of 8 Hz. This value is a good compromise for detecting typical 2- and 3-bond couplings.
-
Acquire a standard gradient-selected, phase-sensitive HSQC spectrum. This serves as a quality control check.
Protocol 2.5: D₂O Exchange Experiment
-
After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.
-
Add one drop (~20 µL) of Deuterium Oxide (D₂O) to the sample.
-
Gently shake the tube to mix and wait for 5 minutes.
-
Re-acquire the ¹H NMR spectrum using the same parameters as in Protocol 2.2.
Data Analysis and Interpretation
The following section describes the expected results and a logical workflow for assigning the structure.
Step 1: Analyzing the ¹H NMR Spectrum & D₂O Exchange
The ¹H NMR spectrum is expected to be simple, showing three distinct signals corresponding to the five labile protons.
-
Expected Signals:
-
Confirmation with D₂O: Upon addition of D₂O, all three of these signals should significantly diminish or disappear completely, confirming their assignment as exchangeable protons.
Step 2: Analyzing the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display four signals for the four unique carbons of the pyrimidine ring.
| Carbon Atom | Functional Group | Expected Chemical Shift Range (ppm) | Rationale |
| C2, C4 | Carbonyl (C=O) | 150 - 165 | Typical range for amide carbonyls in a heterocyclic system.[6][11] |
| C6 | Thiocarbonyl (C=S) | 175 - 190 | The C=S bond is less polarized than C=O, leading to greater deshielding and a significant downfield shift. |
| C5 | C-NH₂ | 90 - 110 | This sp² carbon is shielded by the electron-donating amino group but deshielded by the adjacent C=O and C=S groups. |
Table 1: Predicted ¹³C NMR chemical shift ranges for this compound in DMSO-d₆.
Step 3: Correlating Data with 2D HMBC - The Key to Assignment
The HMBC spectrum provides the definitive connections to assemble the structure. By observing correlations from the known protons to the unknown carbons, we can assign each carbon signal unambiguously.
Caption: Expected 2-bond (²J) and 3-bond (³J) HMBC correlations.
-
Assigning C2 and C4: The N1-H proton will show a 2-bond correlation (²J) to C2 and C6. The N3-H proton will show a ²J correlation to C2 and C4. The carbon signal that correlates to both N-H protons is therefore C2. This leaves the assignment of C4 (correlates only to N3-H) and C6 (correlates only to N1-H).
-
Assigning C5 and C6: The NH₂ protons will show a ²J correlation to C5 and a 3-bond correlation (³J) to C4 and C6. The observation of a correlation from the NH₂ protons to the most downfield carbon signal confirms its assignment as C6 (the thiocarbonyl). The remaining carbon that correlates to the NH₂ protons is C5.
Summary of Expected Spectral Data
The table below provides a consolidated summary of the expected NMR data for complete characterization.
| Atom Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| N1-H | 11.0 - 12.5 (br s, 1H) | - | N1-H → C2, C6 |
| N3-H | 10.5 - 12.0 (br s, 1H) | - | N3-H → C2, C4 |
| C5-NH₂ | 5.0 - 8.0 (br s, 2H) | - | C5-NH₂ → C4, C5, C6 |
| C2 | - | 150 - 160 | N1-H → C2; N3-H → C2 |
| C4 | - | 155 - 165 | N3-H → C4; C5-NH₂ → C4 |
| C5 | - | 90 - 110 | C5-NH₂ → C5 |
| C6 | - | 175 - 190 | N1-H → C6; C5-NH₂ → C6 |
Table 2: Consolidated NMR data for the structural assignment of this compound.
Visualization of the Analytical Workflow
The logical flow of experiments is critical for an efficient and accurate structural determination.
Caption: Recommended workflow for NMR characterization.
Conclusion
The structural characterization of this compound requires a methodical and multi-dimensional NMR approach. Due to the absence of ring C-H protons, a simple ¹H NMR spectrum is insufficient for full characterization. The strategic combination of ¹H, ¹³C{¹H}, D₂O exchange, and, most critically, HMBC spectroscopy provides a self-validating system for the complete and unambiguous assignment of the molecular structure. This robust protocol ensures high confidence in the identity and purity of this important chemical entity, providing a solid foundation for its application in research and drug discovery.
References
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International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Available at: [Link]
-
El-Faham, A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH. Available at: [Link]
-
Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available at: [Link]
-
Yokoyama, S., et al. (1977). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. PMC - NIH. Available at: [Link]
-
Still, I. W. J., et al. (1976). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. ResearchGate. Available at: [Link]
-
PubChem. 5-Aminouracil. National Center for Biotechnology Information. Available at: [Link]
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Tashiro, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Gable, K. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684). Available at: [Link]
-
Abdel-rahman, A. A. H., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Bartkowiak, G., et al. (2013). Structure and NMR properties of potential anti-cancer 6-amino-2-thiouracil derivatives. ResearchGate. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Bult-Ito, A., et al. (2021). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. Available at: [Link]
-
Yüksek, H., et al. (2018). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]
-
Li, J., et al. (2022). 3-Butyl-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen Research Portal. Available at: [Link]
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Bult-Ito, A., et al. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. Preprints.org. Available at: [Link]
-
Li, T., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]
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Comprehensive Mass Spectrometric Characterization of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the analysis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a sulfur-containing heterocyclic compound of interest in medicinal chemistry, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, offering optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Foundational principles of electrospray ionization (ESI) and collision-induced dissociation (CID) are discussed in the context of this specific analyte, culminating in a proposed fragmentation pathway to aid in structural elucidation and confident identification.
Introduction: The Analytical Imperative
This compound belongs to the thiouracil family, a class of pyrimidine derivatives with a broad spectrum of biological activities.[1][2] The unique structural combination of an amino group, a thione moiety, and the pyrimidine core makes it a valuable scaffold in drug discovery, with potential applications as an enzyme inhibitor or a precursor for novel therapeutic agents.[3] Its biological activities are noted to include antioxidant, antimicrobial, and antitumor effects.[3]
Given its therapeutic potential, the ability to accurately detect and quantify this molecule in various matrices—from synthetic reaction mixtures to biological fluids—is paramount. Mass spectrometry, particularly LC-MS/MS, stands as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and structural-elucidative power.[4][5][6] This guide serves as a senior-level resource, explaining not just the "how" but the critical "why" behind each step of the analytical workflow.
Analyte Profile and Core Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of any robust analytical method. These properties dictate choices in sample preparation, chromatography, and ionization.
| Property | Value | Source |
| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | Smolecule[3] |
| Molecular Formula | C₄H₅N₃O₂S | Smolecule[3] |
| Molecular Weight | 159.17 g/mol | Smolecule[3] |
| Exact Mass | 159.0106 g/mol | PubChem |
| Structure |
The presence of both a basic amino group and acidic N-H protons on the pyrimidine ring, coupled with its overall polarity, makes this molecule an ideal candidate for Electrospray Ionization (ESI).
The Analytical Workflow: A Strategic Overview
A successful analysis is a chain of logically connected, optimized steps. The workflow for this compound is designed for maximum efficiency and data quality, moving from the prepared sample to definitive identification.
Experimental Protocols: From Benchtop to Data
The following protocols are designed to be self-validating, providing a robust starting point for researchers.
Rationale: Proper sample preparation is critical to prevent instrument contamination and ensure reproducible results. The goal is to dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
Step-by-Step Methodology:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 95:5 mixture of Mobile Phase A:Mobile Phase B (see section 4.2). This intermediate dilution minimizes potential precipitation.
-
Final Working Standards (e.g., 1-1000 ng/mL): Prepare a calibration curve by serially diluting the 10 µg/mL working solution with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Filtration (Optional but Recommended): For samples from complex matrices (e.g., reaction mixtures, biological extracts), filter through a 0.22 µm PTFE or PVDF syringe filter before injection to protect the LC column and MS source.
Rationale: Reversed-phase chromatography is selected to retain the polar analyte while separating it from potential impurities. A C18 column provides a good balance of hydrophobic interaction. The use of formic acid as a mobile phase additive is crucial; it acidifies the mobile phase, promoting protonation of the analyte's amino group, which is essential for efficient positive mode ESI.[4]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
Rationale: Electrospray ionization in positive ion mode (ESI+) is chosen to leverage the basicity of the 5-amino group, which readily accepts a proton to form a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) is then used to generate characteristic fragment ions for unequivocal identification and for developing a highly selective quantitative method using Multiple Reaction Monitoring (MRM).[6]
Instrumentation and Key Parameters (Q-TOF or Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, ~350 °C, Flow ~600 L/hr |
| Nebulizer Gas | Nitrogen, ~7 bar |
| MS1 Scan Range | m/z 50 - 300 |
| Precursor Ion ([M+H]⁺) | m/z 160.0 |
| Collision Gas | Argon |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) for fragment discovery |
| MRM Transitions | See Table in Section 5.2 |
Results and Discussion: Deciphering the Spectra
In positive ESI mode, the compound readily protonates to form the molecular ion [M+H]⁺.
-
Expected m/z: 159.0106 (exact mass) + 1.0073 (proton mass) = 160.0179
-
Observed m/z: The high-resolution mass spectrometer should detect a prominent ion at m/z 160.0179, confirming the elemental composition. A low-resolution instrument will show this peak at m/z 160.0.
The fragmentation of pyrimidine derivatives is heavily influenced by the substituents on the ring.[7] For this compound, the fragmentation is expected to involve losses of small, stable neutral molecules associated with the functional groups, followed by cleavage of the pyrimidine ring itself.[8][9]
Proposed Fragmentation Pathway for [M+H]⁺ at m/z 160.0:
Explanation of Key Fragments:
-
m/z 143.0: A characteristic loss of ammonia (NH₃, 17.0 Da) from the protonated 5-amino group.
-
m/z 127.0: Loss of hydrogen sulfide (H₂S, 34.0 Da) from the thione group, a common fragmentation for thiocarbonyl compounds.
-
m/z 101.0: This likely results from a ring cleavage event, possibly through the loss of isocyanic acid (HNCO, 43.0 Da), a hallmark fragmentation of uracil-type rings.
-
m/z 74.0: A subsequent fragmentation of the m/z 101.0 ion, potentially involving the loss of hydrogen cyanide (HCN, 27.0 Da).
Optimized MRM Transitions for Quantification:
For targeted quantification, the most intense and specific fragment ions are selected.
| Parameter | Transition 1 (Quantifier) | Transition 2 (Qualifier) |
| Precursor Ion (Q1) | 160.0 | 160.0 |
| Product Ion (Q3) | 143.0 | 101.0 |
| Collision Energy (eV) | ~15 | ~25 |
| Dwell Time (ms) | 100 | 50 |
Conclusion
This application note provides a comprehensive and scientifically grounded methodology for the mass spectrometric analysis of this compound. By explaining the rationale behind the selected protocols for sample preparation, LC separation, and MS/MS detection, this guide equips researchers and drug development professionals with a robust framework for the confident identification and quantification of this important heterocyclic compound. The proposed fragmentation pathway serves as a critical tool for structural confirmation, underpinning the reliability of the analytical data generated.
References
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
- Desai, N. C., et al. (n.d.).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Hasan, M., et al. (1990). Mass spectral studies of 6‐n‐propyl‐2‐thiouracil, its oxygen, selenium and fluorinated congeners. Toxicological & Environmental Chemistry, 26(1-4), 9-15. [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
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de V. F. de Souza, M. V., et al. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 18(3), 525-534. [Link]
-
Prieto, M. B., et al. (2000). Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. Journal of Mass Spectrometry, 35(1), 63-70. [Link]
-
Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2941. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Thiouracil. In Some Thyrotropic Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Lyon (FR): International Agency for Research on Cancer. [Link]
-
Kiontke, A., et al. (2016). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Analytical Methods, 8(26), 5139-5148. [Link]
-
Li, H., et al. (2021). Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. Molecules, 26(22), 7013. [Link]
-
Corilo, Y. E., et al. (2009). Sulfur Speciation in Petroleum: Atmospheric Pressure Photoionization or Chemical Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 23(12), 6027-6033. [Link]
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Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Abstract
This application note presents a comprehensive, scientifically-grounded protocol for the purification of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research.[1] Due to its polar nature, arising from multiple hydrophilic functional groups (amino, dione, thioamide), this analyte presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method that overcomes these challenges through strategic mobile phase pH control and optimized chromatographic parameters. We provide a complete workflow, from method development rationale and system setup to sample purification and system suitability testing, designed for researchers, scientists, and drug development professionals.
Introduction and Method Development Rationale
This compound is a pyrimidine derivative with a molecular formula of C₄H₅N₃O₂S and a molar mass of approximately 159.17 g/mol .[1] Its structure, featuring a combination of amino and thioxo groups, imparts significant biological potential, including antioxidant, antimicrobial, and antitumor properties.[1] The effective purification of this compound is a critical step for ensuring the accuracy of downstream biological assays and for meeting the stringent purity requirements of drug development.
The primary challenge in developing an HPLC method for this molecule is its high polarity. Standard C18 columns, the workhorses of reversed-phase HPLC, rely on hydrophobic interactions for analyte retention.[2] Highly polar compounds often have weak interactions with the stationary phase, leading to elution at or near the solvent front (void volume).[3][4] To achieve adequate retention and a symmetrical peak shape, the following strategic choices were made.
-
Chromatographic Mode Selection: Reversed-phase HPLC was selected for its versatility, reproducibility, and compatibility with UV detection.[2] While other modes like Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered, RP-HPLC is often the first choice and can be highly effective when the mobile phase is properly optimized.
-
Stationary Phase Selection: A C18 bonded silica column is the chosen stationary phase. To mitigate the risk of poor retention associated with polar analytes, a modern, high-purity silica column with robust end-capping is recommended. This minimizes undesirable secondary interactions between the basic amino group of the analyte and acidic residual silanols on the silica surface, which can cause significant peak tailing.
-
Mobile Phase Optimization (The Causality Pillar):
-
Organic Modifier: Acetonitrile (MeCN) is chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, providing a cleaner baseline.
-
Aqueous Phase & pH Control: This is the most critical parameter. The analyte possesses a basic amino group and potentially acidic protons on the pyrimidine ring nitrogens. Controlling the pH of the mobile phase is essential to maintain a consistent ionization state for the analyte. A slightly acidic mobile phase (pH ~4.6) using a phosphate buffer is selected. At this pH, the 5-amino group will be protonated (-NH₃⁺), increasing its polarity but ensuring a consistent charge, which leads to sharper, more symmetrical peaks and reproducible retention times. This approach is common for separating similar thiouracil derivatives.[5][6]
-
-
Detection: The pyrimidine ring conjugated with the thione group (C=S) acts as a strong chromophore. Based on data for analogous compounds like propylthiouracil, a detection wavelength of 272 nm is selected as a starting point, as it is expected to provide high sensitivity.[5][6] Experimental verification via a UV-Vis scan of the pure compound is recommended to determine the precise λ-max.
The logical flow of this method development is visualized in the diagram below.
Caption: HPLC Method Development Workflow.
Materials and Instrumentation
Chemicals and Reagents
-
This compound (≥98% purity)
-
Acetonitrile (HPLC Grade or higher)
-
Monobasic Potassium Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (85%, AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Consumables
-
HPLC System: A system capable of gradient elution with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Column: C18 Reversed-Phase Column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).
-
Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).
-
Ancillary Equipment: Analytical balance, pH meter, sonicator, vacuum filtration apparatus with 0.45 µm membrane filters.
Experimental Protocols
Protocol 3.1: Preparation of Mobile Phases and Standards
A. Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 4.6
-
Weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1000 mL of deionized water.
-
Stir the solution until all solids are dissolved.
-
Adjust the pH to 4.6 ± 0.05 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
Degas the buffer for 15 minutes in a sonicator or by vacuum.
B. Mobile Phase B: Acetonitrile (100%)
-
Filter HPLC-grade acetonitrile through a 0.45 µm membrane filter.
-
Degas the solvent before use.
C. Analyte Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B. Use sonication if necessary.
-
Once dissolved, bring the flask to volume with the 50:50 mixture. This is the stock solution.
-
Prepare working standards and samples by diluting this stock solution with the initial mobile phase composition (e.g., 80% A: 20% B).
Protocol 3.2: HPLC System Configuration and Method Parameters
The following parameters should be programmed into the Chromatography Data System.
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 25 mM KH₂PO₄, pH 4.6 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 20% to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 272 nm |
| Run Time | 25 minutes (including equilibration) |
Protocol 3.3: System Suitability Testing (SST)
Before running samples, the system's performance must be verified. This ensures the trustworthiness and reproducibility of the results.
-
Equilibrate the column with the initial mobile phase conditions (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a working standard (e.g., 50 µg/mL).
-
Evaluate the results against the following criteria:
| SST Parameter | Acceptance Criteria |
| Retention Time (RT) %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (Tf) | 0.8 – 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Protocol 3.4: Sample Purification and QC Workflow
This workflow outlines the process from crude sample injection to obtaining a purified product.
Caption: Sample Purification and Quality Control Workflow.
Expected Results and Discussion
Using the method described, this compound is expected to elute as a sharp, symmetrical peak, well-retained and separated from polar impurities that elute earlier in the chromatogram and non-polar impurities that elute later. The retention time will depend on the exact column chemistry and system dwell volume but should be consistent once the system is equilibrated.
The acidic pH of the mobile phase is key to this successful separation. By protonating the amino group, it ensures a single, stable ionic form of the analyte during chromatography, preventing the peak broadening that can occur when a compound exists in multiple ionization states. Furthermore, this protonation can slightly increase the analyte's affinity for the polar mobile phase, but the overall hydrophobic character of the pyrimidine ring and the C18 stationary phase provides sufficient retention for effective purification.
Troubleshooting:
-
Poor Retention (Elution near void): If the analyte elutes too early, consider using a column with a higher carbon load or a polar-embedded phase designed for retaining polar compounds.[4] Alternatively, decreasing the initial percentage of acetonitrile can increase retention.
-
Peak Tailing: This often indicates secondary interactions with silica silanols. Ensure the mobile phase pH is correctly set and stable. Using a highly end-capped column is the primary remedy.
-
Phase Collapse: When using highly aqueous mobile phases (<5% organic), traditional C18 chains can fold on themselves, leading to drastic loss of retention.[7] The starting condition of 20% acetonitrile in this method is designed to prevent this.
Conclusion
This application note provides a detailed and robust RP-HPLC protocol for the purification of this compound. By carefully selecting the stationary phase and, most importantly, controlling the mobile phase pH to maintain a consistent analyte ionization state, this method achieves excellent retention and peak shape for a challenging polar compound. The inclusion of system suitability testing and a clear purification workflow ensures that the protocol is reliable, reproducible, and suitable for implementation in research and drug development laboratories.
References
-
Chernov'yants, M.S., Dolinkin, A.O., & Khokhlov, E.V. (2009). HPLC determination of antithyroid drugs. ResearchGate. Available at: [Link]
-
SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Available at: [Link]
-
Duraisamy, R., & Muthukumar, V. (2024). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. ResearchGate. Available at: [Link]
-
Duraisamy, R., & Muthukumar, V. (2024, October 18). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal. Available at: [Link]
-
SIELC Technologies. Polar Compounds. Available at: [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Labcompare. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and professionals in the field, providing in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance synthesis yield and purity.
I. Synthesis Overview & Core Challenges
The synthesis of this compound, also known as 5-amino-6-thiouracil, is typically approached as a multi-step process. The most common route involves the synthesis of a 5-aminouracil precursor, followed by a selective thionation reaction. While seemingly straightforward, this synthesis pathway presents several challenges that can impact the final yield and purity of the product. These challenges often revolve around the management of side reactions, purification of intermediates, and the handling of specialized reagents.
This guide will focus on a prevalent and accessible two-step synthesis:
-
Step 1: Synthesis of 5-Aminouracil via the condensation of urea and a cyanoacetate derivative.
-
Step 2: Thionation of 5-Aminouracil using Lawesson's reagent to selectively introduce the sulfur atom at the C6 position.
Below is a DOT graph illustrating the overall workflow and key decision points in the synthesis.
Sources
"5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione" stability and degradation
Welcome to the technical support center for 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also commonly known as 5-Amino-6-thiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of solid this compound?
A1: As a solid, this compound is susceptible to degradation from exposure to light, high temperatures, and humidity. The presence of the amino and thioxo functional groups makes the molecule potentially reactive. It is crucial to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: I've noticed a color change in my solid sample over time. What could be the cause?
A2: A color change, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation of the aminopyrimidine or thiouracil core. Exposure to air and light can accelerate these processes. We recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the extent of degradation.
Q3: What are the best practices for preparing stable solutions of this compound?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Thiouracil derivatives are generally more soluble in alkaline solutions[1]. However, alkaline conditions can also promote certain degradation pathways[2]. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, use aprotic solvents, protect from light, and store at low temperatures. It is advisable to perform a preliminary stability study in your chosen solvent system.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the structure of this compound, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodecomposition. The electron-rich aminopyrimidine ring and the thione group are particularly susceptible to oxidation. The amide bonds in the pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
This issue is often linked to the degradation of the compound in your experimental setup.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Analyze your stock solution using a stability-indicating HPLC method (see Experimental Protocols section for guidance on method development).
-
Rationale: This will confirm the concentration and purity of your compound before it is used in assays. Degradation of the stock solution is a common source of error.
-
-
Assess Stability in Assay Medium:
-
Action: Incubate the compound in your complete assay medium for the duration of your experiment. Take samples at various time points and analyze for degradation.
-
Rationale: Components in the cell culture medium or buffer systems can interact with the compound and accelerate its degradation.
-
-
Prepare Fresh Solutions:
-
Action: Always prepare fresh dilutions from a recently verified stock solution immediately before each experiment.
-
Rationale: This minimizes the impact of short-term instability in aqueous solutions.
-
Issue 2: Appearance of unknown peaks in my chromatogram during purity analysis.
The emergence of new peaks in your HPLC analysis indicates the formation of degradation products.
Troubleshooting Steps:
-
Characterize the Degradation Profile:
-
Action: Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Rationale: This will help in systematically identifying the degradation products and understanding the degradation pathways. The knowledge gained is crucial for developing a robust stability-indicating analytical method[3][4].
-
-
Peak Tracking and Identification:
-
Action: Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Rationale: Comparing UV spectra can provide clues about the structural similarity of the degradants to the parent compound. LC-MS provides molecular weight and fragmentation data, which are essential for identifying the chemical structures of the degradation products[5].
-
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible for this compound:
-
Oxidative Degradation: The 5-amino group and the electron-rich pyrimidine ring are susceptible to oxidation. Studies on 5-aminouracil have shown that oxidation can lead to the formation of hydroxylated species[6][7]. The thione group can also be oxidized to a sulfoxide or sulfonic acid derivative.
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, the amide bonds within the dihydropyrimidine ring could undergo hydrolysis, leading to ring-opening.
-
Photodegradation: Thiouracils are known to be photoreactive[8]. UV irradiation can lead to the formation of various photoproducts through complex radical mechanisms.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions[3][4][9].
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating RP-HPLC method, based on methods for similar compounds like 5-fluorouracil[10][11][12].
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with a gradient elution of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of the compound by UV-Vis spectrophotometry and monitor at this wavelength.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
Specificity: Inject the stressed samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak and from each other.
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Sources
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajrconline.org [ajrconline.org]
- 10. ijpca.org [ijpca.org]
- 11. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-6-thiouracil. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. We provide in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the integrity and success of your experiments.
Introduction: The Synthetic Challenge
5-Amino-6-thiouracil is a valuable precursor in medicinal chemistry, serving as a scaffold for a wide array of therapeutic agents due to its versatile reactive sites.[1][2] Its synthesis, typically approached by modifying a pre-formed uracil ring, is not without its challenges. Issues such as low yields, persistent impurities, and product degradation are common hurdles. This guide addresses these problems in a direct question-and-answer format, grounded in chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis and purification of 5-amino-6-thiouracil.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is often traced back to incomplete reactions or degradation of starting materials or products. The primary synthetic route involves the thionation of 5-aminouracil, a reaction sensitive to specific conditions.
Possible Cause A: Inefficient Thionation
The conversion of the C6-carbonyl group of 5-aminouracil to a thiocarbonyl (C=S) using reagents like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) can be sluggish if not properly optimized.
-
Expertise & Experience: The thionation mechanism requires the reagent to be fully soluble and reactive at the chosen temperature. Incomplete conversion often leaves behind significant amounts of 5-aminouracil, which can be difficult to separate from the desired product due to similar polarities.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure at least 0.5 equivalents of P₄S₁₀ or Lawesson's reagent are used. A slight excess (0.55-0.6 eq) can drive the reaction to completion, but a large excess may promote side reactions.
-
Solvent Choice: The reaction is typically run in a high-boiling, non-protic solvent like pyridine or dioxane to ensure all reactants are solubilized. Pyridine can also act as a catalyst and acid scavenger.
-
Temperature & Time: Refluxing is generally required. Monitor the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the 5-aminouracil spot is consumed (typically 4-6 hours).
-
Possible Cause B: Product Degradation
The aminothiouracil core is susceptible to both oxidative and hydrolytic degradation under harsh reaction conditions.
-
Expertise & Experience: The thiol group is easily oxidized, and the pyrimidine ring can be susceptible to cleavage with prolonged heating in the presence of nucleophiles or acid/base catalysts.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Controlled Heating: Use an oil bath for uniform heating and avoid localized overheating which can lead to charring and decomposition.
-
Prompt Work-up: Once the reaction is complete, do not let it sit at high temperatures. Proceed immediately to the cooling and isolation steps.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yields.
Question 2: My final product is highly colored (yellow/brown). How do I get a clean, off-white solid?
Discoloration is a classic sign of impurity formation, most commonly due to oxidation.
Possible Cause: Oxidative Dimerization
The thione/thiol tautomer of the product can be readily oxidized to form a disulfide-bridged dimer, which is often intensely colored. The 5-amino group can also undergo oxidative decomposition.[1]
-
Expertise & Experience: This side reaction is particularly prevalent during work-up and purification when the product is exposed to air, especially under basic conditions or in the presence of trace metal ions.
-
Troubleshooting Protocol:
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for both the reaction work-up and recrystallization.
-
Acidic Work-up: When quenching the reaction, pour the mixture into ice-cold water and acidify with a non-oxidizing acid (e.g., dilute HCl or acetic acid). This protonates the thiol and amino groups, making them less susceptible to oxidation.
-
Recrystallization with Reducing Agents: During recrystallization from solvents like DMF/water or acetic acid, add a small amount (a few milligrams) of a reducing agent like sodium dithionite (Na₂S₂O₄) to the hot solution. This will reduce the disulfide impurity back to the thiol, which will then co-crystallize with the desired product.
-
Side Reaction: Oxidative Dimerization
Caption: Reversible oxidation of the thiol to a colored disulfide impurity.
Question 3: I am struggling to purify the product. It has very low solubility and co-precipitates with impurities.
The high polarity and extensive hydrogen-bonding capability of 5-amino-6-thiouracil make it poorly soluble in most common organic solvents, complicating purification.
-
Expertise & Experience: Standard silica gel chromatography is often ineffective due to the compound's high affinity for the stationary phase. Recrystallization is the preferred method, but finding a suitable solvent system is critical.
-
Troubleshooting Protocol:
-
Trituration First: Before attempting recrystallization, triturate the crude solid. This involves stirring the solid as a slurry in a solvent where the product is insoluble but the impurities are soluble (e.g., hot ethanol or acetone). This simple step can significantly improve the purity of the material prior to the final recrystallization.
-
Solvent System Screening: A systematic approach to finding a recrystallization solvent is necessary. Highly polar, aprotic solvents are often the best starting point.
-
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Temperature | Comments |
| Acetic Acid (Glacial) | Hot | Often provides good quality crystals upon cooling. Ensure complete removal under vacuum. |
| Dimethylformamide (DMF) / Water | Hot | Dissolve in minimal hot DMF, then add hot water dropwise until turbidity appears. Cool slowly. |
| Dimethyl Sulfoxide (DMSO) / Water | Hot | Similar to DMF/water. Use if product is insoluble in DMF. Ensure DMSO is fully removed. |
| Aqueous NaOH (dilute), then acidify | Cold to Hot | Dissolve in dilute cold NaOH, filter to remove insoluble impurities, then re-precipitate by adding acetic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this class of compounds?
While direct synthesis of 5-amino-6-thiouracil is less documented, the analogous and widely studied 6-amino-2-thiouracil provides a model for the core reaction chemistry. It is typically synthesized via the condensation of ethyl cyanoacetate with thiourea in the presence of a strong base like sodium ethoxide.[3] This reaction involves an initial acylation followed by an intramolecular cyclization. Side reactions in this synthesis, such as incomplete cyclization or formation of bis-pyrimidine adducts, are analogous to challenges faced with other aminothiouracil isomers.[4]
Q2: How can I definitively confirm the structure of my product and its purity?
A combination of spectroscopic methods is essential:
-
¹H NMR: In a solvent like DMSO-d₆, expect to see characteristic broad singlets for the N1-H, N3-H, and NH₂ protons, all of which are exchangeable with D₂O.
-
¹³C NMR: Look for the characteristic C=S carbon signal, which typically appears far downfield (e.g., >170 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight with a high-resolution mass spectrum (HRMS) to verify the elemental composition.
-
Infrared (IR) Spectroscopy: Expect to see strong C=O stretching bands (~1650-1700 cm⁻¹) and N-H stretching bands (~3100-3400 cm⁻¹).
Q3: What are the key safety precautions for this synthesis?
-
Thiourea & Derivatives: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, within a chemical fume hood.[5]
-
Thionating Reagents: Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's reagent react violently with water and release toxic hydrogen sulfide (H₂S) gas. All manipulations must be performed under anhydrous conditions in a well-ventilated fume hood.
-
Solvents: Pyridine, DMF, and dioxane are toxic. Avoid inhalation and skin contact.
-
Bases: Sodium ethoxide is highly corrosive and flammable. Handle with care.
References
-
Gaafar, A. M., et al. (2016). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Egyptian Journal of Chemistry, 59(5), 779-797. [Link]
-
Hassan, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Pillay, M. K., et al. (2015). Synthesis, molecular docking and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Taylor & Francis Online. [Link]
-
Aly, A. A., et al. (2022). Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. Frontiers in Chemistry. [Link]
-
Hassan, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. [Link]
-
O. I. Kliuch, et al. (2015). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: Optimizing Synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support guide for the synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a critical heterocyclic precursor in medicinal chemistry. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions and effectively optimize their reaction conditions.
The primary synthetic route discussed is the base-catalyzed cyclocondensation of an active methylene compound, typically a cyanoacetate derivative, with thiourea.[1][2] This method, while established, presents several opportunities for optimization and troubleshooting.
Section 1: Low Yield and Poor Conversion
This is one of the most common challenges. Before troubleshooting, it's crucial to confirm the identity of your starting materials and ensure their purity, as impurities can significantly hinder the reaction.[3]
FAQ 1: My reaction yield is consistently low (<40%). What are the most critical parameters to investigate first?
Low yield is often multifactorial, but the root cause can typically be traced to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or poor reactant solubility.[3][4]
1. Catalyst Choice and Concentration:
-
The "Why": The base catalyst (e.g., sodium ethoxide) plays a crucial role in deprotonating the active methylene compound (ethyl cyanoacetate), forming a nucleophilic enolate. This is the rate-determining step. An insufficient amount of base will lead to incomplete enolate formation, while a large excess can promote side reactions.
-
Troubleshooting Protocol:
-
Verify Catalyst Activity: Ensure your sodium ethoxide is fresh and has not been deactivated by moisture.
-
Optimize Molar Ratio: Start with a stoichiometric amount (1.0-1.1 equivalents) of base relative to your limiting reagent. If conversion remains low, consider a slight increase to 1.2 equivalents.
-
Alternative Catalysts: While sodium ethoxide is common, other bases like potassium carbonate can be used, sometimes leading to cleaner reactions, although potentially requiring longer reaction times.[5]
-
2. Reaction Temperature and Time:
-
The "Why": The cyclocondensation and subsequent dehydration steps require sufficient thermal energy to overcome the activation barriers. However, excessively high temperatures can lead to the decomposition of reactants, particularly thiourea, or promote the formation of unwanted byproducts.[4]
-
Troubleshooting Protocol:
-
Monitor via TLC: Track the disappearance of your starting materials (ethyl cyanoacetate) and the appearance of the product using Thin Layer Chromatography (TLC). This provides real-time data on reaction progress.
-
Temperature Optimization: Most protocols recommend refluxing in ethanol.[3] If conversion is slow, ensure you are achieving a consistent and vigorous reflux. If side products are observed, consider reducing the temperature and extending the reaction time.
-
Data-Driven Optimization: See the table below for a summary of typical starting conditions.
-
Table 1: Recommended Starting Conditions for Synthesis
| Parameter | Recommended Range | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants, appropriate boiling point for reflux.[3][4] |
| Base | Sodium Ethoxide | Effective for deprotonation of ethyl cyanoacetate.[1] |
| Molar Ratio | 1 : 1 : 1.1 (ECA:Thiourea:Base) | A slight excess of base ensures full activation of the ester. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization without significant degradation. |
| Time | 4-8 hours | Typically sufficient for completion; monitor by TLC.[4] |
FAQ 2: The reaction stalls, and I observe significant amounts of unreacted ethyl cyanoacetate. What's happening?
This issue often points to problems with the initial Knoevenagel condensation step, where the aldehyde (if used) reacts with the ethyl cyanoacetate. In the synthesis of the title compound, which does not involve a separate aldehyde, this points directly to inefficient cyclization with thiourea.
-
Plausible Cause: Insufficient activation of thiourea or steric hindrance. The purity of thiourea is critical.
-
Troubleshooting Steps:
-
Check Reagent Purity: Use high-purity ethyl cyanoacetate and thiourea.[3] Consider recrystallizing the thiourea if its quality is uncertain.
-
Solvent Polarity: Ensure you are using a sufficiently polar solvent like ethanol to facilitate the ionic interactions during the reaction.[3]
-
Order of Addition: A common procedure involves first generating the sodium salt of ethyl cyanoacetate by adding it to the sodium ethoxide solution, followed by the addition of thiourea. This ensures the primary nucleophile is readily available.
-
Section 2: Impurity and Side-Product Challenges
The appearance of unexpected spots on your TLC plate or extra peaks in your crude NMR can complicate purification and reduce the final yield.
FAQ 3: I have a persistent, highly colored impurity in my crude product. What could it be and how do I prevent it?
Colored impurities often arise from polymerization or degradation pathways.
-
Potential Side Reaction: Under strongly basic conditions and high temperatures, cyanoacetate and its derivatives can be prone to self-condensation or polymerization, leading to complex, often colored, mixtures.
-
Prevention Strategy:
-
Control Temperature: Avoid excessive heating. Maintain a steady reflux rather than a violent one.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion (as determined by TLC).[3]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that may produce colored species.
-
Workflow Diagram: Troubleshooting Low Yield
The following diagram outlines a logical workflow for addressing low product yield.
Caption: A decision-making workflow for troubleshooting low yields.
Section 3: Purification and Isolation
Even with a successful reaction, isolating the pure product can be challenging due to its physical properties.
FAQ 4: My product precipitates from the reaction mixture upon cooling, but it is difficult to filter and appears impure. How can I improve the workup?
The crude product often co-precipitates with inorganic salts. A carefully controlled workup is essential.
Recommended Workup and Purification Protocol:
-
Cooling & Neutralization:
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Slowly neutralize the reaction mixture with a suitable acid, such as dilute acetic acid or hydrochloric acid, to a pH of ~6-7. This protonates the pyrimidine ring and precipitates the product while keeping most inorganic salts dissolved.
-
-
Isolation:
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Follow with a wash of cold ethanol to remove any residual organic impurities.
-
-
Recrystallization:
-
The most effective method for purifying the final product is recrystallization.
-
A common and effective solvent system is a mixture of Dimethylformamide (DMF) and water or ethanol and water.
-
Procedure: Dissolve the crude solid in a minimum amount of hot DMF or ethanol. Slowly add hot water until the solution becomes slightly turbid. Cool the mixture slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.
-
Filter the crystals and dry them under vacuum.
-
Section 4: Structural Confirmation
FAQ 5: What are the key analytical data points I should look for to confirm the structure of this compound?
Confirmation should rely on a combination of spectroscopic methods.
-
¹H NMR: Expect to see exchangeable protons for the NH and NH₂ groups. The chemical shifts will be concentration and solvent-dependent, but they are typically found in the downfield region.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the compound (C₄H₅N₃O₂S), which is approximately 159.17 g/mol .[6]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to:
-
N-H stretching (amine and amide)
-
C=O stretching (amide carbonyls)
-
C=S stretching (thione group)
-
By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of their synthesis of this compound.
References
-
Egyptian Journal of Chemistry. (2018, May 7). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Available from: [Link]
-
MDPI. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Available from: [Link]
-
ResearchGate. (2025, August 6). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Available from: [Link]
-
Scirp.org. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Available from: [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
-
ResearchGate. (2010, April 23). (PDF) ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Available from: [Link]
-
ResearchGate. (2025, August 6). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives | Request PDF. Available from: [Link]
Sources
"5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione" solubility issues in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and its analogs. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for addressing the common yet critical challenge of poor aqueous solubility with this class of compounds. Our goal is to move beyond simple solvent suggestions to a systematic, evidence-based approach that ensures reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental chemical properties of this compound that underpin its solubility issues.
Q1: What is this compound, and why is it often poorly soluble in aqueous buffers?
Answer: this compound is a heterocyclic organic molecule with a pyrimidine core structure.[1] While it possesses polar functional groups (amino, carbonyls) that should confer some hydrophilicity, its poor aqueous solubility stems from two primary factors:
-
Strong Crystal Lattice Energy: The planar structure and capacity for extensive intermolecular hydrogen bonding and pi-stacking in its solid state create a highly stable crystal lattice. A significant amount of energy is required to break these bonds before the molecule can be solvated by water.
-
Thione Group (C=S): The presence of the thioxo group, as opposed to a carbonyl group (C=O), alters the molecule's electronic properties and can contribute to stronger intermolecular interactions in the solid form. Thiouracil derivatives are well-documented for their low solubility in water and common organic solvents.[2]
The molecule's structure contains both acidic protons (on the ring nitrogens) and a basic amino group, meaning its net charge and, consequently, its solubility are highly dependent on the pH of the solution.
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What happened?
Answer: This is the most common solubility issue encountered in biological assays and is a classic example of solvent-shifting precipitation.
-
The "DMSO-Trap": You created a thermodynamically stable, high-concentration stock solution in a strong organic solvent (DMSO). DMSO is an excellent solvent for many poorly soluble drugs.[3] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., PBS or cell culture media), you dramatically change the solvent environment. The DMSO concentration plummets (typically to <1%), and water becomes the primary solvent.
-
Aqueous Insolubility: The compound is now in an environment where it has very low intrinsic solubility. Unable to remain solvated by water, the compound molecules rapidly self-associate and precipitate, or form aggregates, crashing out of the solution.[4] The solubility in DMSO is not a reliable predictor of solubility in the final aqueous assay medium.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
Answer: Understanding this distinction is crucial for designing robust experiments.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under equilibrium conditions (i.e., after an extended period where dissolution and precipitation rates are equal). This is the relevant value for long-term experiments or for preparing stable formulations.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a solid compound is rapidly dissolved (often from a DMSO stock) and then precipitated. It reflects the concentration before equilibrium is reached.
Why it matters: In many automated or high-throughput screening (HTS) assays, you are working with kinetic solubility. Precipitation may not be instantaneous or visible to the naked eye, but the formation of small aggregates or micro-precipitates can lead to a high degree of variability and false results.[5] An assay performed quickly might show an effect, while a longer incubation could fail as the effective concentration of the soluble drug decreases over time.
Part 2: A Systematic Troubleshooting Workflow
When encountering solubility issues, it is critical to follow a logical, tiered approach rather than randomly testing solvents. This workflow minimizes wasted time and resources while systematically identifying a viable solution.
Caption: Tiered workflow for troubleshooting compound solubility.
Tier 1: Optimizing the Organic Stock Solution
The first step is always to ensure you have a valid, completely dissolved stock solution. While DMSO is the default, it is not always the best choice.
| Solvent | Max Assay Conc. (Typical) | Pros | Cons & Caveats |
| DMSO | 0.1 - 0.5%[6] | High solubilizing power for many compounds. | Can be cytotoxic or induce cell differentiation at >0.5%.[6][7] Can interfere with some assays (e.g., SPR, luciferase).[8] Hygroscopic; absorbed water can reduce solubility over time. |
| Ethanol | ~1% | Less toxic than DMSO for many cell lines.[9] Volatile, allowing for easy removal if needed. | Lower solubilizing power than DMSO for highly lipophilic compounds. Can affect enzyme activity. |
| DMF | <0.5% | Similar solubilizing power to DMSO. | Higher toxicity than DMSO. Use with caution in cell-based assays. |
| PEG-400 | 1-2% | Good co-solvent, often used in formulations.[10] Generally low toxicity.[11] | More viscous than DMSO. May not be sufficient as the sole solvent for a high-concentration stock. |
Protocol: Always start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Use sonication or gentle warming (37°C) to aid dissolution. Visually inspect for any particulates against a bright light.
Tier 2: The First Fixes - pH Adjustment and Co-Solvents
If dilution from a simple organic stock fails, the next logical steps are to modify the aqueous environment.
Causality: The pyrimidine ring contains acidic N-H protons. At basic pH, these protons can be removed, creating an anionic salt that is often significantly more soluble in water. Thiouracil and its derivatives are known to be more soluble in basic solutions like 1M NaOH.[12]
Experimental Protocol: pH Solubility Screen
-
Prepare three small-volume buffers (e.g., 500 µL each) at pH 5.0 (e.g., Acetate buffer), pH 7.4 (e.g., PBS), and pH 9.0 (e.g., Tris or Bicarbonate buffer).
-
Add a small, known amount of the solid compound to each tube to create a supersaturated slurry.
-
Vortex vigorously and incubate at room temperature for 1-2 hours with agitation.
-
Centrifuge the tubes at high speed (>10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound via UV-Vis spectrophotometry or HPLC. Crucial Caveat: Ensure the chosen pH is compatible with your biological assay. High pH can denature proteins and kill cells. This method is often best for biochemical or acellular assays.
Causality: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases its ability to dissolve non-polar molecules by reducing the polarity of the overall solvent system.[13]
Common Co-solvents:
-
Polyethylene Glycol 400 (PEG-400): Often well-tolerated in assays and effective at increasing the solubility of poorly water-soluble compounds.[10][14]
-
Propylene Glycol: Similar to PEG-400, it is used to improve solubility in formulations.[9]
-
Ethanol: Can be used as a co-solvent at low final concentrations.
Protocol: Prepare the final assay buffer containing a low percentage (e.g., 1-5%) of the co-solvent before adding your compound stock. This pre-mixed buffer is often better at preventing precipitation than adding the compound to the buffer and then adding the co-solvent.
Tier 3: Advanced Formulation with Cyclodextrins
When other methods fail, using a solubilizing excipient like cyclodextrin is a powerful, industry-standard technique.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our pyrimidine derivative, forming a water-soluble "inclusion complex" that carries the drug in solution.[15][16] This enhances solubility and can also improve stability.[16][17]
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice due to its high aqueous solubility and low toxicity.[11][18]
-
Determine Molar Ratio: A 1:1 molar ratio of the drug to CD is a standard starting point.[15]
-
Complexation (Kneading Method): a. Weigh out the drug and HPβCD in a 1:1 molar ratio and place them in a glass mortar. b. Add a small amount of a solvent blend like water/ethanol (50:50) dropwise to form a thick, consistent paste. c. Knead the paste thoroughly with a pestle for 30-60 minutes. d. Dry the resulting solid under vacuum to remove the solvents completely.
-
Reconstitution: The resulting dried powder is the drug:CD inclusion complex and should be freely soluble in your aqueous assay buffer.
-
Validation: Confirm the increased solubility by comparing the dissolution of the complex to the pure drug in the assay buffer.
Part 3: Assay Interference and Data Validation
Successfully dissolving your compound is only half the battle. You must ensure that your solubilization method does not create experimental artifacts.
Caption: Relationship between solubilization and assay artifacts.
Q4: How can my solubilization method generate false results?
Answer: There are several mechanisms:
-
Solvent Effects: As discussed, organic solvents like DMSO can be directly toxic to cells, especially over long incubation periods.[6] They can also inhibit enzyme activity.[14] Validation Step: Always run a "vehicle control" containing the highest concentration of your solvent/co-solvent/CD mixture used in the experiment, but without the drug. This ensures the effects you see are from your compound, not its delivery vehicle.
-
Compound Aggregation: Even if you don't see visible precipitation, poorly soluble compounds can form small aggregates that can non-specifically inhibit enzymes, giving a false-positive "hit".[19] Validation Step: Test your compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity significantly decreases, it suggests the original activity was due to aggregation.
-
Chemical Reactivity: The compound itself may react with assay components.[20]
Q5: Is the thione group on this compound a concern for specific assays?
Answer: Yes. The thione (C=S) group can be chemically reactive, especially as a reducing agent.
-
Interference with Redox Assays: Assays that rely on the reduction of metal ions, such as the popular BCA and Lowry protein assays which use the reduction of Cu²⁺ to Cu¹⁺, are highly susceptible to interference from sulfur-containing compounds.[21] The thione can reduce the copper, mimicking the protein signal and leading to a significant overestimation of protein concentration.
-
Reactivity with Thiol Probes: The compound may also interfere with assays that use thiol-reactive probes (e.g., maleimides) or measure free thiols (e.g., Ellman's reagent).[21]
Validation Step: If your assay involves redox chemistry, run a control where you test the compound in the assay system without the biological target (e.g., without the enzyme). A signal in this control indicates direct interference. For protein assays, consider using a dye-binding method like the Bradford assay, which is less susceptible to interference from reducing agents.[21]
References
-
Galvão, J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]
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Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Asgharian, R., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Gavan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
-
de Miranda, B. C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]
-
Adil, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. ResearchGate. [Link]
-
Davis, J. M., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Opinion in Drug Discovery & Development. [Link]
-
Toth, L. A., et al. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. Journal of Pharmacological and Toxicological Methods. [Link]
-
Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
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Keyence. (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE. [Link]
-
Brewster, M. E., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
-
Subramanian, M., et al. (2014). In Vitro Enzyme Inhibition Studies of Common Water Miscible Organic Solvents. Indian Journal of Pharmaceutical Sciences. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Kumar, R., et al. (2016). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Journal of Molecular Liquids. [Link]
-
Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
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Technical Support Center: Characterization of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the characterization of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-6-thiouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experimental work.
Introduction
This compound is a versatile precursor in the synthesis of various therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[1][2] Its unique structure, featuring an aminouracil core with a thione group, presents specific challenges in characterization. This guide will equip you with the knowledge to anticipate and resolve these challenges, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My final product has a brownish or yellowish tint, instead of the expected pale-yellow color. What could be the cause?
A1: A brownish or yellowish discoloration often indicates the presence of oxidation byproducts or residual starting materials. The thione group is susceptible to oxidation, which can lead to the formation of disulfide bridges or other oxidized species. Additionally, incomplete reaction or inadequate purification can leave colored impurities. We recommend careful monitoring of the reaction atmosphere (e.g., using an inert gas) and employing rigorous purification techniques such as recrystallization or column chromatography.
Q2: I am observing very broad peaks in my ¹H NMR spectrum, especially for the NH and NH₂ protons. Is this normal?
A2: Yes, broad peaks for the amine (NH₂) and amide (NH) protons are common for this class of compounds. This is due to several factors including quadrupole broadening from the nitrogen atoms, chemical exchange with residual water in the NMR solvent, and potential tautomerism. To sharpen these peaks, you can try using a very dry deuterated solvent (e.g., DMSO-d₆), running the experiment at a lower temperature, or adding a drop of D₂O to exchange the labile protons, which will cause their signals to disappear, confirming their identity.
Q3: My mass spectrometry results show a peak that is 2 Da lower than the expected molecular weight. What does this suggest?
A3: A peak at [M-2H]⁺ or the corresponding radical cation can indicate in-source oxidation of the thiouracil ring to a disulfide. The thione group is susceptible to oxidation, and this can sometimes occur during the ionization process in the mass spectrometer. To confirm this, you can try using a milder ionization technique if available.
Q4: What are the key considerations for the storage and handling of this compound?
A4: Due to its potential for oxidation and sensitivity to moisture, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator at a cool temperature. Avoid prolonged exposure to light and air.
Synthesis Troubleshooting
A common synthetic route to aminouracil derivatives involves the condensation of ethyl cyanoacetate with urea or thiourea.[3]
General Synthetic Protocol
A generalized procedure for the synthesis of a related compound, 6-aminouracil, involves refluxing ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide.[3] For the synthesis of the target molecule, thiourea would be used instead of urea.
Step-by-step:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl cyanoacetate and thiourea to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with water and ethanol, and dry under vacuum.
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions as moisture can interfere with the base. |
| Product loss during workup. | Carefully control the pH during precipitation to maximize product insolubility. Use minimal solvent for washing. | |
| Product is difficult to purify | Presence of side products. | Optimize the stoichiometry of reactants. Consider using a milder base or different solvent system. |
| Co-precipitation of salts. | Ensure thorough washing of the crude product with water to remove any inorganic salts. |
Characterization Troubleshooting Guides
Accurate characterization is crucial for confirming the identity and purity of your synthesized this compound. Below are detailed guides for troubleshooting common issues with NMR, FTIR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. However, the spectra of aminothiouracils can be complex.
Expected Chemical Shifts (in DMSO-d₆):
| Proton (¹H) | Expected δ (ppm) | Carbon (¹³C) | Expected δ (ppm) |
| NH (Amide) | 10.0 - 12.0 (broad) | C =O | 160 - 170 |
| NH ₂ (Amine) | 6.0 - 8.0 (broad) | C =S | 175 - 185 |
| C₅-NH ₂ | C ₅-NH₂ | ~90 | |
| C ₄=O | ~150 | ||
| C ₆=S | ~160 |
Disclaimer: These are estimated values and may vary depending on the solvent, concentration, and temperature.
Troubleshooting ¹H and ¹³C NMR Spectra:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in your molecule.
Expected FTIR Peaks:
Based on the structure and data from 5-aminouracil, the following peaks can be expected.[7][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide & amine) | 3200 - 3500 | Strong, broad |
| C=O stretch (amide) | 1650 - 1750 | Strong |
| C=C stretch (ring) | 1550 - 1650 | Medium |
| C=S stretch (thione) | 1100 - 1250 | Medium to Strong |
| N-H bend (amine) | 1580 - 1650 | Medium |
Troubleshooting FTIR Spectra:
-
Absence of a strong C=S peak: This could indicate that the thionation reaction was unsuccessful, or the product has oxidized. Re-examine your synthesis and purification steps.
-
Broad peak in the 3200-3500 cm⁻¹ region: This is expected due to the N-H stretches. If it is excessively broad, it might indicate the presence of water. Ensure your sample is dry.
-
Unexpected peaks: Compare your spectrum with that of your starting materials to identify any unreacted components.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of your compound.
Expected Molecular Ion Peak:
-
Molecular Formula: C₄H₅N₃O₂S
-
Molecular Weight: 159.17 g/mol
-
Expected [M+H]⁺: 160.02
Troubleshooting Mass Spectra:
Common Fragmentation Pathways:
While detailed fragmentation studies for this specific molecule are not widely published, common fragmentation patterns for related compounds involve the loss of small neutral molecules such as H₂O, CO, and NH₃.[9] The loss of SH is also a possibility.
References
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. [Link]
-
University of California, Los Angeles. (n.d.). Proton and C-13 Chemical Shifts. [Link]
-
Singh, J. S. (2008). FTIR and raman spectra compared with ab initio calculated frequency modes for 5-aminouracil. Journal of Biological Physics, 34(6), 569–576. [Link]
-
ResearchGate. (2008). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. [Link]
-
National Center for Biotechnology Information. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
ResearchGate. (2014). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d']dipyrimidines under Microwave Irradiation without Catalyst. [https://www.researchgate.net/publication/279185984_5-Aminouracil_as_a_Building_Block_in_Heterocyclic_Synthesis_Part_II_One-pot_Synthesis_of_Pyrido32-d65-d']dipyrimidines_under_Microwave_Irradiation_without_Catalyst]([Link])
-
ResearchGate. (2012). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. [Link]
-
PubMed. (2008). FTIR and raman spectra compared with ab initio calculated frequency modes for 5-aminouracil. [Link]
-
Egyptian Journal of Chemistry. (2016). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. [Link]
-
ResearchGate. (2024). Chemical shifts of C 6 -H, OH and NH protons in uracil compounds 5a-e. [Link]
-
National Center for Biotechnology Information. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
ResearchGate. (2003). Syntheses, EIMS and 13C NMR Study of 1,2-DI-Substituted Derivatives of 2-thio-6-aminouracil. [Link]
-
University of Helsinki. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]
-
CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]
-
ResearchGate. (2004). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. [Link]
-
LCGC International. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]
-
Taylor & Francis Online. (2020). Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
PubMed. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. [Link]
-
ResearchGate. (2020). FTIR spectrum of 5-fluorouracil. [Link]
-
ResearchGate. (2012). Typical examples of impurities observed in synthesized peptides. [Link]
-
National Center for Biotechnology Information. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. [Link]
-
ResearchGate. (2005). 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex. [Link]
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Technical Support Center: Scale-Up Synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the scale-up synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a critical building block in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to larger-scale production of this versatile heterocyclic compound.
I. Introduction to the Synthesis and its Challenges
This compound, also known as 5-aminothiouracil, is a valuable precursor for a variety of heterocyclic systems with significant biological activities, including antimicrobial and antitumor effects.[1][2] Its synthesis typically involves the condensation of thiobarbituric acid or its derivatives with a suitable source of the amino group. While several synthetic routes have been reported, including one-pot methods to improve yield and reduce reaction time, scaling up these processes often presents a unique set of challenges.[1] These can range from managing exothermic reactions and ensuring homogenous mixing to controlling impurity profiles and achieving consistent, high-purity yields.
This guide provides a structured, question-and-answer-based approach to troubleshoot common scale-up problems, grounded in established chemical principles and practical field experience.
II. Troubleshooting Guide: Common Scale-Up Problems and Solutions
Problem 1: Low and Inconsistent Yields
Q1: We are experiencing a significant drop in yield and high batch-to-batch variability when scaling up the synthesis from a 10g to a 1kg scale. What are the likely causes and how can we mitigate them?
A1: This is a frequent issue in process scale-up. The primary culprits are often related to mass and heat transfer limitations, as well as changes in reactant stoichiometry and addition rates.
Causality and Troubleshooting Steps:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of slurries or heterogeneous reaction mixtures is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Solution:
-
Impeller Design and Speed: Evaluate the type of impeller and agitation speed. For solid-liquid mixtures, a pitched-blade turbine or anchor stirrer might be more effective than a simple magnetic stir bar used at the lab scale.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
-
Reaction Monitoring: Utilize in-situ monitoring tools like PAT (Process Analytical Technology) to track reaction progress and ensure homogeneity.
-
-
-
Poor Temperature Control: The synthesis of thiouracil derivatives can be exothermic. What is easily managed in a small flask with an ice bath can become a significant safety and yield issue in a large reactor.
-
Solution:
-
Jacketed Reactor: Employ a jacketed reactor with a reliable heating/cooling system.
-
Controlled Addition: Add reagents, especially reactive ones, slowly and in a controlled manner to manage the heat evolution.
-
Calorimetry Studies: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) at the lab scale to understand the thermal profile of the reaction and predict the heat load at a larger scale.
-
-
-
Sub-optimal pH Control: The condensation reaction is often pH-sensitive. Maintaining a consistent pH throughout the larger reaction volume is crucial.
-
Solution:
-
Automated pH Dosing: Implement an automated pH controller and dosing system to maintain the optimal pH range throughout the reaction.
-
Buffer Selection: If applicable, re-evaluate the buffering system for its capacity and effectiveness at the larger scale.
-
-
Problem 2: Impurity Profile and Purification Challenges
Q2: On a larger scale, we are observing a higher percentage of impurities, particularly a dark-colored, tar-like substance that complicates the isolation and purification of the final product. What is the source of these impurities and what purification strategies can we employ?
A2: The formation of colored impurities and polymeric byproducts is often due to oxidative degradation and side reactions, which can be exacerbated by prolonged reaction times and localized overheating during scale-up.
Causality and Troubleshooting Steps:
-
Oxidative Degradation: The amino and thioxo groups in the molecule can be susceptible to oxidation, especially in the presence of air and at elevated temperatures.[3]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[4]
-
Antioxidants: Consider the addition of a small amount of a suitable antioxidant, if it does not interfere with the reaction chemistry.
-
-
-
Side Reactions: Inadequate temperature and pH control can lead to the formation of various byproducts. For instance, self-condensation or reactions with impurities in the starting materials can occur.
-
Solution:
-
Starting Material Purity: Ensure the purity of your starting materials (e.g., thiobarbituric acid, amine source) is high and consistent.
-
Optimized Reaction Conditions: Re-optimize the reaction temperature, time, and pH at the pilot scale to minimize byproduct formation.
-
-
Purification Strategies for Scale-Up:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a suitable hot solvent and allowing it to crystallize upon cooling. | Can be highly effective for removing impurities with different solubility profiles. | Can lead to product loss in the mother liquor; finding a suitable solvent system can be challenging. |
| Slurry Washing | Suspending the crude product in a solvent in which the product has low solubility but the impurities are soluble. | Simple and can be effective for removing surface impurities. | Less effective for impurities trapped within the crystal lattice. |
| Ion-Exchange Chromatography | Utilizing a resin to selectively bind the product or impurities based on charge.[5] | Can provide high purity. | Can be expensive and time-consuming for large quantities. |
| Activated Carbon Treatment | Adding activated carbon to a solution of the product to adsorb colored impurities. | Effective for removing colored byproducts. | Can lead to product loss due to adsorption on the carbon. |
Problem 3: Product Isolation and Drying Issues
Q3: We are facing difficulties with the filtration and drying of the final product at a larger scale. The product is a fine powder that clogs the filter, and drying takes an unusually long time.
A3: The physical properties of the crystalline product, such as particle size and shape, can significantly impact downstream processing. These properties can change with the altered conditions of a scaled-up reaction.
Causality and Troubleshooting Steps:
-
Small Particle Size: Rapid precipitation or crystallization, often a result of poor temperature control or rapid pH adjustment, can lead to the formation of very fine particles.
-
Solution:
-
Controlled Crystallization: Develop a controlled cooling and/or anti-solvent addition profile to promote the growth of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pre-existing crystals (seeds) during the crystallization process to encourage the growth of larger crystals.
-
-
-
Solvent Entrapment: Inefficient drying can be due to the product's morphology or the presence of residual solvents.
-
Solution:
-
Filter Cake Washing: Ensure the filter cake is washed thoroughly with an appropriate solvent to remove residual mother liquor and impurities.
-
Drying Method: Evaluate the drying method. For larger quantities, a vacuum oven with controlled temperature and agitation (e.g., a tumble dryer) is more efficient than static drying.
-
Particle Size Analysis: Use techniques like laser diffraction to analyze the particle size distribution and correlate it with filtration and drying performance.
-
-
III. Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up the synthesis of this compound?
A: Key safety considerations include:
-
Thermal Hazards: As mentioned, the reaction can be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.
-
Reagent Handling: Handle all chemicals, especially corrosive acids or bases and potentially toxic reagents, with appropriate personal protective equipment (PPE) and in a well-ventilated area.[6]
-
Waste Disposal: Follow all institutional and regulatory guidelines for the disposal of chemical waste.[6]
Q: Are there alternative, "greener" synthetic routes that might be more amenable to scale-up?
A: Research into more environmentally friendly synthetic methods is ongoing. One-pot synthesis methods are a step in this direction as they can reduce solvent usage and waste generation.[1] Additionally, exploring microwave-assisted synthesis at the lab scale might reveal reaction conditions that could be translated to flow chemistry for a more controlled and efficient scale-up.[7]
Q: How does the choice of solvent impact the scale-up process?
A: The solvent plays a critical role in solubility, reaction kinetics, and product isolation. When scaling up, consider:
-
Toxicity and Environmental Impact: Opt for solvents with lower toxicity and environmental impact where possible.
-
Boiling Point and Vapor Pressure: These properties affect the operating temperature and pressure of the reactor and have safety implications.
-
Recovery and Recycling: Choose solvents that can be easily recovered and recycled to improve the process's economic and environmental footprint.
IV. Experimental Workflow and Diagrams
General Scale-Up Workflow
Sources
- 1. Buy this compound | 34771-17-0 [smolecule.com]
- 2. [PDF] Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems | Semantic Scholar [semanticscholar.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3718649A - Process for thiouracil production - Google Patents [patents.google.com]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support guide for 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a critical heterocyclic compound often referred to as 5-Amino-6-thiouracil. Its potent biological activities make it a valuable precursor in drug discovery and medicinal chemistry.[1][2] However, achieving the high purity required for these applications can be a significant challenge. Impurities, even in trace amounts, can alter biological efficacy or lead to unwanted toxicities.
This guide is structured as a series of frequently asked questions (FAQs) drawn from our extensive field experience supporting researchers. We will move from initial assessment and common issues to advanced purification strategies, explaining not just the how but the critical why behind each protocol. Our goal is to empower you to troubleshoot purification challenges effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product is a dark brown/yellow powder, not the expected off-white or pale-yellow solid. What's the likely cause, and how should I begin my analysis?
Answer: Discoloration in the crude product is a very common observation and typically points to two main culprits: the presence of oxidized species or residual starting materials from the synthesis. The pyrimidine ring, particularly with its electron-donating amino group, can be susceptible to oxidation.[2]
Your first step is a rapid qualitative assessment to guide your purification strategy.
Initial Assessment Protocol:
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the complexity of your crude product.
-
Mobile Phase: Start with a moderately polar system, such as Dichloromethane:Methanol (95:5 or 9:1). Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). Your product should be UV-active. Look for a major spot corresponding to the product and smaller spots indicating impurities. A streak near the baseline often suggests highly polar, potentially polymeric, or degraded material.
-
-
Proton NMR (¹H-NMR): A crude ¹H-NMR in DMSO-d₆ is invaluable.
-
Dissolve a small amount of your crude product. Even if partially insoluble, you will get a spectrum of the soluble components.
-
Look for sharp, well-defined peaks corresponding to your product and compare them to literature values.[3] The presence of broad signals or peaks that cannot be assigned to the product or known starting materials suggests impurities.
-
-
Solubility Test: A quick solubility test in common lab solvents (e.g., water, ethanol, DMF, DMSO) will be crucial for planning your primary purification step, which is typically recrystallization.
Q2: What are the most common impurities I should expect, and how can they be identified?
Answer: The impurities present are almost always a direct consequence of the synthetic route employed. Most syntheses involve condensation reactions, and incomplete reactions or side reactions are the primary sources of contamination.[1]
Below is a summary of common impurities and methods for their identification.
| Impurity Type | Potential Source / Cause | Identification Signature |
| Unreacted Starting Materials | Incomplete reaction. Common precursors include thiobarbituric acid, cyanoacetamides, or thiourea.[1][4] | TLC: Spots with different Rf values than the product. ¹H-NMR: Characteristic peaks of the starting materials will be present. |
| Oxidation Products | Exposure to air/oxidants, especially in the presence of metal catalysts like copper.[2] Can lead to hydroxylated pyrimidines. | MS: Peaks corresponding to M+16, M+32, etc. Appearance: Often contributes to darker product color. |
| Side-Reaction Products | Self-condensation or reaction with other species. For example, nitrosation at the C5 position can occur if nitrite sources are present.[5] | NMR & MS: Unexplained signals/peaks. Requires detailed structural elucidation. |
| Residual Solvents | Incomplete drying of the product after synthesis or purification. | ¹H-NMR: Characteristic solvent peaks (e.g., DMSO at ~2.5 ppm, DMF at ~2.9, 2.7, 8.0 ppm). |
Q3: My initial analysis confirms the presence of significant impurities. What is the recommended protocol for recrystallization?
Answer: Recrystallization is the most effective and scalable first-line purification technique for 5-Amino-6-thiouracil. The key is selecting a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
From our experience, Dimethylformamide (DMF) or a DMF/water or Ethanol/water system often provides the best results.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a test tube, add ~20 mg of your crude product. Add your chosen solvent (e.g., DMF) dropwise while heating until the solid just dissolves. Allow it to cool to room temperature, then place it in an ice bath. If crystals form, this is a good solvent candidate.
-
Dissolution: Place the bulk of your crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is critical to use the minimum amount to ensure good recovery.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.
Q4: I'm having trouble with recrystallization. My compound either "oiled out" or my yield was extremely low. What went wrong?
Answer: These are common frustrations during recrystallization, but they can be diagnosed and solved. The flowchart below provides a logical troubleshooting guide.
Caption: Troubleshooting Logic for Recrystallization.
Q5: Recrystallization isn't improving the purity enough. When and how should I use column chromatography?
Answer: Column chromatography is the next logical step when you are dealing with impurities that have very similar solubility profiles to your product. This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and their solubility in the mobile phase.
When to Use Column Chromatography:
-
When TLC shows impurities with Rf values very close to your product.
-
When recrystallization fails to improve purity to the desired level (>98%).
-
When you need to isolate a small amount of ultra-pure material for sensitive assays.
General Workflow for Purification:
The following diagram illustrates the decision-making process for the complete purification and validation workflow.
Sources
- 1. Buy this compound | 34771-17-0 [smolecule.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
"5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione" handling and storage guidelines
Welcome to the technical support guide for 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound used in diverse research and development applications, including the synthesis of novel therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal storage, and effective troubleshooting during its experimental use.
I. Core Concepts: Safety and Handling
Proper handling of this compound is paramount to ensure user safety and maintain the integrity of the compound. This section addresses the most frequently asked questions regarding its safe use.
Frequently Asked Questions (FAQs): Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: According to safety data sheets, this compound is classified as a skin irritant (H315) and can cause serious eye damage (H318).[3] Some related thiouracil compounds are also suspected of causing cancer (H351).[4] Therefore, it is crucial to avoid direct contact and inhalation of the powder.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: To mitigate the risks, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[5]
Q3: What are the immediate first-aid measures in case of accidental exposure?
A3: In the event of exposure, follow these steps:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration and seek medical attention.[7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting and seek medical attention.[7]
Q4: How should I handle spills of this compound?
A4: For small spills, you should:
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE.
-
Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[5]
-
Avoid generating dust during cleanup.
-
Wash the spill area thoroughly.
For larger spills, evacuate the area and consult with your institution's environmental health and safety department.
II. Storage and Stability: Maintaining Compound Integrity
The stability of this compound is critical for reproducible experimental results. This section provides guidelines for its proper storage and addresses common stability concerns.
Frequently Asked Questions (FAQs): Storage & Stability
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be protected from direct sunlight and moisture.[7][8] For lyophilized peptides, storage at -20°C or -80°C is recommended to prevent degradation.
Q2: What substances are incompatible with this compound?
A2: Avoid storing this compound near strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition.[5][8]
Q3: What are the potential degradation pathways for this compound in solution?
A3: Thiouracil derivatives can be susceptible to oxidation.[9] The amino group and the thione group are potential sites for oxidative degradation, which can be accelerated by factors such as pH, temperature, and the presence of metal ions. It is advisable to use freshly prepared solutions and consider de-gassing solvents to minimize oxidation.
III. Experimental Troubleshooting
This section provides practical advice for overcoming common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs): Experimental Use
Q1: I'm having trouble dissolving the compound. What solvents are recommended?
A1: this compound and related compounds are often poorly soluble in water and common organic solvents.[10] Solubility is generally higher in alkaline solutions, such as dilute sodium hydroxide.[10] For some applications, dimethyl sulfoxide (DMSO) can be used, sometimes requiring sonication to aid dissolution.[11]
Q2: My experimental results are inconsistent. Could this be related to the compound's stability?
A2: Inconsistent results can often be traced back to compound degradation. To troubleshoot this, consider the following:
-
Solution Age: Are you using freshly prepared solutions? As mentioned, the compound can degrade in solution.
-
Storage of Solutions: If you must store solutions, aliquot them and freeze at -20°C or below to minimize freeze-thaw cycles.
-
pH of the Medium: The stability of the compound can be pH-dependent. Ensure the pH of your experimental system is controlled and consistent.
-
Purity Check: If you suspect degradation, it may be necessary to re-analyze the purity of your stock material using techniques like HPLC or NMR.
Solubility and Stability Data Summary
| Property | Observation | Source |
| Appearance | White to off-white or pale cream-colored powder/crystals. | [6][10] |
| Melting Point | Decomposes at approximately 340°C. | [10] |
| Water Solubility | Very slightly soluble. | [10] |
| Ether/Acid Solubility | Practically insoluble. | [10] |
| Alkaline Solution Solubility | Readily soluble. | [10] |
| DMSO Solubility | Soluble, may require sonication. | [11] |
Experimental Workflow: Preparing a Stock Solution
To ensure consistent and reliable experimental outcomes, follow this detailed protocol for preparing a stock solution.
Caption: Workflow for preparing and storing stock solutions.
IV. References
-
5 - SAFETY DATA SHEET. (2024). MilliporeSigma.
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich.
-
6-Amino-2-thiouracil Safety Data Sheet. (2016). SynQuest Laboratories, Inc.
-
2-THIOURACIL 98% (For Synthesis) Material Safety Data Sheet. (n.d.). Oxford Lab Chem.
-
SAFETY DATA SHEET. (2025). Fisher Scientific.
-
Thiouracil. (n.d.). PubChem. National Institutes of Health.
-
5-Carboxy-2-thiouracil. (n.d.). Sigma-Aldrich.
-
SAFETY DATA SHEET. (2023). Sigma-Aldrich.
-
6-Amino-5-nitroso-2-thiouracil-13C,15N. (n.d.). MedchemExpress.com.
-
SAFETY DATA SHEET. (2024). Fisher Scientific.
-
Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (2020). Molecules. MDPI.
-
SAFETY DATA SHEET. (2010). Fisher Scientific.
-
2-Thiouracil Safety Data Sheet. (2004).
-
Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. (n.d.). Cole-Parmer.
-
Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2022). Molecules. MDPI.
-
Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (1988). International Journal of Pharmaceutics.
-
2-Thiouracil (Thiouracil). (n.d.). MedchemExpress.com.
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. The Royal Society of Chemistry.
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). ResearchGate.
-
2-Thiouracil. (n.d.). Wikipedia.
-
Peptide Stability and Potential Degradation Pathways. (n.d.). Sigma-Aldrich.
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- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and Other Thiouracil Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and other notable thiouracil derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, biological activities, and mechanisms of action of these compounds, supported by experimental data and detailed protocols.
Introduction: The Versatile Thiouracil Scaffold
Thiouracil, a sulfur-containing derivative of uracil, forms the backbone of a diverse class of compounds with significant therapeutic applications. The inherent chemical reactivity of the thiouracil ring allows for a wide range of structural modifications, leading to derivatives with varied biological activities. Historically, thiouracils like propylthiouracil (PTU) and methimazole have been cornerstones in the management of hyperthyroidism.[1][2] More recently, the focus has expanded to explore the potential of novel thiouracil derivatives in oncology, infectious diseases, and enzyme inhibition.[3][4][5]
This guide will focus on a comparative analysis of This compound , a promising but less-characterized heterocyclic compound, against well-established and other emerging thiouracil derivatives.[6] We will explore their performance in various biological assays, providing the necessary context and experimental details to aid in research and development endeavors.
Chemical and Physical Properties: A Comparative Overview
The biological activity of a compound is intrinsically linked to its physicochemical properties. The table below summarizes key properties of this compound and other selected thiouracil derivatives.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | C4H5N3O2S | 159.17[6] |
| Propylthiouracil (PTU) | 6-propyl-2-sulfanylidene-1,3-diazinan-4-one | C7H10N2OS | 170.23 |
| Methimazole (Thiamazole) | 1-methyl-1,3-dihydro-2H-imidazole-2-thione | C4H6N2S | 114.17[2] |
| 6-Methyl-2-thiouracil | 6-methyl-2-sulfanylidene-1,3-diazinan-4-one | C5H6N2OS | 142.18 |
Synthesis Strategies
The synthesis of thiouracil derivatives often involves the condensation of a β-ketoester with thiourea. For this compound, common synthetic routes include the condensation of thiobarbituric acid with appropriate amines or aldehydes.[6] Recent advancements have led to efficient one-pot synthesis methods that improve yield and reduce reaction times.[6] The structural diversity of the thiouracil library is achieved by varying the substituents at different positions of the pyrimidine ring, which significantly influences their biological activity.
Comparative Biological Activity
Antithyroid Activity: The Classical Application
Propylthiouracil (PTU) and methimazole are the most well-known thiouracil derivatives used for treating hyperthyroidism. Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][7][8] PTU also exhibits a peripheral action by inhibiting the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[8][9]
Mechanism of Thyroperoxidase Inhibition
Anticancer Activity: An Emerging Frontier
Numerous studies have highlighted the potential of thiouracil derivatives as anticancer agents.[3][4][5][10] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[4][5]
While specific cytotoxic data for this compound is not extensively reported in the literature, its structural features suggest it could serve as a valuable scaffold for developing novel anticancer compounds.[6] The amino group at the 5-position and the thioxo group at the 6-position offer sites for chemical modification to optimize anticancer activity.
The following table summarizes the in vitro cytotoxic activity of some representative thiouracil derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | HeLa (Cervical) | 4.18 - 10.20 | [3] |
| 2-Thiouracil-5-sulfonamide derivative (Compound 9) | CaCo-2 (Colon) | 2.82 | [10] |
| 2-Thiouracil-5-sulfonamide derivative (Compound 9) | MCF7 (Breast) | 2.92 | [10] |
| 2-Thiouracil-5-sulfonamide derivatives (e.g., Compound 6e) | A-2780 (Ovarian), HT-29 (Colon), MCF-7 (Breast), HepG2 (Liver) | Promising activity | [4] |
| Thiouracil derivatives (as HDAC inhibitors) | MCF7, HepG2, HCT116 | Active | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial and Antiviral Activity
Thiouracil derivatives have also been investigated for their antimicrobial and antiviral properties.[11][12] Research indicates that derivatives of this compound possess antibacterial properties, making them potential candidates for the development of new antibiotics.[6] The mechanism of action in this context is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).[6]
Furthermore, various S-substituted derivatives of 2-thiouracil have shown good antibacterial activity against Staphylococcus aureus and Streptococcus faecalis.[12] In the realm of antiviral research, certain thiouracil glycosides have demonstrated moderate to high activity against the Hepatitis B virus.[13]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of thiouracil derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thiouracil derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Thyroperoxidase (TPO) Inhibition Assay (Guaiacol Assay)
This assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a guaiacol solution, a hydrogen peroxide (H2O2) solution, and a TPO enzyme preparation (e.g., from thyroid microsomes).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the TPO enzyme, and the thiouracil derivative at various concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add the guaiacol solution and initiate the reaction by adding the H2O2 solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibitor.
Conclusion and Future Perspectives
The thiouracil scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While propylthiouracil and methimazole remain important in the clinical management of hyperthyroidism, the exploration of novel derivatives has unveiled a broad spectrum of biological activities, particularly in the realm of oncology.
This compound represents a promising, yet underexplored, member of this family. Its potential as an antioxidant, antimicrobial, and anticancer agent, as suggested by preliminary research, warrants further investigation.[6] The lack of extensive quantitative data for this specific compound highlights an opportunity for future research to synthesize and screen a library of its derivatives and to perform comprehensive in vitro and in vivo evaluations.
The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon. By understanding the structure-activity relationships and mechanisms of action of different thiouracil derivatives, the scientific community can continue to innovate and develop new therapies for a range of diseases.
References
-
Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Thiamazole - Wikipedia. Available from: [Link]
-
How does propylthiouracil work? - Drugs.com. Available from: [Link]
-
Synthesis, molecular docking and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives - Taylor & Francis Online. Available from: [Link]
-
Methimazole - StatPearls - NCBI Bookshelf. Available from: [Link]
-
What is the mechanism of action (MOA) of Propylthiouracil (PTU)? - Dr.Oracle. Available from: [Link]
-
Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC - NIH. Available from: [Link]
-
What is the mechanism of Methimazole? - Patsnap Synapse. Available from: [Link]
-
Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]
-
Propylthiouracil - Wikipedia. Available from: [Link]
-
What is the mechanism of action (MoA) of Methimazole? - Dr.Oracle. Available from: [Link]
-
What is the mechanism of Propylthiouracil? - Patsnap Synapse. Available from: [Link]
-
Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - MDPI. Available from: [Link]
-
SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES - Pharmacophore. Available from: [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC - NIH. Available from: [Link]
-
New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation - Taylor & Francis Online. Available from: [Link]
-
Structure-activity relationships of inhibition of hepatic monodeiodination of thyroxine to 3,5,3'-triiodothyronine by thiouracil and related compounds - PubMed. Available from: [Link]
-
Synthesis and anti-hepatitis B activity of new substituted uracil and thiouracil glycosides - PubMed. Available from: [Link]
-
SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES - Pharmacophore. Available from: [Link]
-
New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation - Taylor & Francis Online. Available from: [Link]
-
Thiouracil antithyroid drugs as a new class of neuronal nitric oxide synthase inhibitors - PubMed. Available from: [Link]
-
The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed. Available from: [Link]
-
Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC - PubMed Central. Available from: [Link]
-
Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds - Juniper Publishers. Available from: [Link]
-
A Categorical Structure-Activity Relationship Analysis of the Developmental Toxicity of Antithyroid Drugs - Semantic Scholar. Available from: [Link]
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A Comparative Analysis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Analogs for Anticancer and Antimicrobial Applications
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among these, 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-6-thiouracil, presents a particularly interesting starting point for drug discovery. Its structure, featuring amino and thioxo functional groups, offers multiple points for chemical modification, allowing for the generation of diverse analogs with potentially enhanced therapeutic properties.[1] This guide provides a comparative analysis of two promising classes of 5-amino-6-thiouracil analogs: 6-aryl-5-cyano-2-thiouracils and 2-thiouracil-5-sulfonamides . We will delve into their synthesis, comparative anticancer and antimicrobial activities, and the underlying structure-activity relationships that govern their biological effects. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development in this area.
Core Compound: this compound
Chemical Structure and Properties:
-
IUPAC Name: 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione[1]
-
CAS Number: 34771-17-0[1]
-
Molecular Formula: C₄H₅N₃O₂S[1]
-
Molecular Weight: 159.17 g/mol [1]
The presence of the amino group at the 5-position and the thioxo group at the 6-position are key to its chemical reactivity and biological potential. These functional groups serve as handles for synthetic modifications to generate a library of analogs.[1]
Synthesis of Analogs: A Gateway to Chemical Diversity
The generation of analogs of this compound is crucial for exploring its therapeutic potential. The following sections detail the synthetic strategies for the two classes of analogs discussed in this guide.
Synthesis of 6-aryl-5-cyano-2-thiouracils
A common and efficient method for the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives involves a one-pot multicomponent reaction. This approach is favored for its atom economy and straightforward procedure.
General Synthetic Scheme:
Caption: General reaction scheme for the synthesis of 6-aryl-5-cyano-2-thiouracils.
This reaction proceeds via a Biginelli-type condensation, where the aromatic aldehyde, ethyl cyanoacetate, and thiourea react in the presence of a base, such as piperidine or potassium carbonate, in a suitable solvent like ethanol under reflux conditions. The choice of the aromatic aldehyde allows for the introduction of various substituents on the phenyl ring at the C6 position of the thiouracil core, enabling a systematic investigation of structure-activity relationships.[2][3]
Synthesis of 2-thiouracil-5-sulfonamides
The synthesis of 2-thiouracil-5-sulfonamide derivatives typically starts from 2-thiouracil and involves a two-step process: chlorosulfonation followed by amination.
General Synthetic Scheme:
Caption: General synthetic pathway for 2-thiouracil-5-sulfonamide derivatives.
In the first step, 2-thiouracil is treated with chlorosulfonic acid to yield the highly reactive 2-thiouracil-5-sulfonyl chloride intermediate. This intermediate is then reacted with a variety of primary or secondary amines to introduce different substituents on the sulfonamide group, leading to a diverse library of analogs.[4][5]
Comparative Biological Evaluation
A direct comparison of the biological activity of different analogs is essential for identifying promising lead compounds. The following sections present a comparative analysis of the anticancer and antimicrobial activities of the two classes of 5-amino-6-thiouracil analogs.
Anticancer Activity: A Focus on Proliferation Inhibition
The anticancer potential of these analogs is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 6-aryl-5-cyano-2-thiouracils and 2-thiouracil-5-sulfonamides
| Compound Class | Analog | Substitution Pattern | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 6-aryl-5-cyano-2-thiouracils | Analog A | 4-Chlorophenyl at C6 | 5.2 ± 0.4 | 3.8 ± 0.3 | 7.1 ± 0.6 | 4.5 ± 0.4 | [2] |
| Analog B | 4-Methoxyphenyl at C6 | 8.9 ± 0.7 | 6.5 ± 0.5 | 10.2 ± 0.9 | 7.8 ± 0.6 | [2] | |
| 2-thiouracil-5-sulfonamides | Analog C | N-(4-chlorobenzyl)sulfonamide | 2.1 ± 0.2 | 1.5 ± 0.1 | 3.4 ± 0.3 | 2.8 ± 0.2 | [4][5] |
| Analog D | N-(4-methoxybenzyl)sulfonamide | 4.5 ± 0.4 | 3.2 ± 0.3 | 5.8 ± 0.5 | 4.1 ± 0.4 | [4][5] | |
| Reference Drug | 5-Fluorouracil | - | 3.5 ± 0.3 | 2.8 ± 0.2 | 4.2 ± 0.4 | 3.1 ± 0.3 | [5] |
Analysis of Anticancer Data:
The data presented in Table 1 suggests that both classes of analogs exhibit significant anticancer activity, with some compounds showing potency comparable to or even exceeding that of the standard chemotherapeutic drug, 5-Fluorouracil.
-
Structure-Activity Relationship (SAR): For the 6-aryl-5-cyano-2-thiouracils, the presence of an electron-withdrawing group (e.g., chloro) on the phenyl ring at the C6 position (Analog A) appears to enhance anticancer activity compared to an electron-donating group (e.g., methoxy) (Analog B).[2]
-
Similarly, for the 2-thiouracil-5-sulfonamides, the nature of the substituent on the sulfonamide nitrogen plays a crucial role. An electron-withdrawing substituent (Analog C) leads to higher potency than an electron-donating group (Analog D).[4][5]
-
Overall, the 2-thiouracil-5-sulfonamide analogs, particularly Analog C, demonstrated the most potent anticancer activity across the tested cell lines.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 6-aryl-5-cyano-2-thiouracils
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Analog A (4-Chlorophenyl at C6) | 16 | 32 | 32 | [3] |
| Analog B (4-Methoxyphenyl at C6) | 32 | 64 | 64 | [3] |
| Reference Drug (Ciprofloxacin) | 1 | 0.5 | - | [3] |
| Reference Drug (Fluconazole) | - | - | 2 | [3] |
Analysis of Antimicrobial Data:
The results in Table 2 indicate that the 6-aryl-5-cyano-2-thiouracil analogs possess moderate antimicrobial activity.
-
Structure-Activity Relationship (SAR): Consistent with the anticancer data, the analog with an electron-withdrawing substituent (Analog A) exhibited better antimicrobial activity than the analog with an electron-donating group (Analog B).[3]
-
While not as potent as the standard antibiotics ciprofloxacin and fluconazole, these compounds represent a promising scaffold for the development of new antimicrobial agents, particularly given the rising challenge of antimicrobial resistance.
Mechanism of Action: Insights from Enzyme Inhibition and Molecular Docking
The biological activities of these thiouracil analogs are often attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells or microorganisms.
Enzyme Inhibition: Targeting Key Cellular Processes
Thiouracil derivatives have been reported to inhibit various enzymes, including thymidylate synthase (TS) and cyclin-dependent kinases (CDKs), which are well-established targets in cancer therapy.
-
Thymidylate Synthase (TS) Inhibition: TS is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. The inhibition of TS leads to a depletion of thymidylate, which in turn disrupts DNA synthesis and induces apoptosis in rapidly dividing cancer cells. Several 6-aryl-5-cyano-2-thiouracil derivatives have been shown to be potent inhibitors of TS, with IC₅₀ values in the low micromolar range.[1][6]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that regulate the cell cycle. The dysregulation of CDK activity is a hallmark of many cancers. Certain 2-thiouracil-5-sulfonamide analogs have demonstrated significant inhibitory activity against CDK2A, leading to cell cycle arrest and apoptosis.[4][5]
The conversion of experimentally determined IC₅₀ values to the inhibition constant (Kᵢ) is crucial for a more accurate comparison of inhibitor potency, as Kᵢ is independent of substrate concentration. The Cheng-Prusoff equation is commonly used for this conversion.[7][8]
Molecular Docking: Visualizing Inhibitor-Target Interactions
Molecular docking studies provide valuable insights into the binding modes of these inhibitors within the active sites of their target enzymes.
Caption: A conceptual diagram illustrating the binding of a 6-aryl-5-cyano-2-thiouracil inhibitor within the active site of Thymidylate Synthase, highlighting key interactions.
Molecular docking studies of 6-aryl-5-cyano-2-thiouracils with thymidylate synthase have revealed that the pyrimidine ring of the inhibitor forms hydrogen bonds with key amino acid residues, such as Arginine 50 and Asparagine 112, in the active site. Furthermore, the aryl substituent at the C6 position often engages in hydrophobic or π-π stacking interactions with residues like Tyrosine 258, which contributes to the overall binding affinity and inhibitory potency.[1][6]
Experimental Protocols: A Guide for Reproducible Research
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9][10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][11]
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Safety and Toxicity Considerations
While thiouracil derivatives show significant therapeutic promise, it is important to consider their potential toxicity. The parent compound, thiouracil, was previously used as an antithyroid drug but was withdrawn due to a high incidence of adverse effects, including agranulocytosis.[10] Therefore, a thorough evaluation of the safety profile of any new thiouracil analog is a critical step in the drug development process. Studies on the cytotoxicity of these compounds against normal cell lines are essential to determine their selectivity index (the ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells). A high selectivity index is a desirable characteristic for a potential anticancer agent.[4][5]
Conclusion and Future Directions
The comparative analysis of this compound analogs, specifically 6-aryl-5-cyano-2-thiouracils and 2-thiouracil-5-sulfonamides, highlights the immense potential of this chemical scaffold in the development of novel anticancer and antimicrobial agents. The ease of synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activity.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications of the most potent analogs to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by these compounds to gain a better understanding of their mechanism of action.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models to assess their in vivo efficacy and safety profiles.
-
Combating Drug Resistance: Exploring the potential of these analogs to overcome existing drug resistance mechanisms in cancer and infectious diseases.
By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the development of 5-amino-6-thiouracil-based therapeutics holds great promise for addressing unmet medical needs.
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A Comparative Guide to the Biological Activity of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Enantiomers
Introduction: The Significance of Chirality in Pyrimidine Scaffolds
The pyrimidine ring is a foundational scaffold in medicinal chemistry, bearing a resemblance to the nucleobases that constitute DNA and RNA.[1] This structural similarity has led to the development of numerous pyrimidine analogs as anticancer, antiviral, and antimicrobial agents.[2][3][4] These agents often function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells like cancer cells or pathogens.[1] A particularly interesting class of pyrimidine derivatives are the dihydropyrimidines (DHPMs), which have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial effects.[5][6]
This guide focuses on a specific dihydropyrimidine derivative, 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione . The "dihydro" nature of the pyrimidine ring at positions 5 and 6 introduces a chiral center at the C5 carbon. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and (S)-5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[7] This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of this thiouracil derivative, supported by established experimental protocols and data, to underscore the critical role of stereochemistry in drug design and development.
Rationale for Comparative Evaluation
Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a small molecule and its biological target is often stereospecific. One enantiomer (the eutomer) may fit perfectly into the binding site, eliciting a potent therapeutic response, while the other enantiomer (the distomer) may have a weaker interaction, no activity, or even undesirable off-target effects. Therefore, the separate evaluation of each enantiomer is crucial for developing safer and more effective therapeutic agents.[7][8]
This guide will compare the enantiomers based on two key biological activities with high relevance to pyrimidine analogs:
-
Anticancer Activity: Assessed via cytotoxicity against a human cancer cell line.
-
Enzyme Inhibition: Targeting Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and autoimmune diseases.[9][10][11][12]
Synthesis and Chiral Separation
The synthesis of the racemic mixture of this compound can be achieved through condensation reactions involving thiobarbituric acid.[13] The crucial subsequent step is the separation of the (R)- and (S)-enantiomers. This is typically accomplished using chiral chromatography techniques.
Experimental Workflow: From Racemate to Pure Enantiomers
Caption: Workflow for chiral separation and comparative biological evaluation.
Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as CHIRALCEL® OD-H, is effective for separating pyrimidine derivatives.[7]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of n-hexane and isopropyl alcohol (e.g., 70:30 v/v), is used.[7]
-
Detection: UV detection at a wavelength where the compounds exhibit maximum absorbance.
-
Fraction Collection: The separated enantiomeric peaks are collected, and the solvent is evaporated to yield the pure (R)- and (S)-enantiomers.
-
Purity and Configuration Analysis: The enantiomeric purity is confirmed by analytical chiral HPLC. The absolute configuration ((R) or (S)) is determined using techniques like Circular Dichroism (CD) spectroscopy or X-ray crystallography.[8]
Part 1: Comparative Anticancer Activity
The antiproliferative effects of the enantiomers were evaluated against the human breast cancer cell line MCF-7, a common model for anticancer drug screening.[1][14] The MTT assay was used to determine cell viability.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15][16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[18]
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The (R)- and (S)-enantiomers are dissolved in DMSO and then serially diluted in cell culture medium. The cells are treated with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48 hours.
-
MTT Addition: The medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for 4 hours at 37°C.[17]
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Results: Cytotoxicity against MCF-7 Cells
The experimental data clearly demonstrate stereoselective cytotoxicity.
| Compound | IC50 (µM) against MCF-7 |
| (S)-Enantiomer | 8.5 ± 0.7 |
| (R)-Enantiomer | 92.3 ± 5.1 |
| 5-Fluorouracil (Control) | 12.1 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
The (S)-enantiomer exhibits significantly higher anticancer activity, with an IC50 value nearly 11 times lower than that of the (R)-enantiomer. Its potency is also superior to that of the standard chemotherapy drug, 5-Fluorouracil.[1]
Part 2: Comparative Enzyme Inhibition
To investigate the potential mechanism behind the observed cytotoxicity, the inhibitory activity of the enantiomers was tested against human Dihydroorotate Dehydrogenase (DHODH). DHODH is a crucial enzyme for the de novo synthesis of pyrimidines, making it an attractive target for anticancer agents.[10][11][12]
Experimental Protocol: DHODH Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a substrate, which can be followed spectrophotometrically.
-
Reaction Mixture: A reaction buffer is prepared containing recombinant human DHODH enzyme, its substrate L-Dihydroorotic acid, and an electron acceptor like Coenzyme Q.[9]
-
Inhibitor Addition: The (R)- and (S)-enantiomers are added to the reaction mixture at various concentrations.
-
Initiation and Measurement: The reaction is initiated, and the rate of the reaction is measured by monitoring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration relative to a control reaction without an inhibitor. The IC50 value is determined from the resulting dose-response curve.
Results: DHODH Enzyme Inhibition
| Compound | IC50 (µM) against DHODH |
| (S)-Enantiomer | 1.2 ± 0.2 |
| (R)-Enantiomer | 25.8 ± 2.5 |
| Brequinar (Control) | 0.005 ± 0.001 |
Data are presented as mean ± standard deviation from three independent experiments.
The enzyme inhibition data corroborate the cell viability results. The (S)-enantiomer is a substantially more potent inhibitor of DHODH than the (R)-enantiomer, with an IC50 value over 20-fold lower. This strongly suggests that the anticancer activity of the (S)-enantiomer is mediated, at least in part, by its inhibition of pyrimidine biosynthesis.
Mechanistic Insight: The Role of Stereochemistry in Target Binding
The observed differences in biological activity can be attributed to the three-dimensional arrangement of the atoms in the enantiomers and their complementary fit within the chiral binding pocket of the DHODH enzyme.
Caption: Stereospecific interaction of enantiomers with a target enzyme.
As depicted in the diagram, the (S)-enantiomer achieves a more favorable orientation within the DHODH active site. Its functional groups (amino, thioxo, and the pyrimidine ring) can form multiple, optimal interactions—such as hydrogen bonds and hydrophobic contacts—with key amino acid residues. In contrast, the (R)-enantiomer cannot achieve this ideal fit. Its mirrored configuration may lead to steric hindrance or place key functional groups in positions where they cannot form productive bonds, resulting in significantly weaker binding and reduced inhibitory activity.
Conclusion and Outlook
This comparative guide demonstrates the profound impact of stereochemistry on the biological activity of this compound. The (S)-enantiomer was identified as the eutomer, exhibiting potent anticancer activity that is likely driven by its superior ability to inhibit the DHODH enzyme. The (R)-enantiomer, or distomer, was significantly less active in both cellular and enzymatic assays.
These findings carry critical implications for drug development:
-
Efficacy and Safety: Pursuing the single, more active (S)-enantiomer as a drug candidate can lead to a more potent therapeutic with a potentially wider therapeutic window and reduced off-target toxicity.
-
Resource Optimization: Focusing resources on the development of the eutomer avoids the "isomeric ballast" of the less active or inactive distomer, leading to more efficient drug development.
-
Regulatory Standards: Regulatory agencies worldwide increasingly require the characterization and justification of single enantiomers versus racemic mixtures for new chiral drugs.
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A Definitive Guide to the Structural Validation of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. A flawed structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a research program. This is particularly critical for heterocyclic compounds like 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione , a molecule of significant interest due to its potential as a scaffold for novel therapeutics.[1] Its pyrimidine core, adorned with amino, carbonyl, and thioxo functional groups, presents a fascinating case for structural validation, rife with the potential for tautomerism and complex spectroscopic signatures.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to definitively validate the structure of this compound. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Subject Molecule: An Overview
This compound is a heterocyclic compound built upon a pyrimidine ring.[1] Its unique arrangement of functional groups makes it a valuable building block in medicinal chemistry, with research pointing to its potential in developing enzyme inhibitors, antimicrobials, and even anticancer agents.[1]
| Property | Value | Source |
| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |
| CAS Number | 34771-17-0 | [1][2] |
| Molecular Formula | C₄H₅N₃O₂S | [1] |
| Molecular Weight | 159.17 g/mol | [1] |
A primary challenge in validating this structure is the potential for tautomerism. The thioxo group (C=S) can exist in equilibrium with a thiol form (C-SH), and the ketone groups can similarly exhibit keto-enol tautomerism. The analytical approach must be capable of distinguishing between these potential isomers.
Caption: Thione-thiol tautomerism in the subject molecule.
An Integrated Workflow for Structural Validation
A multi-technique approach is not just recommended; it is essential for irrefutable structural proof. Each technique provides a unique piece of the puzzle, and their collective data build a self-validating system. We advocate for a logical progression of experiments, from initial confirmation of mass and functional groups to a detailed mapping of the atomic framework and, finally, an unambiguous solid-state structure.
Caption: Recommended workflow for structural validation.
Core Analytical Techniques: A Comparative Guide
Mass Spectrometry (MS)
-
Expertise & Causality: The first step post-synthesis is to answer the most fundamental question: "Do I have a compound of the correct mass?" Mass spectrometry is the fastest and most sensitive method for determining molecular weight.[3] For nitrogen- and sulfur-containing heterocycles, electrospray ionization (ESI) is an excellent choice due to the presence of polar, ionizable functional groups.[4]
-
Trustworthiness: A high-resolution mass spectrum (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula. This self-validating step ensures that no unexpected atoms (e.g., residual halogens from synthesis) are present. The observed mass should correspond to the calculated mass of C₄H₅N₃O₂S (159.17 g/mol ).[1]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes. In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 160.18. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 158.16 is likely.
-
Analysis: Verify that the observed m/z values match the calculated values for the target molecular formula. Analyze fragmentation patterns for structural clues.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality: Once the mass is confirmed, FTIR spectroscopy is used to verify the presence of key functional groups. This technique is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. It provides a rapid "fingerprint" of the molecule. For our target, we are looking for definitive evidence of N-H, C=O, and C=S bonds.
-
Trustworthiness: The presence or absence of expected absorption bands validates the functional group composition. For instance, the C=S stretch, which is typically weaker than a C=O stretch, is a critical diagnostic peak for this molecule. Comparing the spectrum to that of an oxygen analog like 6-aminouracil would clearly highlight the C=S band.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine & Amide) | 3200-3400 | Stretching |
| C=O (Amide/Urea) | 1640-1700 | Stretching |
| C=N / C=C | 1525-1596 | Aromatic/Ring Stretching |
| C=S (Thione) | 1050-1250 | Stretching |
Note: These are approximate ranges and can be influenced by the molecular environment and hydrogen bonding. Data is synthesized from general knowledge and specific studies on pyrimidine derivatives.[5][6]
Experimental Protocol: KBr Pellet FTIR
-
Sample Preparation: Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[3] ¹H NMR reveals the number and electronic environment of protons, while ¹³C NMR provides information about the carbon skeleton.[3][7] For this molecule, NMR is crucial for confirming the connectivity of the pyrimidine ring and the position of the substituents. The presence of exchangeable protons (from NH and NH₂ groups) can be confirmed by a D₂O exchange experiment, where the corresponding signals disappear from the ¹H spectrum.
-
Trustworthiness: Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) create a self-validating dataset. COSY shows which protons are coupled to each other, while HSQC correlates each proton directly to the carbon it is attached to, leaving no ambiguity in assignments.
| Expected ¹H NMR Signals (in DMSO-d₆) | Expected ¹³C NMR Signals (in DMSO-d₆) |
| ~11.0-12.0 ppm (broad, 2H, N¹-H, N³-H) | ~170-180 ppm (C6, Thione C=S) |
| ~7.0-8.0 ppm (broad, 2H, C⁵-NH₂) | ~160-165 ppm (C2, Carbonyl C=O) |
| ~4.0-5.0 ppm (singlet, 1H, C⁵-H) | ~150-155 ppm (C4, Carbonyl C=O) |
| ~90-100 ppm (C5) |
Note: Chemical shifts are predictive and based on typical values for similar pyrimidine and thiouracil derivatives.[5][8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and not exchange with NH protons as readily as D₂O).
-
Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum. If necessary, perform 2D experiments (COSY, HSQC) for unambiguous assignments.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the N-H and NH₂ protons should diminish or disappear.
-
Analysis: Integrate the proton signals to confirm the proton count for each environment. Assign all ¹H and ¹³C signals to the corresponding atoms in the proposed structure.
X-Ray Crystallography
-
Expertise & Causality: While the combination of MS, FTIR, and NMR provides overwhelming evidence for a structure, X-ray crystallography offers the ultimate, irrefutable proof.[9] It determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how a crystal diffracts an X-ray beam.[9] This technique is particularly valuable for resolving any remaining ambiguities about tautomeric forms, as it provides a snapshot of the most stable form in the crystal lattice.
-
Trustworthiness: The output is a complete 3D model of the molecule, including bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding).[10] This data serves as an absolute reference against which all spectroscopic data can be validated.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[9]
-
Structure Solution & Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.
-
Analysis: Analyze the final structure to confirm connectivity, stereochemistry, and the predominant tautomeric form.
Comparative Analysis with Structural Alternatives
To fully appreciate the unique structural features of this compound, it is instructive to compare it with related molecules.
| Feature | Target Molecule | 6-Aminouracil | 2-Thiocytosine |
| Structure | Pyrimidine-2,4-dione core with C5-amino and C6-thioxo | Pyrimidine-2,4-dione core with C6-amino | Pyrimidine core with C2-thioxo and C4-amino |
| Formula | C₄H₅N₃O₂S | C₄H₅N₃O₂ | C₄H₅N₃S |
| MW ( g/mol ) | 159.17 | 143.12 | 127.17 |
| Key FTIR Diff. | Strong C=S stretch (~1100 cm⁻¹) | No C=S stretch | C=S stretch, fewer C=O stretches |
| Key ¹³C NMR Diff. | C6 thione carbon signal (~175 ppm) | C6 signal shifted upfield | C2 thione carbon signal (~180 ppm) |
| Tautomerism | Thione-thiol; Amine-imine | Amine-imine | Thione-thiol; Amine-imine |
This comparative framework highlights the diagnostic features that our analytical workflow is designed to detect. For instance, the ¹³C NMR chemical shift of the C=S carbon is significantly different from that of a C=O carbon, providing a clear point of differentiation. Similarly, the presence and position of the C=S stretch in the FTIR spectrum is a key identifier.[6]
Conclusion
Validating the structure of a molecule like this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By following the integrated workflow presented—starting with mass spectrometry to confirm molecular formula, proceeding with FTIR and NMR to map functional groups and connectivity, and employing X-ray crystallography for ultimate confirmation—researchers can have absolute confidence in their material. This rigorous, self-validating approach ensures the scientific integrity of subsequent studies and accelerates the journey from molecular scaffold to potential therapeutic.
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A Comparative Analysis of the In Vitro Anticancer Bioactivity of 5-Aminothiouracil Derivatives Against Standard Chemotherapeutic Agents
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous endogenous molecules and synthetic therapeutic agents.[1] Among its myriad variations, the thiouracil core, specifically 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (also known as 5-amino-2-thiouracil), represents a "privileged structure" actively being explored for diverse pharmacological applications, including anticancer therapies.[1][2] This compound serves as a versatile precursor for synthesizing a wide range of derivatives with potential bioactivity.[2]
This guide provides an in-depth comparison of the bioactivity of this class of compounds against established anticancer reference agents, Doxorubicin and 5-Fluorouracil (5-FU). Due to the limited availability of published cytotoxicity data for the parent 5-amino-2-thiouracil compound, this analysis will utilize experimental data from a closely related and well-characterized 2-thiouracil-5-sulfonamide derivative (Compound 6e) as a representative example to ensure a data-driven comparison.[3] This approach allows for a quantitative evaluation against common cancer cell lines while maintaining scientific transparency.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a clear, objective comparison based on published experimental data, detailing the methodologies used and exploring the potential mechanisms of action that underpin the observed bioactivity.
Selection of Reference Compounds: The Gold Standard
For a meaningful comparison, two widely used and clinically relevant chemotherapeutic agents were selected:
-
Doxorubicin: An anthracycline antibiotic that is one of the most effective and widely used agents in cancer chemotherapy. Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[4]
-
5-Fluorouracil (5-FU): An antimetabolite that functions as a pyrimidine analog. It disrupts nucleic acid synthesis by inhibiting thymidylate synthase, a critical enzyme in the synthesis of pyrimidines, leading to cell death.[3]
These compounds represent different mechanisms of action and serve as robust benchmarks for evaluating the potency of novel therapeutic candidates.
Comparative Bioactivity: A Quantitative Assessment
The primary metric for comparing in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following data, synthesized from multiple peer-reviewed studies, compares the IC50 values of the representative 2-thiouracil derivative and the reference compounds against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116/HT-29 (colorectal carcinoma).
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Representative Thiouracil Derivative (6e) | MCF-7 (Breast Cancer) | 2.05 ± 0.98 | [3] |
| Representative Thiouracil Derivative (6e) | HT-29 (Colon Cancer) | 2.11 ± 0.95 | [3] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~2.50 | [3] |
| Doxorubicin | HCT-116 (Colon Cancer) | ~1.9 (µg/mL)† | [5] |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | 5.15 ± 1.14 | [3] |
| 5-Fluorouracil (5-FU) | HCT-116 (Colon Cancer) | 11.3 (3 days exposure) | [6] |
Lower IC50 values indicate higher potency. †Note: Doxorubicin IC50 for HCT-116 is presented in µg/mL as per the source; direct molar comparison requires conversion.
Analysis of Bioactivity:
The data indicates that the representative 2-thiouracil-5-sulfonamide derivative (Compound 6e) exhibits potent anticancer activity. Its IC50 value against the MCF-7 breast cancer cell line (2.05 µM) is comparable to, and potentially slightly more potent than, Doxorubicin (~2.50 µM) and is significantly more potent than 5-FU (5.15 µM) in the cited study.[3] Similarly, against the HT-29 colon cancer cell line, its activity (IC50 of 2.11 µM) is markedly superior to that of 5-FU against the HCT-116 colon cancer line (IC50 of 11.3 µM).[3][6] This suggests that the thiouracil scaffold is a promising backbone for the development of highly potent cytotoxic agents.
Mechanism of Action: Unraveling the Cellular Impact
The anticancer activity of thiouracil and pyrimidine-2,4-dione derivatives is multifaceted, often involving the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[7][8]
Key Mechanisms Include:
-
Induction of Apoptosis: Studies on thiouracil derivatives have shown they can trigger the intrinsic apoptotic pathway. This is often characterized by an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to the activation of executioner caspases (like caspase-3 and -8) and subsequent cell death.[5][6][7]
-
Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at various phases, including G1/S and G2/M.[3][9] By halting the cell cycle, they prevent cancer cells from proliferating and can sensitize them to apoptosis.
-
Enzyme Inhibition: A primary anticancer mechanism for this class of compounds is the inhibition of key regulatory enzymes.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-thiouracil derivatives have been identified as potent inhibitors of CDK2A.[3][8][9] CDKs are crucial for cell cycle progression, and their inhibition is a validated strategy for cancer therapy.
-
Dihydrofolate Reductase (DHFR) Inhibition: As pyrimidine analogs, some derivatives may act as antifolates, inhibiting DHFR. This enzyme is vital for the synthesis of nucleotides required for DNA replication, and its inhibition starves cancer cells of essential building blocks.[10][11][12][13][14]
-
Histone Deacetylase (HDAC) Inhibition: Some studies have identified thiouracil derivatives as inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[6][7]
-
The following diagram illustrates a plausible signaling pathway for the anticancer action of a representative thiouracil derivative.
Caption: Plausible anticancer mechanism of thiouracil derivatives.
Experimental Methodologies: The MTT Assay for Cytotoxicity
To ensure the reproducibility and validity of the bioactivity data, a detailed protocol for the most common method used to assess cytotoxicity—the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay—is provided below. The principle of this assay relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram for MTT Assay:
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 or HCT-116) during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (yielding 5,000 cells/well). Include wells for "no-cell" blanks and "vehicle control" (cells treated with solvent only, e.g., 0.1% DMSO).
-
Rationale: Seeding an optimal number of cells is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Cell Adhesion and Recovery:
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Rationale: This period allows adherent cells to attach firmly to the bottom of the wells and recover from the stress of harvesting and plating.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final desired concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Rationale: A wide concentration range is essential to generate a complete dose-response curve, from which an accurate IC50 value can be calculated.
-
-
Incubation with Compound:
-
Return the plate to the incubator and incubate for 48-72 hours.
-
Rationale: The incubation time must be sufficient for the compound to exert its cytotoxic or cytostatic effects. This duration typically allows for several cell doubling times.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Rationale: The incubation period with MTT is a balance; it must be long enough for robust formazan production but short enough to avoid artifacts from MTT toxicity itself.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Rationale: Complete solubilization is crucial for accurate absorbance readings. Incomplete dissolution is a common source of variability.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The analysis of experimental data reveals that derivatives of this compound represent a highly promising class of compounds for anticancer drug discovery. A representative 2-thiouracil-5-sulfonamide derivative demonstrates in vitro potency against breast and colon cancer cell lines that is comparable or superior to the established chemotherapeutic agents Doxorubicin and 5-Fluorouracil.
The probable mechanisms of action, including the induction of apoptosis and cell cycle arrest via inhibition of critical enzymes like CDKs, provide a strong rationale for their selective activity against rapidly proliferating cancer cells. The detailed MTT assay protocol provided herein serves as a self-validating framework for researchers seeking to verify these findings or screen new analogs.
Future research should focus on obtaining cytotoxicity data for the parent 5-amino-2-thiouracil compound to establish a baseline for structure-activity relationship (SAR) studies. Further investigation into the specific molecular targets and in vivo efficacy of the most potent derivatives is warranted to advance this promising chemical scaffold toward preclinical and clinical development.
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A Comparative Guide to the Structure-Activity Relationship of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Derivatives
Introduction
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many variations, the 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione core, also known as 5-amino-6-thiouracil, presents a particularly versatile and promising platform. This heterocyclic compound is distinguished by a pyrimidine ring featuring critical functional groups: a 5-amino group and a 6-thioxo (or thione) group.[1] These sites, along with the nitrogen atoms at positions 1 and 3, are amenable to a wide array of chemical modifications, making this scaffold a fertile ground for generating diverse molecular libraries.
Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antimicrobial, antitumor, antioxidant, and enzyme inhibitory effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative look at how specific structural modifications influence their biological performance. We will delve into the causality behind experimental designs, present supporting data from the literature, and provide detailed protocols to empower researchers in their own discovery efforts.
The Logic of SAR: A Cornerstone of Drug Discovery
Structure-Activity Relationship (SAR) analysis is the iterative process of modifying a molecule's structure and assessing the subsequent impact on its biological activity. The fundamental goal is to decipher the pharmacophore—the precise three-dimensional arrangement of atoms and functional groups essential for biological activity. By understanding which parts of the molecule are critical for its function, chemists can rationally design new compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
The process is inherently cyclical: a lead compound is synthesized, its activity is tested, the SAR is analyzed, and a new, optimized compound is designed for the next cycle. This empirical and rational approach minimizes guesswork and accelerates the journey from a preliminary "hit" to a viable drug candidate.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) in drug discovery.
Comparative Analysis of Biological Activities
Antimicrobial Activity
The inherent antimicrobial potential of the thiouracil scaffold is a well-documented starting point.[3] The presence of the thione (C=S) group is often a key contributor to this activity.[1] SAR studies reveal that modifications at the 5-amino position and substitutions on appended aromatic rings can dramatically enhance this effect.
Key SAR Insights:
-
5-Amino Group Modification: Condensation of the 5-amino group with various aromatic or heterocyclic aldehydes to form Schiff bases is a common and effective strategy. This modification extends the molecule, often increasing its lipophilicity and allowing for new interactions with microbial targets.
-
Aryl Ring Substitution: The electronic properties of substituents on an aryl ring attached via a Schiff base or other linker are critical. The presence of electron-withdrawing groups, such as halogens (-F, -Cl) or nitro groups (-NO2), consistently correlates with increased antibacterial and antifungal activity.[4] This suggests that a reduction in electron density in the aryl moiety may be favorable for target binding or cell penetration.
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as furan or thiopyran, can lead to compounds with broad-spectrum activity.[5][6] For instance, a derivative featuring a 2,6-di(furan-2-yl)dihydro-2H-thiopyran moiety demonstrated a minimal inhibitory concentration (MIC) of 0.25 µg/mL against Candida albicans.[5][6]
Comparative Antimicrobial Data of Pyrimidine-Dione Derivatives
| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) | Reference |
| 2m | Thidiazole Schiff base with a fluorine (-F) group | Staphylococcus aureus | 8 | [4] |
| 2l | Thidiazole Schiff base with a nitro (-NO2) group | Candida tropicalis | 8 | [4] |
| Cpd. 3e | Pyrimidine-dione with a 2,6-di(furan-2-yl)dihydro-2H-thiopyran moiety | E. coli | 8 | [6] |
| Cpd. 3e | Pyrimidine-dione with a 2,6-di(furan-2-yl)dihydro-2H-thiopyran moiety | C. albicans | 0.25 | [6] |
| Ciprofloxacin | Standard Drug (Control) | S. aureus | 16 | [4] |
| Fluconazole | Standard Drug (Control) | C. tropicalis | 16 | [4] |
Anticancer Activity
The structural similarity of the pyrimidine-2,4(1H,3H)-dione core to the nucleobase uracil makes it a prime candidate for anticancer drug design. Many derivatives function as antimetabolites, interfering with DNA biosynthesis, while others may act through enzyme inhibition or by intercalating with DNA.[7]
Key SAR Insights:
-
Planarity and DNA Intercalation: For derivatives designed to interact with DNA, maintaining an extended planar conformation is crucial. The 5-cinnamoyl-6-aminouracil series, for example, was developed with the hypothesis that this planarity would facilitate stacking interactions between the nucleic bases of DNA.[8]
-
Enzyme Inhibition: The core can act as a scaffold to position functional groups for optimal binding within enzyme active sites. It has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and a validated target for antibacterial and anticancer therapies.[1]
-
Hydrophilic Side Chains: The introduction of hydrophilic side chains, such as morpholinoethyl or piperidinoethyl groups at the 6-amino position, has been shown to impart cytotoxic activity against leukemia cell lines.[8] This highlights the importance of balancing lipophilicity and hydrophilicity for cellular uptake and target engagement.
-
Aryl Ring Substitution: As with antimicrobial agents, substitution on pendant aryl rings is a key determinant of activity. Electron-withdrawing groups on arylsulfonyl derivatives of 5-fluorouracil were found to enhance anticancer activity against BEL-7402 liver cancer cells.[7]
Comparative Cytotoxicity Data of Pyrimidine-Dione Derivatives
| Compound ID | Key Structural Features | Cell Line | Activity Metric (GI50/IC50) | Reference |
| Cpd. 3f | Pyrimidine-dione with 2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran | HeLa (Cervical Cancer) | 0.03 µM (GI50) | [5][6] |
| 2m | 5-FU derivative with (R)-ethyl 3-(4-hydroxyphenyl)propanoate ester | BEL-7402 (Liver Cancer) | More potent than 5-FU | [9] |
| 1,3-dimethyl-5-cinnamoyl-6-aminouracil | Cinnamoyl at C5, dimethyl at N1, N3 | P388 Leukemia (in vivo) | T/C = 124% | [8] |
| 5-Fluorouracil (5-FU) | Standard Drug (Control) | Various | - | [9][10] |
Enzyme Inhibition
Targeting specific enzymes is a more refined approach to drug design. Derivatives of the 5-amino-6-thioxo pyrimidine dione scaffold have been explored as inhibitors of various enzymes, leveraging the core structure to present functionalities that interact with catalytic residues in the active site.
Caption: Hypothetical binding of a derivative within an enzyme's active site.
Key SAR Insights:
-
Targeting d-Dopachrome Tautomerase (MIF2): This enzyme is implicated in cancer progression. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which share the core pyrimidine-dione structure, have been identified as potent MIF2 inhibitors.[11][12]
-
Importance of π-π Stacking: Molecular modeling studies show that an appended phenyl group can engage in crucial π-π stacking interactions with phenylalanine residues in the enzyme's active site.[11][13]
-
Hydrogen Bonding: The carbonyl and thione groups of the pyrimidine ring are excellent hydrogen bond acceptors, allowing them to anchor the inhibitor within the active site by interacting with residues like serine or lysine.[11] Optimization of these interactions is key to improving potency. An optimized inhibitor, 5d , achieved an IC50 of 1.0 µM for MIF2 by refining these interactions.[11][12]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind reagent choices is explained, and the expected outcomes serve to validate the experimental success.
Workflow for Synthesis and Screening
Caption: General workflow from synthesis to SAR analysis.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the condensation of this compound with an aromatic aldehyde. This is a foundational reaction for creating diverse libraries.
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.
-
Aldehyde Addition: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Catalysis (Causality): Add 2-3 drops of a catalyst, such as concentrated hydrochloric acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the 5-amino group.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The precipitated solid product is collected by filtration.
-
Purification & Validation: Wash the solid with cold ethanol and recrystallize if necessary. The structure and purity of the final compound must be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). The resulting spectra serve as the validation of a successful synthesis.[4]
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol uses the serial tube dilution method to quantify antimicrobial activity.
-
Strain Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Nutrient Broth).
-
Compound Dilution: Prepare a stock solution of the synthesized derivative in a solvent like DMSO. Perform a two-fold serial dilution in a series of test tubes containing the growth medium to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each tube.
-
Controls (Validation System):
-
Positive Control: A tube containing a standard antibiotic (e.g., Ciprofloxacin) to confirm the susceptibility of the test organism.[4]
-
Negative Control: A tube containing only the medium and inoculum (no compound) to confirm normal microbial growth.
-
Solvent Control: A tube containing the highest concentration of DMSO used to ensure the solvent has no inhibitory effect.
-
-
Incubation: Incubate all tubes at 37°C for 18-24 hours.
-
Data Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This clear endpoint provides a quantitative validation of the compound's antimicrobial potency.[4][14]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell viability and is a standard method for screening potential anticancer agents.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement & Validation: Measure the absorbance of each well at ~570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells. A dose-response curve is plotted to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%), which serves as the quantitative validation of its cytotoxic effect.[9]
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of diverse therapeutic agents. The structure-activity relationships discussed herein underscore several key principles: modifications at the 5-amino position are critical for extending the molecule and introducing new binding interactions; the electronic nature of substituents on appended aryl rings can fine-tune activity; and the core heterocyclic rings provide essential hydrogen bonding sites for enzyme inhibition. By leveraging these SAR insights and employing rigorous, self-validating experimental protocols, researchers can continue to unlock the therapeutic potential of this versatile molecular framework.
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A Comparative Guide to the Cytotoxicity of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and 5-Fluorouracil
Authored by a Senior Application Scientist
This guide provides a detailed comparison of the cytotoxic properties of the emerging investigational compound 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and the well-established chemotherapeutic agent, 5-fluorouracil (5-FU). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available experimental data.
Introduction: The Evolving Landscape of Pyrimidine Analogs in Oncology
For decades, pyrimidine analogs have been a cornerstone of cancer chemotherapy. 5-Fluorouracil (5-FU), a structural analog of uracil, has been a frontline treatment for various solid tumors since its introduction.[1] However, its clinical utility is often hampered by a narrow therapeutic window and the development of drug resistance.[1] This has spurred the exploration of novel pyrimidine derivatives with potentially improved efficacy and safety profiles.
One such molecule of interest is this compound, a heterocyclic compound that has garnered attention for its potential biological activities.[2] This guide will dissect the available cytotoxic data for this compound and its chemical relatives, juxtaposing it with the extensive body of research on 5-FU to provide a comprehensive comparative analysis.
Compound Profiles: A Tale of Two Pyrimidines
This compound: A Novel Contender
-
Chemical Identity:
-
Biological Activity Profile: This compound is characterized by a pyrimidine core with amino and thio substituents, which contribute to its chemical reactivity and biological potential.[2] Research has suggested several activities, including:
-
Antitumor Effects: Preliminary studies indicate that it may inhibit the proliferation of cancer cells.[2]
-
Antimicrobial and Antioxidant Properties: It has also been investigated for its ability to combat bacterial infections and scavenge free radicals.[2]
-
Enzyme Inhibition: There is potential for this compound to act as an enzyme inhibitor, possibly targeting dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation.[2]
-
Scaffolding Potential: Its structure serves as a valuable scaffold for the synthesis of new molecules with diverse biological activities.[2]
-
5-Fluorouracil (5-FU): The Established Benchmark
-
Mechanism of Action: 5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[3][4] Its active metabolites are also incorporated into both DNA and RNA, leading to dysfunction and triggering cell death.[1]
-
Clinical Significance and Limitations: 5-FU has a broad spectrum of activity against solid tumors, particularly colorectal cancer.[1] However, its efficacy is limited by a short biological half-life (5-20 minutes) due to rapid metabolism, necessitating high doses that can lead to significant toxicity.[1][5][6] Furthermore, both intrinsic and acquired resistance in tumor cells remain significant clinical challenges.[1]
Comparative Analysis of Cytotoxicity
While direct, head-to-head cytotoxic comparisons between this compound and 5-FU are not yet extensively published, we can infer the potential of the former by examining related pyrimidine derivatives and comparing their activity to the established data for 5-FU.
Cytotoxic Potential of Novel Pyrimidine Derivatives
Recent studies on newly synthesized pyrimidine derivatives have demonstrated potent anticancer activity across a range of human cancer cell lines. These compounds often exhibit cytotoxic effects in the low micromolar range, highlighting the therapeutic potential of this chemical class.
| Compound Class | Cell Line | Cancer Type | IC50 / EC50 (µM) | Source |
| Aminopyrimidine Derivatives | Glioblastoma, Triple-Negative Breast Cancer, Colon Adenocarcinoma | Various | 5-8 µM (48h) | [7] |
| Pyrazolo[3,4-d]pyrimidines | 57 different cell lines | Various | 0.326 - 4.31 µM | [8] |
| Other Pyrimidine Derivatives | Colon Adenocarcinoma (LoVo), Breast Cancer (MCF-7), Lung Cancer (A549), Cervical Cancer (HeLa) | Various | Data not specified, but inhibitory activity observed | [9] |
Established Cytotoxicity of 5-Fluorouracil
The cytotoxicity of 5-FU is well-documented across numerous cancer cell lines. Its potency can be significantly influenced by the cell type and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Source |
| HT-29 | Colorectal Cancer | ~10-20 | 72h | [10] |
| HCT-116 | Colorectal Cancer | ~5-10 | 72h | [10] |
| MCF-7 | Breast Cancer | Varies | - | [11] |
| NCI-H292 | Lung Carcinoma | Varies | - | [11] |
Key Insight: The novel pyrimidine derivatives show cytotoxic activity in a similar micromolar range to 5-FU, suggesting that this compound could potentially exhibit comparable potency. However, direct experimental validation is crucial.
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and reproducible data, standardized cytotoxicity assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 5-FU) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for drug development. While the precise mechanism of this compound is still under investigation, we can draw parallels from related compounds and contrast it with the well-defined pathway of 5-FU.
Putative Mechanism of this compound
Based on studies of similar pyrimidine derivatives, potential mechanisms of action include:
-
Inhibition of Cell Replication: Directly interfering with the processes of cell division.[7]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing proliferation.[7]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7]
-
Enzyme Inhibition: As mentioned, inhibition of enzymes like DHFR could disrupt nucleotide synthesis.[2][12]
Established Mechanism of 5-Fluorouracil
The cytotoxic cascade of 5-FU is initiated by its intracellular conversion to several active metabolites.
Caption: Mechanism of action of 5-Fluorouracil.
Concluding Remarks and Future Directions
This guide has provided a comparative overview of this compound and 5-fluorouracil. While direct comparative data for the former is still emerging, the potent cytotoxic activity of related pyrimidine derivatives suggests that it is a compound of significant interest.
Key Takeaways:
-
Potential for Potency: The chemical class to which this compound belongs has demonstrated cytotoxic effects comparable to 5-FU in preclinical studies.
-
Need for Direct Comparison: Rigorous, head-to-head in vitro and in vivo studies are essential to definitively determine the cytotoxic potency and therapeutic index of this compound relative to 5-FU.
-
Future Research: Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of this compound, evaluating its efficacy in animal models, and assessing its safety profile.
The development of novel anticancer agents is a critical endeavor. By systematically evaluating promising compounds like this compound, the scientific community can continue to advance the fight against cancer.
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). MDPI. [Link]
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Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Hindawi. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]
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Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. (n.d.). PubMed. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides an in-depth technical comparison of the cross-reactivity of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione , a heterocyclic compound with a pyrimidine core, against a panel of structurally and functionally related enzymes.
This document moves beyond a simple listing of protocols. It delves into the causal reasoning behind experimental choices, ensuring that each step is part of a self-validating system. By grounding our methodologies in established scientific principles and citing authoritative sources, we aim to provide a trustworthy and comprehensive resource for your research endeavors.
Introduction: The Significance of "this compound" and Its Potential for Cross-Reactivity
"this compound," also known as 5-amino-2-thiouracil, is a molecule of significant interest due to its diverse biological activities. Studies have suggested its potential as an antioxidant, antimicrobial, and antitumor agent[1]. A key reported activity is its potential as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism, making it a candidate for the development of novel antibacterial and antiparasitic drugs[1].
The structural features of this compound—a pyrimidine ring with amino and thioxo functional groups—are the basis for its biological activity and also the source of potential cross-reactivity[1]. The pyrimidine core is a common scaffold in numerous endogenous molecules and therapeutic agents, creating the possibility of interactions with other pyrimidine-binding enzymes. Furthermore, the thiouracil moiety is a known pharmacophore for the inhibition of peroxidases, most notably thyroid peroxidase (TPO), which is the primary target of antithyroid drugs like propylthiouracil (PTU)[2].
This guide will explore the cross-reactivity of this compound against two primary classes of enzymes:
-
Mammalian Heme Peroxidases: Due to the structural similarity to thiouracil-based drugs, we will investigate its activity against Thyroid Peroxidase (TPO), Lactoperoxidase (LPO), Myeloperoxidase (MPO), and Eosinophil Peroxidase (EPO).
-
Pyrimidine-Binding Enzymes: Building on its potential as a DHFR inhibitor, we will explore its effects on other enzymes involved in pyrimidine metabolism, such as Thymidine Phosphorylase (TP) and Uracil Phosphoribosyltransferase (UPRT).
We will compare its performance against two well-characterized drugs: Propylthiouracil (PTU) , a known TPO inhibitor, and Methotrexate , a potent DHFR inhibitor with a known off-target profile.
Understanding the Structural Basis for Potential Cross-Reactivity
The rationale for selecting the target enzymes for this cross-reactivity study is rooted in the structural similarities of their active sites and their known interactions with related ligands.
The Mammalian Heme Peroxidase Family
The mammalian heme peroxidase family, including TPO, LPO, MPO, and EPO, share significant structural and functional homology[3][4][5]. Their active sites contain a heme prosthetic group covalently linked to the protein[6]. While there are differences in substrate specificities, the overall architecture of the active site cavity allows for the binding of similar inhibitor scaffolds[3][7].
The crystal structure of human thyroid peroxidase reveals a detailed view of its active site, with key residues Gln235, Asp238, His239, and Glu399 lining the distal side of the heme group[8][9]. Thiouracil-based inhibitors are thought to interact with the heme iron and surrounding residues, disrupting the catalytic cycle[10]. The structural conservation across the peroxidase family suggests that a compound targeting TPO may also exhibit inhibitory activity against LPO, MPO, and EPO.
Dihydrofolate Reductase and Other Pyrimidine-Binding Enzymes
Human dihydrofolate reductase (DHFR) possesses a well-defined active site that accommodates the pteridine ring of its substrate, dihydrofolate[1][11]. The crystal structure of human DHFR complexed with folate shows the intricate network of hydrogen bonds and hydrophobic interactions that govern ligand binding[1][12]. Pyrimidine analogs can mimic the pteridine portion of the natural substrate, leading to competitive inhibition.
Beyond DHFR, other enzymes utilize pyrimidines as substrates. Thymidine phosphorylase (TP) and uracil phosphoribosyltransferase (UPRT) are key enzymes in the pyrimidine salvage pathway[3][10]. While their overall structures differ from DHFR, their active sites are tailored to bind uracil and thymine, respectively. Therefore, a pyrimidine-based compound like this compound could potentially interact with these enzymes.
Experimental Design for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-tiered approach, combining in vitro enzymatic assays with cell-based functional assays to provide a comprehensive picture of the compound's activity in a biological context.
Caption: Experimental workflow for cross-reactivity profiling.
In Vitro Enzymatic Assays
The initial step involves determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified enzymes.
Experimental Protocols:
A. Mammalian Peroxidase Inhibition Assays (TPO, LPO, MPO, EPO)
-
Principle: These assays measure the peroxidase-catalyzed oxidation of a chromogenic or fluorogenic substrate in the presence of hydrogen peroxide. Inhibition is observed as a decrease in the rate of product formation.
-
Enzyme Sources:
-
General Protocol (adapted for a 96-well plate format):
-
Prepare a reaction buffer appropriate for the specific peroxidase (e.g., potassium phosphate buffer, pH 7.4 for TPO).
-
Add serial dilutions of this compound, the comparator compounds (PTU, Methotrexate), and a vehicle control (e.g., DMSO) to the wells.
-
Add the purified enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., Amplex UltraRed for TPO, ABTS for LPO) and hydrogen peroxide[9][20].
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
B. Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm as NADPH is consumed.
-
Enzyme Source: Recombinant human DHFR is commercially available.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add serial dilutions of the test and comparator compounds.
-
Add recombinant human DHFR and NADPH.
-
Initiate the reaction by adding DHF.
-
Measure the decrease in absorbance at 340 nm over time.
-
Calculate IC50 values as described above.
-
C. Thymidine Phosphorylase (TP) and Uracil Phosphoribosyltransferase (UPRT) Inhibition Assays
-
Principle: These assays can be performed using various methods, including monitoring the consumption of substrates or the formation of products via spectrophotometry or HPLC. Commercially available assay kits are also an option[16][21].
-
Enzyme Source: Recombinant human TP and UPRT are commercially available.
-
Protocol: Follow the manufacturer's instructions for commercially available kits or adapt published spectrophotometric or HPLC-based methods.
Cell-Based Functional Assays
To assess the compound's activity in a more physiologically relevant context, cell-based assays are crucial.
Experimental Protocols:
A. Thyroid Peroxidase Functional Assay
-
Cell Line: Human embryonic kidney (HEK293T) cells stably expressing human TPO (HEK293T-hTPO) are a suitable model system[15][16].
-
Principle: Measure the inhibition of TPO-mediated processes in intact cells. This can be indirectly assessed by measuring downstream effects like changes in thyroid hormone production (if a more complex co-culture system is used) or more directly by measuring peroxidase activity in cell lysates.
-
Protocol (using cell lysates):
-
Culture HEK293T-hTPO cells to confluence.
-
Treat cells with various concentrations of the test and comparator compounds for a defined period.
-
Lyse the cells and use the lysate as the enzyme source in the in vitro TPO inhibition assay described in section 3.1.A.
-
B. General Cytotoxicity Assay
-
Cell Lines: Use a panel of relevant cell lines, including the HEK293T-hTPO cells and a cancer cell line (e.g., HeLa) to assess general toxicity.
-
Principle: Determine the concentration of the compound that reduces cell viability by 50% (CC50). This is essential for calculating the selectivity index.
-
Protocol (e.g., MTT or resazurin assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of the test compounds for 24-72 hours.
-
Add MTT or resazurin reagent and incubate.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the CC50 values.
-
Comparative Performance Data
The following tables present hypothetical but plausible data based on the known activities of similar compounds, illustrating how the cross-reactivity profile of this compound might compare to our selected reference compounds.
Table 1: In Vitro Enzymatic Inhibition (IC50, µM)
| Compound | TPO | LPO | MPO | EPO | DHFR | TP | UPRT |
| This compound | 15.2 | 45.8 | >100 | >100 | 5.8 | 75.3 | >100 |
| Propylthiouracil (PTU) | 8.5[22] | 52.3[10] | >100 | >100 | >100 | >100 | >100 |
| Methotrexate | >100 | >100 | >100 | >100 | 0.01 | >100 | >100 |
Table 2: Cell-Based Assay Results
| Compound | HEK293T-hTPO TPO Inhibition (IC50, µM) | HeLa Cytotoxicity (CC50, µM) | Selectivity Index (CC50 / TPO IC50) |
| This compound | 22.5 | 150.7 | 6.7 |
| Propylthiouracil (PTU) | 12.1 | >200 | >16.5 |
| Methotrexate | >100 | 0.5 | N/A |
Discussion and Interpretation of Results
The hypothetical data presented above illustrates a potential cross-reactivity profile for this compound.
-
Primary Activity: The compound shows inhibitory activity against both its predicted target, DHFR, and the primary target of thiouracil derivatives, TPO. The IC50 against DHFR is in the low micromolar range, suggesting it is a moderately potent inhibitor.
-
Peroxidase Selectivity: The compound exhibits some selectivity within the peroxidase family, with greater potency against TPO and LPO compared to MPO and EPO. This is consistent with the known profiles of some thiouracil-based drugs.
-
Comparison with Propylthiouracil (PTU): PTU demonstrates higher potency against TPO in both the enzymatic and cell-based assays. However, this compound's broader activity against DHFR distinguishes it from PTU.
-
Comparison with Methotrexate: Methotrexate remains a highly potent and selective DHFR inhibitor, with negligible activity against the tested peroxidases. This highlights the importance of the chemical scaffold in determining target specificity. The significant cytotoxicity of methotrexate in the HeLa cell line is consistent with its mechanism of action as an anticancer agent.
-
Selectivity Index: The selectivity index for this compound suggests a moderate therapeutic window for TPO inhibition before the onset of general cytotoxicity.
Caption: Inhibition of TPO and DHFR pathways.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for evaluating the cross-reactivity of this compound. The proposed experimental workflow, combining in vitro enzymatic assays with cell-based functional studies, provides a robust framework for characterizing its inhibitory profile against relevant off-targets.
The insights gained from such studies are critical for lead optimization in drug discovery. A compound with a well-defined cross-reactivity profile allows for a more accurate prediction of its in vivo efficacy and potential side effects. For this compound, understanding its dual activity against DHFR and TPO could open avenues for novel therapeutic applications, but also necessitates careful consideration of potential hormonal side effects.
Further investigations could expand the panel of enzymes to include other pyrimidine-binding proteins and peroxidases from different species to assess species-specific differences in cross-reactivity. In silico molecular docking studies, guided by the experimental data, can provide valuable structural insights into the binding modes of the inhibitor and inform the design of more potent and selective analogs.
By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and effectively characterize the cross-reactivity of novel chemical entities, accelerating the journey from discovery to clinical application.
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Cody, V., et al. (2009). Correlations of Inhibitor Kinetics for Pneumocystis jirovecii and Human Dihydrofolate Reductase with Structural Data for Human Active Site Mutant Enzyme Complexes. Biochemistry, 48(8), 1702–1711. Available at: [Link]
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Singh, R. P., & Singh, A. K. (2013). Lactoperoxidase: structural insights into the function, ligand binding and inhibition. International journal of biochemistry and molecular biology, 4(3), 108–128. Available at: [Link]
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Al-Hashimi, A. G., & Al-Shuhaib, M. B. S. (2019). Lactoperoxidase: Properties, Functions, and Potential Applications. International Journal of Dairy Science, 14(1), 1-12. Available at: [Link]
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Furtmüller, P. G., et al. (2006). Active site structure and catalytic mechanisms of human peroxidases. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of synthetic methodologies for producing 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a crucial heterocyclic compound also known as 5-amino-6-thiouracil. This pyrimidine derivative serves as a valuable building block in the development of various therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The efficiency and purity of its synthesis are therefore of paramount importance.
This document offers a comparative overview of prominent synthetic routes, detailing experimental protocols and discussing the advantages and disadvantages of each approach to guide researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₄H₅N₃O₂S. Its structure, featuring both an amino group and a thioxo group on the pyrimidine ring, makes it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds have shown significant promise in medicinal chemistry, driving the need for efficient and reliable methods for the synthesis of the core 5-amino-6-thiouracil scaffold.
Key Synthetic Strategies
The synthesis of this compound primarily revolves around the construction of the pyrimidine ring through condensation reactions. The choice of starting materials and reaction conditions significantly impacts the overall yield, purity, and scalability of the synthesis. This guide will focus on two prominent methods:
-
Method 1: Condensation of Ethyl Cyanoacetate with Thiourea. This classical approach involves the base-catalyzed cyclocondensation of an active methylene compound (ethyl cyanoacetate) with thiourea.
-
Method 2: Multi-component Reaction (MCR) Approach. Modern synthetic strategies often employ multi-component reactions to improve efficiency and atom economy. This section will explore a one-pot synthesis involving an aromatic aldehyde, a cyano-containing active methylene compound, and thiourea.
The following sections will provide a detailed breakdown of each method, including reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their performance based on available data.
Method 1: Cyclocondensation of Ethyl Cyanoacetate and Thiourea
This method represents a foundational approach to pyrimidine synthesis. The reaction proceeds via a base-catalyzed condensation of ethyl cyanoacetate and thiourea to form the 6-aminothiouracil ring system.
Reaction Mechanism
The probable reaction mechanism involves the following key steps:
-
Deprotonation: The base (e.g., sodium ethoxide) deprotonates the active methylene group of ethyl cyanoacetate, forming a carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the thiourea.
-
Cyclization: An intramolecular cyclization occurs through the nucleophilic attack of a nitrogen atom from the thiourea onto the ester carbonyl group.
-
Elimination: Elimination of ethanol drives the reaction towards the formation of the stable pyrimidine ring.
-
Tautomerization: The resulting intermediate tautomerizes to yield the final this compound product.
Caption: General workflow for the synthesis via cyclocondensation.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of related aminothiouracils.
Materials:
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) and thiourea (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with glacial acetic acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol or DMF/water) to obtain the purified this compound.
Performance Analysis
| Parameter | Method 1: Cyclocondensation |
| Starting Materials | Ethyl cyanoacetate, Thiourea |
| Key Reagents | Sodium ethoxide, Acetic acid |
| Reported Yield | Moderate to Good (Varies based on specific conditions) |
| Reaction Time | 4 - 8 hours |
| Purity | Generally requires recrystallization |
| Scalability | Readily scalable |
| Advantages | Utilizes readily available and inexpensive starting materials. A well-established and understood reaction. |
| Disadvantages | Requires the use of metallic sodium, which is highly reactive. The reaction time can be lengthy. |
Method 2: One-Pot Multi-component Synthesis
This approach leverages the principles of green chemistry by combining multiple reactants in a single pot, often with the aid of a catalyst, to streamline the synthesis and reduce waste. A common variant involves the condensation of an aromatic aldehyde, malononitrile (as a source of the cyanoacetyl group), and thiourea.
Reaction Mechanism
The mechanism of this one-pot reaction is a cascade of several transformations:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base, to form an arylidenemalononitrile intermediate.
-
Michael Addition: Thiourea then undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.
-
Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization and subsequent tautomerization to yield the stable dihydropyrimidine derivative. It is important to note that this method typically yields a 6-aryl-substituted aminothiouracil derivative. To obtain the target molecule without substitution at the 6-position, a variation of this method using a different starting material in place of the aromatic aldehyde would be necessary. For the purpose of this guide, we will present the general protocol for the multi-component reaction.
Caption: General workflow for the one-pot multi-component synthesis.
Experimental Protocol
This is a general procedure for the synthesis of 6-aryl-substituted aminothiouracil derivatives.[1][2]
Materials:
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde)
-
Malononitrile
-
Thiourea
-
Phosphorus pentoxide (as catalyst)
-
Absolute Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, thoroughly mix the aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and phosphorus pentoxide in absolute ethanol.
-
Addition of Thiourea: Stir the mixture mechanically for approximately 10 minutes, then add thiourea (2 equivalents).
-
Reflux: Heat the resulting reaction mixture to reflux on a water bath, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice.
-
Isolation: The solid product precipitates out. Filter the solid, wash with petroleum ether, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified product.[2]
Performance Analysis
| Parameter | Method 2: Multi-component Reaction |
| Starting Materials | Aromatic aldehyde, Malononitrile, Thiourea |
| Key Reagents | Phosphorus pentoxide (or other catalysts) |
| Reported Yield | Generally High (often >80%) |
| Reaction Time | Shorter than classical methods (can be < 1 hour) |
| Purity | Often high, may still require recrystallization |
| Scalability | Generally good, but may depend on the catalyst |
| Advantages | High efficiency and atom economy. Shorter reaction times. Procedural simplicity (one-pot).[2] |
| Disadvantages | Typically yields a 6-substituted product. Optimization of catalyst and conditions may be required. |
Comparative Analysis and Discussion
| Feature | Method 1: Cyclocondensation | Method 2: One-Pot Multi-component |
| Simplicity | Two-step (base preparation + reaction) | One-pot, simpler procedure |
| Efficiency | Moderate to good yields, longer reaction time | High yields, shorter reaction time |
| Versatility | Directly yields the target molecule | Yields a substituted derivative (requires modification for the direct target) |
| Safety | Use of hazardous sodium metal | Generally safer reagents |
| Green Chemistry | Less atom-economical, generates more waste | More atom-economical, less waste |
Expert Insights:
For the direct synthesis of this compound, the Cyclocondensation of Ethyl Cyanoacetate and Thiourea (Method 1) remains a fundamental and reliable approach, despite its longer reaction time and the use of a strong base. Its primary advantage is the direct formation of the desired unsubstituted product from readily available starting materials.
The One-Pot Multi-component Synthesis (Method 2) offers significant advantages in terms of efficiency, reaction time, and adherence to green chemistry principles.[2] However, the standard protocol leads to a 6-substituted derivative. To obtain the target molecule using this approach, a modification would be necessary, such as using a reactant that can introduce a hydrogen at the 6-position or a protecting group that can be subsequently removed. For researchers focused on generating a library of 6-substituted analogs, this method is highly advantageous.
Characterization of this compound
Accurate characterization of the synthesized product is crucial to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For instance, the ¹H NMR spectrum would show characteristic signals for the amino protons and the proton on the pyrimidine ring.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H (amine), C=O (carbonyl), and C=S (thioxo) stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the proposed structure.[1]
-
Melting Point: A sharp melting point is indicative of a pure compound. For 6-Amino-5-nitroso-2-thiouracil, a related compound, the melting point is reported to be >240 °C.[3]
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the classical cyclocondensation and modern multi-component reactions being the most prominent. The choice between these methods will depend on the specific goals of the researcher. For direct access to the unsubstituted target molecule, the cyclocondensation of ethyl cyanoacetate and thiourea is a well-established route. For rapid synthesis and the creation of derivative libraries, the one-pot multi-component approach is superior, with the caveat that it requires adaptation to produce the unsubstituted core.
Future research in this area could focus on developing catalytic, one-pot methods that directly yield this compound with high efficiency and purity, further enhancing its accessibility for drug discovery and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. As a thiouracil derivative, this compound requires specific protocols to ensure the safety of laboratory personnel and maintain environmental compliance.[1] The procedures outlined herein are grounded in established safety standards and regulatory requirements, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound, a sulfur-containing pyrimidine analog, presents several potential hazards that necessitate meticulous handling and disposal.[2] While comprehensive toxicological properties for this specific compound are not thoroughly investigated, the hazards associated with its structural class, thiouracils, are well-documented and must be considered.
-
Health Hazards : Compounds in this family are known to cause skin irritation and serious eye damage. Thiouracil itself is considered a hazardous substance and a potential carcinogen.[3] Due to its mechanism of action and structural similarity to antineoplastic agents, it should be handled as a potentially genotoxic compound.[4][5][6]
-
Environmental Hazards : Thiouracil derivatives can be harmful to aquatic life with long-lasting effects. Therefore, direct release into the environment or sanitary sewer systems is strictly prohibited.[1]
Immediate Safety & Handling Precautions
Before beginning any work that involves generating waste, it is imperative to have the correct protective measures in place.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. Equipment should be selected based on a thorough risk assessment of the specific laboratory procedure.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against accidental splashes and airborne dust particles.[1] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact. Double gloving is recommended to minimize the risk of exposure from permeation or tears.[1][8] |
| Body Protection | A laboratory coat should be worn at all times. | Minimizes the risk of skin exposure to spills or contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of dust inhalation (e.g., when handling the powder outside of a fume hood). | Reduces the risk of inhaling this potentially hazardous compound.[1][9] |
Engineering Controls & Hygiene
-
Ventilation : All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1]
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][8]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must strictly adhere to local, state, and federal regulations.[9] The only approved method of disposal is through a licensed hazardous waste management company.[1][3]
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste : Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, gloves, and other consumables, in a designated hazardous waste container.[1] This container must be separate from regular lab trash.
-
Liquid Waste : Aqueous and solvent-based solutions containing this compound must never be poured down the drain.[1] Collect all liquid waste in a dedicated, compatible, and clearly labeled hazardous liquid waste container.[10]
-
Sharps : Any needles, syringes, or other sharps contaminated with this compound must be placed into a designated sharps container that is also labeled as containing hazardous chemical waste.[1]
Step 2: Containerization and Labeling
-
Container Integrity : Use only containers that are in good condition, compatible with the chemical waste, and have a tightly sealing lid.[10]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound" and all other constituents by percentage.[10] Do not use abbreviations or chemical formulas.
Step 3: Temporary Storage
-
Location : Waste containers must be stored in a designated and secure satellite accumulation area within the laboratory where the waste is generated.[1][10]
-
Closure : Keep waste containers closed at all times except when adding waste.[10] A funnel should not be left in the container.
-
Segregation : Store containers away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 4: Final Disposal
-
Professional Service : Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[1][11] Chemical waste generators are legally responsible for ensuring waste is managed in accordance with all regulations.[12][13]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 2.1, gently cover the spill with an absorbent material.
-
Use dry clean-up procedures; avoid generating dust.[8][9] Carefully sweep or vacuum the material into a designated hazardous waste container. If using a vacuum, it must be HEPA-filtered.[8]
-
Clean the spill area with a suitable decontaminating solution and wipe dry.
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Major Spill :
-
Evacuate all non-essential personnel from the area and restrict access.[1]
-
Alert your institution's emergency response team or EH&S office immediately.
-
If safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Visualization of the Disposal Workflow
The following diagram illustrates the essential workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Regulatory Compliance
All disposal activities for hazardous chemical waste are governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] It is the responsibility of the chemical waste generator to ensure that all disposal practices are fully compliant with federal, state, and local regulations, as well as institutional policies.[9][12] Failure to comply can result in significant penalties.
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- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
A Researcher's Guide to the Safe Handling of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Hazard Assessment and Engineering Controls: The First Line of Defense
Given the lack of specific toxicological data for 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, we must apply the precautionary principle and treat it as a potentially hazardous substance. Structurally related compounds, such as thiouracil derivatives, are known to be skin and eye irritants and may be harmful if ingested or inhaled.[1][2][3][4][5][6] Therefore, a multi-layered approach to safety, beginning with robust engineering controls, is paramount.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid or dissolved this compound should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates or aerosols. The fume hood acts as the primary barrier between you and the chemical, ensuring that any potentially harmful vapors or dust are effectively captured and exhausted.
Secondary Engineering Controls: Eyewash Stations and Safety Showers
Ensure that a fully functional and readily accessible eyewash station and safety shower are located in close proximity to the workstation.[3] In the event of accidental exposure, immediate and copious irrigation is the most effective first aid measure.
Personal Protective Equipment (PPE): Your Essential Barrier
Personal Protective Equipment (PPE) is the last line of defense against chemical exposure and must be worn diligently and correctly.[7] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[2][8][9] | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. Powder-free gloves prevent the aerosolization of the chemical.[7] |
| Eye Protection | Chemical splash goggles and a face shield.[2][7][8][9] | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Lab Coat/Gown | A disposable, low-permeability laboratory coat or gown.[1][8] | Protects the body from contamination. A disposable gown is recommended to prevent the spread of the chemical outside the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain procedures. | A risk assessment should be conducted to determine if respiratory protection is required, especially when handling larger quantities or if there is a potential for significant aerosol generation. |
Step-by-Step Handling Protocol
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment. Ensure everything is clean and in good working order.
-
Set Up in Fume Hood: All manipulations involving the chemical must be performed inside a certified chemical fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solid to the desired solvent in a suitable container. Gently swirl to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Performing the Experiment: Carry out your experimental procedure, being mindful of potential splashes or spills.
-
-
Cleanup and Disposal:
-
Decontamination: After the experiment is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and disposable gowns, in clearly labeled hazardous waste containers.[3] Do not mix with general waste.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Typically, this involves removing the outer gloves first, followed by the gown, face shield, goggles, and inner gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[2]
-
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
Remove any contaminated clothing.
-
Seek medical attention.
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spills:
-
For minor spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For major spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not pour any waste down the drain.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment. Remember, safety is a shared responsibility, and proactive measures are the cornerstone of a strong safety culture.
References
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-Amino-2,4,6-triiodoisophthalic acid. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
